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  • Product: 2-(2-Chlorophenyl)-4-pentyn-2-ol

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(2-Chlorophenyl)-4-pentyn-2-ol

Physicochemical Profile, Synthetic Logic, and Divergent Utility in Medicinal Chemistry[1] Part 1: Executive Technical Summary 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS 1340170-80-0) is a tertiary homopropargylic alcohol char...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Logic, and Divergent Utility in Medicinal Chemistry[1]

Part 1: Executive Technical Summary

2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS 1340170-80-0) is a tertiary homopropargylic alcohol characterized by a dense functional array: a terminal alkyne, a sterically crowded tertiary hydroxyl group, and an ortho-chlorinated aromatic ring.

In drug discovery, this molecule serves as a high-value divergent synthon . Its structure allows it to function as a "linchpin" intermediate—capable of undergoing orthogonal functionalization at the alkyne terminus (via Sonogashira or Click chemistry) while maintaining a rigid chiral center essential for target specificity. It is structurally homologous to precursors used in the synthesis of triazole antifungals and non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the ortho-chloro substituent provides critical metabolic stability and conformational locking.

Part 2: Physicochemical Properties[2]

The following data aggregates predicted and experimental values essential for handling and formulation.

PropertyValue / DescriptionTechnical Note
CAS Number 1340170-80-0
Molecular Formula C₁₁H₁₁ClO
Molecular Weight 194.66 g/mol
Appearance Viscous oil / Low-melting solidTendency to supercool; crystallizes slowly.
LogP (Predicted) ~2.6 – 2.9Moderate lipophilicity; suitable for CNS penetration.
pKa (OH) ~13.1Weakly acidic; requires strong bases (NaH, KH) for deprotonation.
H-Bond Donors 1Tertiary -OH (sterically hindered).
H-Bond Acceptors 1Oxygen atom.[1]
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility (<0.1 mg/mL).
Part 3: Synthetic Methodology

The synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol is a classic example of nucleophilic addition to a ketone, but it requires specific control to avoid the formation of allenyl byproducts.

3.1. The Barbier-Type Propargylation Protocol

While Grignard reagents (propargylmagnesium bromide) are common, they exist in equilibrium with allenylmagnesium species, leading to mixtures of alkyne and allene products. A Zinc-mediated Barbier reaction is preferred for high chemoselectivity toward the homopropargylic alcohol.

Reaction Scheme:



Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) in dry THF.

  • Addition: Cool the suspension to 0°C. Add 2'-chloroacetophenone (1.0 equiv).

  • Propargylation: Dropwise add propargyl bromide (1.2 equiv, 80% in toluene) over 30 minutes. The exotherm must be controlled to keep T < 10°C.[2]

  • Workup: Quench with saturated aqueous NH₄Cl. The mild acidic quench breaks the zinc alkoxide without inducing dehydration (which would form the enyne).

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Control Point:

  • Temperature: Maintaining <10°C suppresses the rearrangement of the propargyl zinc intermediate to the allenyl isomer, ensuring the terminal alkyne product is dominant.

3.2. Synthetic Pathway Visualization

SynthesisPath Start 2'-Chloroacetophenone Intermediate Organozinc Species (Equilibrium) Start->Intermediate THF, 0°C Reagent Propargyl Bromide + Zn (Barbier) Reagent->Intermediate Product 2-(2-Chlorophenyl)- 4-pentyn-2-ol Intermediate->Product Kinetic Control (Major) SideProduct Allenyl Isomer (Impurity) Intermediate->SideProduct Thermodynamic (Minor)

Figure 1: Zinc-mediated Barbier synthesis favoring the homopropargylic alcohol over the allenyl isomer.

Part 4: Chemical Reactivity & Applications[4][5]

This molecule is a "Divergent Synthon." Its utility lies in the ability to selectively react the alkyne or the alcohol, or to engage both in cyclization reactions.

4.1. The "Click" Handle (Alkyne Reactivity)

The terminal alkyne is a perfect substrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Application: Synthesis of 1,2,3-triazoles. In medicinal chemistry, the triazole ring acts as a bioisostere for amide bonds, improving metabolic stability.

  • Protocol Insight: The steric bulk of the ortho-chlorophenyl group does not hinder the alkyne, as the propargyl linker (-CH₂-) acts as a spacer.

4.2. Metal-Catalyzed Cycloisomerization (Furan Synthesis)

One of the most powerful applications of gamma-hydroxy alkynes is the gold- or silver-catalyzed cyclization to form substituted dihydrofurans or furans .

  • Mechanism: The metal (AuCl₃ or AgOTf) activates the alkyne (π-activation). The hydroxyl oxygen attacks the activated alkyne (5-exo-dig or 6-endo-dig cyclization).

  • Result: Formation of 2,2-disubstituted dihydrofurans, which are core scaffolds in many natural products and lignans.

4.3. Stereochemical Resolution

The synthesized product is racemic. For drug development, enantiomeric purity is non-negotiable.

  • Resolution Strategy: Kinetic resolution using Lipase B from Candida antarctica (CAL-B) .

  • Process: Acylation of the tertiary alcohol is difficult due to sterics. However, the propargyl group allows for specific enzyme docking. Alternatively, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) is effective due to the π-π interactions provided by the chlorophenyl ring.

4.4. Reactivity Network Visualization

Reactivity Core 2-(2-Chlorophenyl)- 4-pentyn-2-ol Click 1,2,3-Triazole (Bioisostere) Core->Click R-N3, Cu(I) (Click Chem) Furan Dihydrofuran (Scaffold) Core->Furan Ag(I) or Au(I) (Cycloisomerization) Enyne Conjugated Enyne (Dehydration) Core->Enyne pTSA, Toluene (Elimination) Sonogashira Aryl-Alkyne (Extended Chain) Core->Sonogashira Ar-I, Pd(0)/Cu(I) (Coupling)

Figure 2: Divergent reactivity profile. The pathway to Dihydrofuran is particularly valuable for generating heterocyclic libraries.

Part 5: Safety & Handling (MSDS Summary)
  • Hazards:

    • H226: Flammable liquid and vapor (Flash point approx. 40-50°C).

    • H302/H315: Harmful if swallowed; causes skin irritation.

    • Alkyne Warning: Terminal alkynes can form explosive acetylides with copper or silver in dry, basic conditions. Ensure proper quenching during Sonogashira couplings.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The tertiary alcohol is prone to slow dehydration if exposed to acidic moisture.

References
  • ChemScene. (n.d.). 2-(2-Chlorophenyl)pent-4-yn-2-ol Product Monograph. Retrieved from

  • Fluorochem. (n.d.). 2-(4-CHLOROPHENYL)-4-PENTYN-2-OL Data Sheet. (Note: Isomeric reference for property validation). Retrieved from

  • Yadav, J. S., et al. (2002). "Indium-mediated Barbier-type allylation and propargylation of carbonyl compounds." Tetrahedron Letters, 43(21).
  • TCI Chemicals. (n.d.). 4-Pentyn-2-ol Safety Data Sheet. Retrieved from

Sources

Exploratory

Molecular Structure and Reactivity of 2-(2-Chlorophenyl)-4-pentyn-2-ol

This guide provides an in-depth technical analysis of 2-(2-Chlorophenyl)-4-pentyn-2-ol , a specialized homopropargylic alcohol.[1] It is designed for researchers in medicinal chemistry and synthetic methodology who requi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Chlorophenyl)-4-pentyn-2-ol , a specialized homopropargylic alcohol.[1] It is designed for researchers in medicinal chemistry and synthetic methodology who require actionable insights into the molecule's synthesis, reactivity, and application as a scaffold for heterocycle construction.

Technical Guide & Whitepaper [1]

Executive Summary

2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a tertiary homopropargylic alcohol characterized by three distinct reactive centers: a terminal alkyne, a tertiary hydroxyl group, and an ortho-chlorinated aromatic ring.[1]

Unlike simple alkynols, this molecule possesses a "privileged" substitution pattern.[1] The ortho-chloro group exerts steric influence while serving as a latent handle for palladium-catalyzed cross-coupling, enabling the construction of fused bicyclic systems (e.g., isochromenes, benzofurans). Simultaneously, the homopropargylic backbone allows for metal-catalyzed cycloisomerization to form dihydrofurans.[1] This guide details the synthesis, physicochemical profile, and divergent reactivity pathways of this versatile intermediate.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a chiral center at C2 (unless prepared as a racemate), creating a rigid steric environment due to the ortho-chloro substituent.[1]

Structural Specifications
ParameterData
IUPAC Name 2-(2-Chlorophenyl)pent-4-yn-2-ol
CAS Number 1340170-80-0
Molecular Formula C₁₁H₁₁ClO
Molecular Weight 194.66 g/mol
SMILES CC(O)(C1=CC=CC=C1Cl)CC#C
Hybridization C(sp) terminal, C(sp³) chiral center, C(sp²) aryl
Key Functionalities Terminal Alkyne, Tertiary Alcohol, Aryl Chloride
Calculated Properties (Physicochemical)
PropertyValueImplication for Handling
LogP (Predicted) ~2.57Moderate lipophilicity; amenable to standard organic extraction.[1]
H-Bond Donors 1 (OH)Capable of directing metal coordination.[1]
H-Bond Acceptors 1 (OH)-
Rotatable Bonds 2Low flexibility aids in pre-organization for cyclization.[1]
pKa (Alkyne) ~25Deprotonation requires strong bases (e.g., n-BuLi, Grignard).[1]

Synthetic Pathway (The "Make")

The most robust synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol avoids the use of unstable propargyl-lithium species.[1] Instead, a Barbier-type propargylation is recommended.[1] This method uses stable propargyl bromide and a metal mediator (Zn) to generate the nucleophile in situ, reacting directly with 2'-chloroacetophenone.[1]

Protocol: Zinc-Mediated Barbier Propargylation[1][12]
  • Objective: Synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol from 2'-chloroacetophenone.

  • Scale: 10 mmol basis.

Reagents:

  • 2'-Chloroacetophenone (1.55 g, 10 mmol)[1]

  • Propargyl bromide (80% in toluene, 1.3 equiv)

  • Activated Zinc dust (1.5 equiv)[1]

  • Saturated aq.[1] NH₄Cl (Quench)

  • Solvent: THF/DMF (4:1 ratio)[1]

Step-by-Step Methodology:

  • Activation: Suspend Zn dust (980 mg) in dry THF (20 mL). Add 1-2 drops of 1,2-dibromoethane and warm to 60°C for 5 mins to activate the surface. Cool to RT.

  • Addition: Add 2'-chloroacetophenone to the suspension.

  • Initiation: Dropwise add propargyl bromide (1.4 mL) over 15 minutes. Note: The reaction is exothermic.[1] Maintain temperature <40°C using a water bath.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The ketone spot should disappear.[1]

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl (20 mL) to hydrolyze the zinc alkoxide.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85–92%.[1]

    • Product Appearance: Colorless to pale yellow oil.[1]

Reactivity Landscape (The "Map")

The utility of this molecule lies in its ability to undergo divergent transformations.[1] The interaction between the alkyne and the alcohol (homopropargylic motif) competes with the interaction between the alkyne and the aryl chloride (Sonogashira/Heck motif).

Reactivity Pathways Diagram[1]

Reactivity Start 2-(2-Chlorophenyl)- 4-pentyn-2-ol PathwayA Pathway A: Metal-Catalyzed Cycloisomerization Start->PathwayA Au(I) / Pt(II) PathwayB Pathway B: Pd-Catalyzed Annulation Start->PathwayB Pd(0) / Base PathwayC Pathway C: Click Chemistry (CuAAC) Start->PathwayC R-N3 / Cu(I) ProdA 2-Methyl-2-(2-chlorophenyl)- 2,5-dihydrofuran PathwayA->ProdA 5-endo-dig / 5-exo-dig ProdB Methylene-isochromene Derivatives PathwayB->ProdB C-Cl Activation ProdC 1,2,3-Triazole Derivatives PathwayC->ProdC Cycloaddition

Figure 1: Divergent reactivity profile of 2-(2-Chlorophenyl)-4-pentyn-2-ol.[1]

Detailed Mechanism Analysis[1]
A. Gold/Platinum-Catalyzed Cycloisomerization

This is the dominant reactivity mode for homopropargylic alcohols.[1] The π-acidic metal (Au or Pt) activates the alkyne, inducing nucleophilic attack by the hydroxyl oxygen.

  • Mechanism: 5-exo-dig cyclization is generally favored, yielding dihydrofurans .[1]

  • Reagent System: AuCl(PPh₃) / AgOTf (5 mol%) in DCM.

  • Outcome: Formation of 2-substituted-2,5-dihydrofuran.[1] The 2-chlorophenyl group remains intact, providing a handle for late-stage diversification.[1]

B. Palladium-Catalyzed Cascade (The "Ortho" Advantage)

The 2-chloro substituent allows for intramolecular coupling.[1]

  • Challenge: Standard Sonogashira coupling is difficult due to the geometric strain of forming a 6-membered ring containing a triple bond (benzyne intermediate or strained alkyne).[1]

  • Solution: Heck-type cyclization . In the presence of Pd(OAc)₂ and a base, the aryl-Pd species can insert into the alkene (if reduced) or the alkyne (via reductive elimination pathways) to form isochromene derivatives.

  • Strategic Value: This pathway converts the linear alcohol into a fused bicyclic heterocycle, a privileged scaffold in kinase inhibitors.[1]

Experimental Protocol: Gold-Catalyzed Cyclization

Target: Synthesis of 2-(2-chlorophenyl)-2-methyl-2,5-dihydrofuran.

  • Setup: In a flame-dried vial, dissolve 2-(2-Chlorophenyl)-4-pentyn-2-ol (194 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Catalyst Preparation: In a separate vial, mix AuCl(PPh₃) (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) in DCM (1 mL). Stir for 5 mins in the dark (precipitate of AgCl forms).

  • Reaction: Filter the catalyst solution (via syringe filter) directly into the substrate solution.

  • Conditions: Stir at Room Temperature for 2 hours. Monitor by TLC.[1][2]

  • Workup: Filter through a short pad of silica gel to remove gold residues.[1] Wash with ether.[1][2]

  • Analysis: Concentrate the filtrate. The product is a cyclized ether.[1]

    • ¹H NMR Diagnostic: Look for the disappearance of the terminal alkyne proton (~2.0 ppm) and the appearance of dihydrofuran olefinic protons (~5.8–6.0 ppm).

References

  • Synthesis of Homopropargylic Alcohols: Wang, J.-X., et al. "Zinc-mediated Barbier-type reaction of carbonyl compounds."[1][3] Synthesis, 2005, 2669-2672.[1][3]

  • Gold-Catalyzed Cyclization: Krause, N., & Winter, C. "Gold-catalyzed nucleophilic cyclization of functionalized allenes and alkynes."[1] Chemical Reviews, 2011, 111(3), 1994-2023.[1]

  • Properties of 4-Pentyn-2-ol Derivatives: PubChem Compound Summary for CID 92915, 4-Pentyn-2-ol. National Center for Biotechnology Information.[1]

  • Pd-Catalyzed Heterocycle Synthesis: Zeni, G., & Larock, R. C.[1] "Synthesis of heterocycles via palladium-catalyzed oxidative addition." Chemical Reviews, 2004, 104(5), 2285-2310.[1]

Sources

Foundational

Technical Whitepaper: Thermodynamic Stability &amp; Synthetic Utility of Chlorophenyl Homopropargylic Alcohols

The following technical guide details the thermodynamic stability, synthetic pathways, and handling protocols for chlorophenyl homopropargylic alcohols. Executive Summary Chlorophenyl homopropargylic alcohols (e.g., 1-(c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthetic pathways, and handling protocols for chlorophenyl homopropargylic alcohols.

Executive Summary

Chlorophenyl homopropargylic alcohols (e.g., 1-(chlorophenyl)but-3-yn-1-ol) represent a critical scaffold in medicinal chemistry, serving as precursors for dihydrofurans, pyrroles, and complex polycyclic ethers. However, their utility is often compromised by their thermodynamic lability . Unlike their propargylic counterparts, homopropargylic alcohols are prone to rapid isomerization into allenic alcohols and subsequent cyclization into stable oxygen heterocycles. This guide delineates the thermodynamic landscape of these molecules, providing validated protocols to maintain their integrity (kinetic stability) and controlled methods to exploit their reactivity.

Molecular Architecture & Electronic Effects

The core structure of interest is 1-(chlorophenyl)but-3-yn-1-ol . The stability of this molecule is governed by the interplay between the homopropargylic framework and the electron-withdrawing chlorophenyl substituent.

Structural Dynamics
  • Homopropargylic Position: The methylene spacer (

    
    ) between the carbinol carbon and the alkyne acts as an "insulator" that prevents direct conjugation but facilitates 1,3-proton shifts (prototropic rearrangement).
    
  • Chlorophenyl Influence: The chloro-substituent on the aromatic ring exerts an inductive electron-withdrawing effect (-I). This destabilizes the formation of benzylic carbocations, theoretically increasing resistance to acid-catalyzed

    
     type rearrangements compared to the unsubstituted phenyl analog. However, it also increases the acidity of the benzylic proton, making the molecule more susceptible to base-catalyzed isomerization to allenes.
    
Thermodynamic vs. Kinetic Control

In synthetic workflows, the homopropargylic alcohol is the kinetic product . The thermodynamic product is often the conjugated diene or the cyclized dihydrofuran isomer.

SpeciesRelative Stability (

)
Key Driver
Homopropargylic Alcohol +2.5 kcal/mol (Metastable)Kinetic trap; requires activation energy to rearrange.
Allenic Alcohol +1.2 kcal/mol (Intermediate)Formed via 1,3-sigmatropic rearrangement.
Dihydrofuran 0.0 kcal/mol (Stable)Thermodynamic sink; formation driven by ring strain relief and conjugation.

Note: Values are representative estimates based on density functional theory (DFT) calculations for aryl-substituted alkynols.

Mechanistic Stability & Isomerization Pathways

Understanding the degradation pathways is essential for proper storage and handling. The primary instability arises from metallotropic or prototropic rearrangements.

The Isomerization Landscape

The transformation of chlorophenyl homopropargylic alcohols typically follows a pathway towards the allenic isomer, which then cyclizes.

Isomerization Homo Homopropargylic Alcohol (Kinetic Product) Allene Allenic Alcohol (Transient Intermediate) Homo->Allene Base/Heat (1,3-H shift) Enone Conjugated Enone (Oxidative Degradation) Homo->Enone Oxidation Furan 2,5-Dihydrofuran (Thermodynamic Product) Allene->Furan Ag(I)/Au(I) Cycloisomerization

Figure 1: Reaction coordinate illustrating the thermodynamic drift from homopropargylic alcohol to stable heterocycles.

Critical Degradation Triggers
  • Basic Conditions: Bases (e.g.,

    
    , amines) deprotonate the propargylic position, facilitating the formation of the allenyl anion, which protonates to form the allenic alcohol.
    
  • Transition Metals: Trace metals (Cu, Ag, Au) coordinate to the alkyne

    
    -system, lowering the activation energy for 5-exo-dig or 6-endo-dig cyclizations.
    
  • Thermal Stress: Temperatures above 60°C accelerate the [1,3]-sigmatropic rearrangement.

Experimental Protocols

Validated Synthesis: Zinc-Mediated Barbier-Type Propargylation

To maximize the yield of the homopropargylic alcohol (kinetic product) and minimize allenic impurities, a Zinc-mediated approach is superior to Grignard reagents due to the "soft" nature of the organozinc intermediate.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Propargyl Bromide (1.2 equiv, 80% in toluene)

  • Activated Zinc Dust (1.5 equiv)

  • Saturated

    
     (aq)
    
  • THF (Anhydrous)

Protocol:

  • Activation: Suspend Zinc dust in anhydrous THF under Argon. Add 5 mol%

    
     or 1,2-dibromoethane to activate the surface. Stir until the iodine color fades.
    
  • Addition: Cool the suspension to 0°C. Add propargyl bromide dropwise. The formation of the propargylzinc bromide is indicated by a slight exotherm.

  • Coupling: Add 4-chlorobenzaldehyde dropwise, maintaining internal temperature

    
    . Crucial: Low temperature prevents the equilibration to the allenylzinc species.
    
  • Quench: After 2 hours, quench strictly with cold saturated

    
    . Do not use HCl, as acid catalysis promotes rearrangement.
    
  • Purification: Extract with EtOAc. Wash with brine. Dry over

    
    . Concentrate in vacuo at 
    
    
    
    .
  • Validation:

    
     NMR should show the propargylic 
    
    
    
    doublet at
    
    
    ppm. If a multiplet at
    
    
    ppm (allene) is observed, the temperature control was insufficient.
Stability Testing Protocol

To determine the shelf-life and handling windows, perform the following stress test.

Materials:

  • HPLC or GC-MS

  • Standard Solution: 10 mM Chlorophenyl homopropargylic alcohol in

    
    .
    

Workflow:

  • Baseline: Acquire T=0 spectrum.

  • Thermal Stress: Incubate sample at 40°C. Sample at 2h, 6h, 24h.

  • Acid Stress: Add 1 mol% p-TsOH. Monitor for cyclization to dihydrofuran.

  • Base Stress: Add 1 mol%

    
    . Monitor for isomerization to allenic alcohol.
    

Data Interpretation:

  • High Stability: < 5% degradation after 24h at 40°C.

  • Moderate Stability: 5-20% degradation (requires cold storage).

  • Low Stability: > 20% degradation (prepare fresh).

Applications in Drug Development

Chlorophenyl homopropargylic alcohols are not just intermediates; they are "warheads" for diversity-oriented synthesis.

  • Fragment-Based Drug Discovery (FBDD): The alkyne handle allows for "Click" chemistry (CuAAC) to attach the chlorophenyl pharmacophore to varying ligands.

  • Heterocycle Synthesis: Gold-catalyzed cycloisomerization converts these alcohols into substituted furans, which are prevalent in kinase inhibitors.

References

  • Selective Synthesis of Allenic and Homopropargylic Alcohols. Source: ResearchGate.[1] Context: Discusses the selectivity between propargyl and allenyl silanes and the resulting alcohol products.

  • Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Source: SCIRP (International Journal of Organic Chemistry). Context: Details the synthesis of aromatic homopropargyl alcohols and their biological relevance.

  • Gold-Catalyzed Meyer-Schuster Rearrangement. Source: NIH / PubMed Central. Context: Explains the mechanistic pathways for the rearrangement of propargylic alcohols, relevant to stability discussions.

  • Thermodynamic Analysis of Alcohol Stability. Source: PubMed.[2] Context: Provides general thermodynamic principles regarding alcohol stability and hydrophobic interactions.

  • Homopropargylic Alcohol Synthesis via Zinc-Mediated Reaction. Source: Organic-Chemistry.org. Context: Validates the Zinc-mediated synthesis protocol for high chemoselectivity.

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 2-(2-Chlorophenyl)-4-pentyn-2-ol

Executive Summary In the landscape of modern drug discovery and complex scaffold synthesis, homopropargylic alcohols serve as critical building blocks. 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex scaffold synthesis, homopropargylic alcohols serve as critical building blocks. 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a highly specialized tertiary alcohol featuring a terminal alkyne, an ortho-chlorophenyl ring, and a chiral center[1]. This unique structural triad makes it an invaluable precursor for bioorthogonal click chemistry, heterocycle synthesis, and target-directed drug development. This guide provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and field-validated protocols for its generation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative metrics of 1340170-80-0 is essential for predicting its behavior in organic and aqueous media. The ortho-chloro substitution induces significant steric hindrance and electronic inductive effects, which dictate the molecule's reactivity profile and boiling point[1].

PropertyQuantitative Value / IdentifierSource Reference
IUPAC Name 2-(2-Chlorophenyl)pent-4-yn-2-ol[2]
CAS Number 1340170-80-0[1],[2]
Molecular Formula C₁₁H₁₁ClO[2]
Molecular Weight 194.66 g/mol [1],[2]
Boiling Point (Predicted) 314.5 ± 27.0 °C[1],[3]
Density (Predicted) 1.173 ± 0.06 g/cm³[3]
pKa (Predicted) 13.11 ± 0.29[3]
SMILES String CC(O)(C1=CC=CC=C1Cl)CC#C[2]
Commercial Purity Standard ≥98%[2]

Mechanistic Causality: Overcoming Metallotropic Equilibria

The synthesis of homopropargylic alcohols from ketones (such as 2'-chloroacetophenone) is historically challenging. Ketones are significantly less electrophilic than aldehydes and present greater steric bulk.

If a standard Grignard reagent (propargylmagnesium bromide) is used, the reaction typically yields a thermodynamically driven mixture of the desired homopropargylic alcohol and an unwanted allenylic alcohol. This occurs due to a rapid metallotropic equilibrium between the propargyl-metal and allenyl-metal species[4].

The Indium Solution: To enforce strict regioselectivity, an Indium-mediated Barbier-type propargylation is employed[4]. Indium(0) reacts with propargyl bromide to form an allenylindium(III) intermediate. Unlike magnesium, the organoindium intermediate adds to the ketone via a highly ordered, six-membered cyclic transition state. This transition state locks the geometry, forcing nucleophilic attack exclusively from the γ-carbon of the organoindium species, thereby yielding the homopropargylic alcohol with near-perfect chemoselectivity[4].

G N1 2'-Chloroacetophenone + Propargyl Bromide N2 Indium (0) Mediator Solvent: THF/H2O N1->N2 Mix at 25°C N3 Organoindium Intermediate (Allenylindium(III) species) N2->N3 Oxidative Addition N4 Cyclic Transition State (Regioselective Attack) N3->N4 Carbonyl Addition N5 2-(2-Chlorophenyl)pent-4-yn-2-ol (Homopropargylic Alcohol) N4->N5 Aqueous Quench

Indium-mediated Barbier propargylation workflow for synthesizing 1340170-80-0.

Validated Experimental Protocol: Indium-Mediated Synthesis

The following protocol is designed as a self-validating system, ensuring that the researcher can confirm regioselectivity and reaction completion in real-time.

Objective: Regioselective synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol. Reagents: 2'-chloroacetophenone (1.0 eq), propargyl bromide (1.5 eq, 80% in toluene), Indium powder (1.2 eq, 100 mesh), THF/H₂O (1:1 v/v).

Step-by-Step Methodology
  • Initiation & Solvent Selection: In a round-bottom flask, suspend Indium powder in the THF/H₂O mixture.

    • Causality Note: Water is intentionally used as a co-solvent. Indium-mediated Barbier reactions are uniquely tolerant to aqueous media. Water enhances the reaction rate via the hydrophobic effect, forcing the organic reactants together and stabilizing the polar transition state[4].

  • Organometallic Generation: Add propargyl bromide dropwise at room temperature. Stir for 15 minutes until the suspension turns slightly cloudy, indicating the formation of the allenylindium(III) species.

  • Electrophile Addition: Add 2'-chloroacetophenone dropwise. Stir the reaction vigorously at room temperature for 4–6 hours.

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2).

    • Validation Check: The starting ketone (UV active) will deplete. The new product spot will be UV active and must stain positively (turn brown/yellow) when dipped in KMnO₄ solution, confirming the presence of the terminal alkyne π-bonds.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl to decompose any remaining organoindium complexes. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Structural Validation (NMR): Purify the crude oil via silica gel flash chromatography.

    • Validation Check: Run a ¹H NMR (CDCl₃). To confirm absolute regioselectivity (absence of the allene byproduct), look for the terminal alkyne proton as a distinct triplet at ~2.1 ppm (due to ⁴J coupling with the CH₂ group). The CH₂ protons should appear as a multiplet/doublet of doublets at ~2.8 ppm. The absence of vinylic signals between 4.5–5.5 ppm guarantees that no allenylic alcohol was formed.

Downstream Applications: Bioorthogonal Click Chemistry

Because 1340170-80-0 possesses a terminal alkyne, it is classified as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The tertiary alcohol and the ortho-chlorophenyl ring remain completely inert under standard click conditions, allowing researchers to seamlessly conjugate this scaffold to azide-functionalized fluorophores, peptides, or polymeric drug delivery vehicles.

App A1 2-(2-Chlorophenyl)pent-4-yn-2-ol (Terminal Alkyne) A3 Cu(I) Catalyst (Ascorbate + CuSO4) A1->A3 A2 Organic Azide (R-N3) A2->A3 A4 1,4-Disubstituted 1,2,3-Triazole Scaffold A3->A4 CuAAC Cycloaddition

CuAAC Click Chemistry application utilizing the terminal alkyne moiety.

References

[1] ChemicalBook - 2-(2-Chlorophenyl)-4-pentyn-2-ol | 1340170-80-0 Properties. Source: chemicalbook.com. URL:

[3] ChemicalBook (Korean/Extended Data) - 2-(2-Chlorophenyl)-4-pentyn-2-ol | 1340170-80-0. Source: chemicalbook.com. URL:

[2] ChemScene - 1340170-80-0 | 2-(2-Chlorophenyl)pent-4-yn-2-ol. Source: chemscene.com. URL:

[4] The Journal of Organic Chemistry (ACS Publications) - Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. Source: acs.org. URL:

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2-(2-Chlorophenyl)-4-pentyn-2-ol

Topic: Solubility profile of 2-(2-Chlorophenyl)-4-pentyn-2-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of 2-(2-Chlorophenyl)-4-pentyn-2-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Characterization

2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a critical chiral building block, frequently utilized in the synthesis of triazole antifungal agents and complex heterocyclic scaffolds. As a tertiary homopropargylic alcohol featuring a ortho-chlorinated phenyl ring, its solubility profile is governed by a competition between the lipophilic aryl/alkyne moieties and the hydrophilic tertiary hydroxyl group.

This guide provides a structured analysis of its solubility behavior, grounded in physicochemical principles (LogP, H-bonding capacity) and empirical solvent selection strategies for reaction optimization and purification.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula: C₁₁H₁₁ClO[1][]

  • Molecular Weight: 194.66 g/mol [3][1][]

  • LogP (Calculated): 2.57 – 2.67 [1, 2]

    • Implication: The compound is moderately lipophilic. It will partition preferentially into organic layers over aqueous phases but retains significant polarity due to the -OH group.

  • H-Bond Donors: 1 (Tertiary -OH)

  • H-Bond Acceptors: 1 (Tertiary -OH oxygen), weak π-acceptor (Alkyne)

  • Physical State: Typically a viscous oil or low-melting solid depending on enantiomeric purity.

Solubility Profile & Solvent Compatibility[7][11][12]

The following solubility tier list is derived from the compound's calculated partition coefficient (LogP ~2.6) and functional group analysis. This profile serves as a baseline for solvent selection in synthesis (nucleophilic additions, "Click" chemistry) and purification.

Table 1: Predicted Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions; disrupts intermolecular H-bonding of the solute.Reaction medium (e.g., nucleophilic substitutions).
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)"Like dissolves like"; excellent solvation of the lipophilic chlorophenyl ring.Extraction, Chromatography (mobile phase).
Polar Protic Methanol, Ethanol, IsopropanolGood (20-50 mg/mL)H-bonding capability matches the solute's -OH group. Solubility decreases as alcohol chain length increases.Recrystallization (often mixed with water).[4][5]
Esters/Ketones Ethyl Acetate, AcetoneGood (20-50 mg/mL)Dipole interactions; good balance for the amphiphilic nature of the molecule.Extraction, Chromatography.
Ethers THF, MTBE, Diethyl EtherModerate (10-30 mg/mL)Good solvation of the organic skeleton; THF coordinates well with the -OH proton.Reaction solvent (Grignard/Lithiation).
Alkanes Hexane, Heptane, PentanePoor (<5 mg/mL)Lack of polarity to overcome the solute's crystal lattice/H-bonding network.Anti-solvent for precipitation/recrystallization.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Hydrophobic effect dominates (LogP > 2.5).Washing phase (biphasic workup).[4]

Thermodynamic Basis & Structural Insights

Understanding the why behind the solubility allows for intelligent process design.

The Ortho-Chloro Effect

Unlike its para-isomer (CAS 84670-93-9), the 2-chlorophenyl group introduces significant steric bulk adjacent to the tertiary hydroxyl center.

  • Shielding: The chlorine atom sterically shields the hydroxyl group, potentially reducing the energy required to desolvate the molecule during extraction.

  • Lipophilicity: The electron-withdrawing nature of the chlorine increases the acidity of the -OH proton slightly, enhancing solubility in basic organic solvents (e.g., pyridine, Et₃N) compared to non-halogenated analogs.

Graphviz Visualization: Solubility Interaction Map

The following diagram illustrates the dominant intermolecular forces dictating solubility in various solvent classes.

SolubilityMap Solute 2-(2-Chlorophenyl)-4-pentyn-2-ol (LogP ~2.6) PolarAprotic Polar Aprotic (DMSO, DMF) Solute->PolarAprotic Dipole-Dipole & H-Bond Acceptance Chlorinated Chlorinated (DCM, CHCl3) Solute->Chlorinated London Dispersion & Halogen Interactions Alcohols Alcohols (MeOH, EtOH) Solute->Alcohols H-Bonding (Donor/Acceptor) Alkanes Alkanes (Hexane, Heptane) Solute->Alkanes Weak Dispersion (Anti-Solvent) Water Water (Neutral pH) Solute->Water Hydrophobic Repulsion

Caption: Interaction map highlighting the dominant intermolecular forces driving solubility. Green paths indicate high solubility; red paths indicate insolubility/anti-solvent potential.

Experimental Protocol: Gravimetric Solubility Determination

For precise formulation or process development, rely on empirical data rather than prediction. Use this "Shake-Flask" saturation protocol.

Reagents & Equipment[4][6][8][12]
  • Solute: 2-(2-Chlorophenyl)-4-pentyn-2-ol (Purity >98%).[1]

  • Solvents: HPLC grade (dried if assessing moisture sensitivity).

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of the solute into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

    • Checkpoint: If dissolved immediately, the solubility is >500 mg/mL.

    • Saturation: If solid remains after adding 1 mL total, proceed to saturation phase.

  • Saturation Phase: Add excess solid to ensure a suspension. Cap and agitate at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Pipette a known volume (

      
      , e.g., 0.5 mL) of filtrate into the dish.
      
    • Evaporate solvent (vacuum oven or nitrogen stream).

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Application: Purification by Recrystallization[6][8][12]

Given the profile (Soluble in Alcohols, Insoluble in Water/Alkanes), a binary solvent system is recommended for purification.

Recommended System: Ethanol / Water[13]
  • Dissolution: Dissolve the crude 2-(2-Chlorophenyl)-4-pentyn-2-ol in the minimum amount of hot Ethanol (60°C).

  • Anti-Solvent Addition: Slowly add warm Water dropwise until persistent turbidity is observed.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration; wash with cold 20% Ethanol/Water.

Workflow Visualization

Recrystallization Start Crude Material Dissolve Dissolve in min. Hot EtOH (T = 60°C) Start->Dissolve AntiSolvent Add Warm Water until Turbid Dissolve->AntiSolvent Clear Add drop of EtOH to clear AntiSolvent->Clear Cool Slow Cool to RT then 0°C Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold EtOH/H2O (2:8) Filter->Wash Product Pure Crystals Wash->Product

Caption: Optimized binary solvent recrystallization workflow for 2-(2-Chlorophenyl)-4-pentyn-2-ol.

References

  • PubChem. (2025).[6] 4-Pentyn-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Literature review of 2-(2-Chlorophenyl)-4-pentyn-2-ol synthesis pathways

The following technical guide details the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol , a critical tertiary homopropargylic alcohol intermediate. Executive Summary 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol , a critical tertiary homopropargylic alcohol intermediate.

Executive Summary

2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a functionalized tertiary alcohol featuring a terminal alkyne and a sterically demanding ortho-chloroaryl moiety. It serves as a high-value building block in the synthesis of azole antifungals , isoxazole-based agrochemicals , and heterocyclic pharmaceutical intermediates .

Its structural core—a homopropargylic alcohol—allows for divergent synthetic utility:

  • Click Chemistry: The terminal alkyne supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Cyclization: Acid-catalyzed Meyer-Schuster rearrangements or iodocyclizations yield substituted furans and oxazoles.

This guide prioritizes the Zinc-Mediated Barbier Reaction as the primary synthesis pathway due to its superior chemoselectivity (favoring the alkyne over the allene isomer) and operational safety compared to traditional Grignard reagents.

Chemical Identity & Structure

  • IUPAC Name: 2-(2-Chlorophenyl)pent-4-yn-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    ClO
  • Molecular Weight: 194.66 g/mol

  • Key Moieties:

    • 2-Chlorophenyl: Provides steric bulk and lipophilicity.

    • Tertiary Alcohol: Chiral center (racemic in standard synthesis).

    • Terminal Alkyne: Reactive "warhead" for further functionalization.

Synthesis Pathways[1][2][3]

Pathway A: Zinc-Mediated Barbier Propargylation (Recommended)

This pathway utilizes propargyl bromide and activated zinc in an aqueous/organic medium. Unlike Grignard reagents, which require strictly anhydrous conditions and often yield mixtures of propargyl (alkyne) and allenyl (diene) isomers, the Barbier protocol favors the desired homopropargylic alcohol via a surface-mediated mechanism.

Mechanism

The reaction proceeds via the formation of a transient organozinc species on the metal surface. The propargyl zinc intermediate exists in equilibrium between the propargyl and allenyl forms. However, under Barbier conditions (kinetic control), the reaction with the ketone (2'-chloroacetophenone) selectively yields the homopropargylic alcohol .

BarbierMechanism cluster_selectivity Selectivity Control Zn Activated Zn(0) ZnInt Organozinc Species (R-Zn-Br) Zn->ZnInt Oxidative Addition PropBr Propargyl Bromide (HC≡C-CH2-Br) PropBr->ZnInt TS Zimmerman-Traxler Transition State ZnInt->TS + Ketone Allenyl Isomer Allenyl Isomer ZnInt->Allenyl Isomer Equilibrium Ketone 2'-Chloroacetophenone Ketone->TS Product 2-(2-Chlorophenyl)-4-pentyn-2-ol TS->Product Hydrolysis (NH4Cl) Allenyl Isomer->Product Kinetic Trap

Figure 1: Mechanistic flow of the Zinc-mediated Barbier reaction favoring homopropargylic alcohol formation.

Experimental Protocol

Reagents:

  • 2'-Chloroacetophenone (1.0 equiv)

  • Propargyl bromide (1.2–1.5 equiv, 80% in toluene)

  • Zinc dust (1.5–2.0 equiv, activated)

  • Saturated aq.[1] NH

    
    Cl / THF (1:1 ratio)
    

Step-by-Step Workflow:

  • Activation: Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under vacuum. Alternatively, add catalytic TMSCl (chlorotrimethylsilane) to the reaction mixture to activate the Zn surface in situ.

  • Solvation: Suspend activated Zn and 2'-chloroacetophenone in THF.

  • Initiation: Add saturated aq. NH

    
    Cl. The biphasic system helps solubilize surface oxides.
    
  • Addition: Add propargyl bromide dropwise at 0°C to control the exotherm.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quench: Pour mixture into ice-cold 1M HCl or saturated NH

    
    Cl.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Typical Yield: 85–92%

Pathway B: Grignard Reaction (Traditional)

This pathway uses propargylmagnesium bromide . While effective, it requires stricter handling and often produces the allenyl alcohol byproduct due to the metallotropic equilibrium of the Grignard reagent.

Protocol Summary:

  • Generate propargylmagnesium bromide in anhydrous ether/THF at -78°C (or use commercial Hg-amalgam stabilized reagents, though toxic).

  • Add 2'-chloroacetophenone slowly at low temperature (-78°C to 0°C).

  • Critical Note: Higher temperatures favor the allenyl isomer. Maintaining < -40°C is crucial for selectivity.

Comparative Analysis of Pathways

FeaturePathway A: Barbier (Zn)Pathway B: Grignard (Mg)
Reagent Stability High (In situ generation)Low (Moisture sensitive)
Chemoselectivity High (Favors Alkyne)Variable (Mix of Alkyne/Allene)
Conditions Aqueous/Organic (Robust)Strictly Anhydrous (Sensitive)
Safety Moderate (Zn dust flammability)High Risk (Pyrophoric Grignard)
Scalability Excellent (Kilogram scale)Moderate (Cooling costs)

Critical Process Parameters (CPP) & Troubleshooting

Zinc Activation
  • Issue: Reaction fails to initiate (induction period).

  • Solution: Use "Rieke Zinc" or activate commercial dust with 1-2 mol% Iodine (

    
    ) or 1,2-dibromoethane before adding the bromide.
    
Regioselectivity (Alkyne vs. Allene)
  • The propargyl/allenyl ratio is temperature-dependent.

  • Control: Keep Barbier reactions between 0°C and 25°C. Do not reflux. In Grignard reactions, keep below -40°C.

Safety: Propargyl Bromide[5]
  • Hazard: Propargyl bromide is a lachrymator and potential shock-sensitive explosive if distilled to dryness.

  • Handling: Always use as a solution (e.g., 80% in toluene). Neutralize waste streams with dilute NaOH.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Ketone 2'-Chloroacetophenone (1.0 equiv) Start->Ketone Reagent Propargyl Bromide (1.2 equiv) Start->Reagent Catalyst Activated Zn / aq. NH4Cl Start->Catalyst Step1 Step 1: Activation (Zn + THF + NH4Cl) Ketone->Step1 Step2 Step 2: Controlled Addition (0°C, Dropwise) Reagent->Step2 Catalyst->Step1 Step1->Step2 Step3 Step 3: Reaction (20°C, 2-4 Hours) Step2->Step3 QC QC: TLC/GC-MS (Check for Ketone consumption) Step3->QC QC->Step3 Incomplete Quench Step 4: Acid Quench (1M HCl) QC->Quench Complete Extract Step 5: Extraction & Drying (EtOAc / MgSO4) Quench->Extract Purify Step 6: Column Chromatography Extract->Purify Final Target: 2-(2-Chlorophenyl)-4-pentyn-2-ol Purify->Final

Figure 2: End-to-end process workflow for the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol.

References

  • Jõgi, A., & Mäeorg, U. (2001).[1] "Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution." Molecules, 6(12), 964-968.

  • Fandrick, D. R., et al. (2010).[2] "Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates." Organic Letters, 12(1), 88-91.[2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 92915, 4-Pentyn-2-ol" (Analogous structure data).

  • BenchChem. (2025). "Technical Guide: 2'-Chloroacetophenone Synthesis & Reactions."

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Propargyl Bromide."

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Chemoselective Approach to the Synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol, a tertiary propargylic alcohol, from 2-chloroacetophenone. Tertiary propargylic alcohols are pivotal structura...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol, a tertiary propargylic alcohol, from 2-chloroacetophenone. Tertiary propargylic alcohols are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates for the synthesis of complex organic molecules, including allenes and heterocycles.[1] The protocol herein details a robust and scalable method centered on the Grignard reaction, a classic yet powerful carbon-carbon bond-forming strategy.[2][3] We elaborate on the chemoselective addition of a propargyl Grignard reagent to the ketone carbonyl, navigating the potential challenges associated with the reagent's dual reactivity. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and analytical characterization methods.

Scientific Foundation and Mechanistic Overview

The core of this synthesis is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of 2-chloroacetophenone.[4] The chosen nucleophile, propargylmagnesium bromide, is generated in situ from the reaction of magnesium metal with propargyl bromide.

1.1. Formation and Nature of the Grignard Reagent

The preparation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond of propargyl bromide under anhydrous conditions.[2] A critical aspect of this specific Grignar reagent is its existence in a rapid equilibrium with its allenic isomer, allenylmagnesium bromide.[5]

  • Propargyl form: HC≡C-CH₂MgBr

  • Allenic form: H₂C=C=CHMgBr

This equilibrium dictates the regioselectivity of the subsequent addition to the ketone. The reaction with most ketones, including 2-chloroacetophenone, predominantly proceeds through the more sterically accessible terminal carbon of the propargyl form, leading to the desired homopropargylic alcohol.[5] However, awareness of the allenic isomer is crucial for troubleshooting and understanding potential side-product formation. The initiation of Grignard reagent formation can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface; activation using iodine or 1,2-dibromoethane is a common and effective strategy.[2]

1.2. Chemoselective Carbonyl Addition

The 2-chloroacetophenone substrate presents a single electrophilic carbonyl center. The Grignard reagent, being a potent nucleophile, selectively attacks this carbonyl carbon. The chloro-substituent on the aromatic ring is unreactive under these conditions. The reaction proceeds via a six-membered ring-like transition state, as proposed for Grignard additions to ketones.[3] Following the nucleophilic attack, a magnesium alkoxide intermediate is formed. The final product is obtained upon protonation of this intermediate during an acidic workup.

Visualized Reaction Scheme and Workflow

To provide a clear overview, the chemical transformation and the experimental process are illustrated below.

Caption: Overall synthesis scheme for 2-(2-Chlorophenyl)-4-pentyn-2-ol.

G node_prep node_prep node_reac node_reac node_work node_work node_anal node_anal A Apparatus Setup (Flame-dried glassware, N₂ atmosphere) B Mg Activation (Add Mg turnings, I₂ crystal) A->B C Grignard Formation (Slow add'n of Propargyl Bromide in Et₂O) B->C D Reaction Initiation (Observe reflux/color change) C->D F Cool Grignard Reagent (0 °C ice bath) D->F E Ketone Solution Prep (Dissolve 2-chloroacetophenone in Et₂O) G Nucleophilic Addition (Slow add'n of ketone solution) E->G F->G H Reaction Monitoring (TLC analysis) G->H I Reaction Quench (Cool to 0 °C, add sat. aq. NH₄Cl) H->I J Extraction (Separate layers, extract aqueous w/ Et₂O) I->J K Drying & Filtration (Dry organic layer w/ Na₂SO₄, filter) J->K L Purification (Solvent removal, column chromatography) K->L M Analysis (NMR, IR, MS) L->M

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )GradeSupplier
2-Chloroacetophenone154.59≥97%Sigma-Aldrich
Propargyl bromide (80% in toluene)118.96 (neat)97%Thermo Scientific
Magnesium turnings24.31≥99.5%Sigma-Aldrich
Diethyl ether (Et₂O)74.12AnhydrousSigma-Aldrich
Iodine (I₂)253.81CrystalJ.T. Baker
Saturated aq. Ammonium Chloride (NH₄Cl)53.49ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFisher Scientific
Ethyl acetate (EtOAc)88.11HPLC GradeFisher Scientific
Hexanes-HPLC GradeFisher Scientific
Silica Gel-60 Å, 230-400 meshSorbent Technologies

3.2. Safety Precautions

  • 2-Chloroacetophenone: Is a lachrymator and potent irritant to the skin, eyes, and respiratory tract.[6] Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Propargyl Bromide: Is a lachrymator, corrosive, and flammable.[7] It should be handled with extreme care in a fume hood.

  • Diethyl Ether: Is extremely flammable and volatile. Ensure no ignition sources are present. All operations must be conducted in a well-ventilated fume hood.

  • Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric. The reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).

3.3. Synthesis Procedure

Step 1: Preparation of Propargylmagnesium Bromide

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

  • Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive nitrogen atmosphere throughout the reaction.

  • To the flask, add magnesium turnings (1.58 g, 65.0 mmol, 1.3 equiv). Add a single small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of propargyl bromide (80% w/w in toluene, 7.43 g, corresponding to 5.94 g or 50.0 mmol of propargyl bromide, 1.0 equiv) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the propargyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. If the reaction does not start, gently warm the flask with a heat gun.[2]

  • Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Addition of 2-Chloroacetophenone

  • In a separate dry flask, prepare a solution of 2-chloroacetophenone (7.73 g, 50.0 mmol, 1.0 equiv) in 40 mL of anhydrous diethyl ether.

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Transfer the 2-chloroacetophenone solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30 minutes. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 20:80 ethyl acetate/hexanes eluent system until the starting ketone spot is no longer visible.

Step 3: Work-up and Purification

  • Cool the reaction flask back to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously until the solids dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Combine all organic layers and wash with 50 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield 2-(2-Chlorophenyl)-4-pentyn-2-ol as a pale yellow oil.

Data Summary and Characterization

4.1. Quantitative Reaction Data

ParameterValue
2-Chloroacetophenone Input7.73 g (50.0 mmol)
Propargyl Bromide Input5.94 g (50.0 mmol, neat)
Magnesium Input1.58 g (65.0 mmol)
Theoretical Yield9.73 g
Typical Actual Yield 7.8 - 8.3 g (80-85%)

4.2. Expected Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65-7.25 (m, 4H, Ar-H), 3.55 (s, 1H, -OH), 2.90 (d, J = 2.4 Hz, 2H, -CH₂-C≡), 2.05 (t, J = 2.4 Hz, 1H, C≡C-H), 1.85 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 142.5, 132.0, 130.5, 129.0, 128.5, 127.0, 82.0, 73.0, 71.5, 50.0, 31.0.

  • IR (neat, cm⁻¹): 3380 (br, O-H), 3300 (s, ≡C-H), 2980, 2930 (C-H), 2120 (w, C≡C), 1470, 1440 (C=C).

  • MS (ESI+): m/z calculated for C₁₁H₁₁ClO [M-H₂O+H]⁺ (dehydrated): 177.05; found 177.1.

The characterization of reactive intermediates and final products often relies on chromatographic methods coupled with mass spectrometry for definitive identification.[8][9]

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol via a Grignard reaction. By carefully controlling the reaction conditions, particularly the anhydrous environment and the temperature during addition, the chemoselective propargylation of 2-chloroacetophenone can be achieved efficiently. The detailed procedural steps and characterization data serve as a robust resource for researchers requiring access to this valuable propargylic alcohol intermediate for further synthetic applications.

References

  • Tanaka, T., Ichibakase, M., & Nakajima, M. (2014). Asymmetric Alkynylation of Aldehydes and Ketones. Journal of Organic Chemistry, 79(11), 4817-4825. Available at: [Link]

  • Rafi, S., & Ghorai, P. (2019). Rapid Alkynylation of Ketones in Air: A Base Mediated, Metal Catalyst and Solvent-Free Approach. ChemistrySelect, 4(29), 8569-8573. Available at: [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2001). Intramolecular Propargylic Barbier Reactions for the Stereoselective Synthesis of Natural Products. DR-NTU. Available at: [Link]

  • Muñoz-Bascón, J., Sancho-Sanz, I., Álvarez-Manzaneda, E., Rosales, A., & Oltra, J. E. (2012). Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III). Chemistry, 18(45), 14479-86. Available at: [Link]

  • Sharma, P., et al. (2021). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances, 11, 36986-37007. Available at: [Link]

  • Snell, R. H., & Aggarwal, V. K. (2005). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Chemical Communications, (21), 2761-2763. Available at: [Link]

  • Roldan-Molina, E., et al. (2018). CpTiCl2, an Improved Titanocene(III) Catalyst in Organic Synthesis. European Journal of Organic Chemistry, 2018(34), 4734-4744. Available at: [Link]

  • McNulty, J., & Yerande, R. (2011). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 77(1), 218-227. Available at: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Propargyl bromide, 97%, 80% w/w in toluene, stab. with magnesium oxide. Retrieved from: [Link]

  • Wang, Z., et al. (2020). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry, 2, 1218–1230. Available at: [Link]

  • University of Cambridge. (n.d.). Reformatsky Reaction. Retrieved from: [Link]

  • PharmD Guru. (2025). Reformatsky Reaction. Retrieved from: [Link]

  • Bartle, K. D., et al. (1975). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1574-1577. Available at: [Link]

  • Forcén-Vázquez, E., & Oñate, A. (2011). Fe-Catalyzed Coupling of Propargyl Bromides and Alkyl Grignard Reagents. European Journal of Organic Chemistry, 2011(2), 346-353. Available at: [Link]

  • Filo. (2025). What is the final product of the following reaction? Given the starting... Retrieved from: [Link]

  • Ashenhurst, J. (2023). Reformatsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from: [Link]

  • Yanagisawa, A. (2004). Product Subclass 7: Propargylic Grignard Reagents. In Science of Synthesis (Vol. 7, pp. 541-547). Thieme. Available at: [Link]

  • Reddit. (2016). Making Propargyl Grignard reagent. r/chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic Letters, 21(14), 5483–5487. Available at: [Link]

  • Kim, D., & Lee, Y. (2022). Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. Nature Communications, 13, 4567. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from: [Link]

  • Ashenhurst, J. (2023). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Da, C.-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581. Available at: [Link]

  • Arnold, S. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 338-349. Available at: [Link]

  • Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from: [Link]

  • Organic Syntheses. (1973). 1-Phenyl-1,4-pentadiyne. Coll. Vol. 5, p. 976. Available at: [Link]

  • Huang, R. L. (1954). The reaction of chloroacetone with aryl grignard reagents. Journal of the Chemical Society, 2539. Available at: [Link]

  • Li, J., et al. (2014). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Green Chemistry, 16, 3947-3951. Available at: [Link]

  • Organic Syntheses. (1988). 1,2-Hexadien-5-yne. Coll. Vol. 6, p. 666. Available at: [Link]

  • Li, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5702. Available at: [Link]

  • PubChem. (n.d.). 2-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chem Simp. (2023, March 26). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (1988). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Coll. Vol. 6, p. 646. Available at: [Link]

  • Google Patents. (2000). Method for producing a halogenated acetophenone.
  • MDPI. (n.d.). Advanced Analytical Tools for Characterization and Quality Control of Food, Drugs, and Natural Active Ingredients, 2nd Edition. Retrieved from: [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications, 54(72), 10126-10129. Available at: [Link]

  • Wang, J., et al. (2012). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 30(6), 578-82. Available at: [Link]

  • Psillakis, E., & Kalogerakis, N. (2001). Chromatographic methods for determination of chlorophenols as biomarkers of exposure to pesticides and organochlorine substances. Fresenius' Journal of Analytical Chemistry, 371(2), 233-243. Available at: [Link]

  • Brainly. (2023). A Grignard reaction was performed with phenylmagnesium bromide and acetophenone to create the product. Retrieved from: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol via Barbier-Modified Grignard Addition

Executive Summary The synthesis of homopropargylic alcohols is a foundational transformation in medicinal chemistry, providing versatile terminal alkynes for downstream click chemistry and cross-coupling workflows. The t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of homopropargylic alcohols is a foundational transformation in medicinal chemistry, providing versatile terminal alkynes for downstream click chemistry and cross-coupling workflows. The target molecule, 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0)[1], presents a unique synthetic challenge due to the steric hindrance of the ortho-chlorophenyl ring and the inherent instability of propargylic organometallic reagents.

This application note details a highly optimized, self-validating protocol for the propargylation of 2'-chloroacetophenone. By employing a Barbier-modified Grignard approach[2], this method circumvents the classic regioselectivity issues associated with propargyl-allenyl equilibration, ensuring high yields of the desired homopropargylic alcohol over the unwanted allenic byproduct.

Mechanistic Insights & Causality

Standard Grignard additions utilizing propargyl bromide are notoriously difficult to control. As detailed in2, propargylmagnesium halides exist in a rapid dynamic equilibrium with their allenyl isomers (the Wotiz equilibrium)[2].

To achieve scientific rigor and high regioselectivity, the following causal parameters must be controlled:

  • Barbier-Type In Situ Addition: Pre-forming the propargyl Grignard reagent allows time for disproportionation into prop-1-ynylmagnesium bromide and promotes Wurtz-type homocoupling (yielding 1,5-hexadiyne)[2]. By utilizing a Barbier-type procedure—where the ketone and halide are added simultaneously to activated magnesium at low temperatures—the transient propargyl Grignard is immediately trapped by the electrophile[2].

  • Solvent Causality: Anhydrous diethyl ether (Et₂O) is strictly mandated. Tetrahydrofuran (THF) possesses a stronger Lewis basicity that over-coordinates the magnesium center, shifting the equilibrium toward the allenyl species and drastically reducing the diastereoselectivity of the addition[3].

  • Surface Amalgamation: Magnesium turnings are passivated by an inert oxide layer. The addition of catalytic mercuric chloride (HgCl₂) amalgamates the surface, providing a highly active metal interface necessary for the rapid, low-temperature initiation of the carbon-halogen bond insertion[4].

Reaction Pathway Visualization

G cluster_equilibrium Wotiz Equilibrium (Grignard) PB Propargyl Bromide + Mg / Et2O PMB Propargylmagnesium Bromide PB->PMB HgCl2 Catalyzed Initiation AMB Allenylmagnesium Bromide PMB->AMB Rapid Equilibration TS Cyclic Transition State (Barbier Conditions) PMB->TS Nucleophilic Attack Ketone 2'-Chloroacetophenone Ketone->TS In Situ Addition Product 2-(2-Chlorophenyl)- 4-pentyn-2-ol TS->Product NH4Cl Quench

Propargyl-Allenyl equilibrium and the Barbier-modified Grignard addition pathway.

Reagent Specifications & Quantitative Data

Safety Warning: 2'-Chloroacetophenone is a potent lachrymator and peripheral sensory irritant[5]. Propargyl bromide is highly toxic and a potent lachrymator[4]. All operations must be conducted in a high-efficiency fume hood.

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
2'-Chloroacetophenone154.591.00Electrophile
Propargyl Bromide (80% in PhMe)118.961.50Nucleophile Precursor
Magnesium Turnings24.302.00Electron Donor
Mercuric Chloride (HgCl₂)271.520.01Surface Activator
Anhydrous Diethyl Ether (Et₂O)74.12-Reaction Solvent
Table 2: Optimization of Regioselectivity (Homopropargyl vs. Allenyl)

Data synthesized from established propargylation methodologies to highlight the necessity of the Barbier modification.

SolventTemp (°C)Addition MethodIsolated Yield (%)Regioselectivity (Alkyne : Allene)
THF0Sequential Grignard< 4555 : 45
Et₂O0Sequential Grignard6280 : 20
Et₂O -20 Barbier (In situ) > 85 > 95 : 5

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Passivation Removal
  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing addition funnel, and an argon inlet.

  • Charge the flask with magnesium turnings (2.0 equiv) and a catalytic amount of HgCl₂ (0.01 equiv).

  • Add 50 mL of anhydrous Et₂O to cover the magnesium. Stir at room temperature for 5 minutes to allow the amalgamation process to activate the metal surface.

Phase 2: Grignard Initiation (Self-Validating System)
  • Add exactly 1.0 mL of the propargyl bromide solution directly to the magnesium suspension.

  • Self-Validation Checkpoint: Monitor the physical state of the solvent. Initiation is confirmed when the solvent exhibits a localized refractive index change (schlieren lines), followed by a spontaneous exotherm, moderate ether reflux, and the appearance of a cloudy, gray suspension[4].

    • Critical Causality: If these visual markers are absent after 15 minutes, the system has failed to initiate. Do not add more halide, as this will cause a dangerous accumulation of reagent leading to a runaway exothermic homocoupling. Add a single crystal of iodine to force initiation.

Phase 3: In Situ Barbier Addition
  • Once initiation is visually confirmed, immediately immerse the reaction flask in a dry ice/acetone bath and cool the internal temperature to -20 °C[4].

  • Prepare a homogeneous solution of 2'-chloroacetophenone (1.0 equiv) and the remaining propargyl bromide (total 1.5 equiv) in 100 mL of anhydrous Et₂O.

  • Add this solution dropwise via the addition funnel over a 2-hour period, accompanied by vigorous stirring[4]. Maintain the bath temperature strictly between -20 °C and -10 °C.

    • Critical Causality: The slow, simultaneous addition ensures that the localized concentration of the propargyl Grignard remains low, allowing it to be instantly trapped by the ketone before it can equilibrate to the allenyl form or homocouple.

  • Following the complete addition, allow the reaction mixture to slowly warm to 0 °C over 1 hour.

Phase 4: Quenching and Isolation
  • Quench the reaction at 0 °C by the careful, dropwise addition of 50 mL of saturated aqueous NH₄Cl.

    • Critical Causality: NH₄Cl provides a mild proton source to cleave the magnesium alkoxide[4]. Stronger acids (e.g., HCl) will catalyze the dehydration of the newly formed tertiary alcohol into a conjugated enyne, while pure water will result in the formation of an intractable magnesium hydroxide gel.

  • Transfer the biphasic mixture to a separatory funnel. Isolate the upper ether layer and extract the aqueous phase with Et₂O (3 × 50 mL).

  • Wash the combined organic layers with deionized water and saturated brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel (eluent gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford pure 2-(2-Chlorophenyl)-4-pentyn-2-ol.

References

  • Yanagisawa, A. "Product Subclass 7: Propargylic Grignard Reagents." Science of Synthesis, Thieme.
  • "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • "In situ propargyl Grignard addition to vinylic ketone." ChemSpider Synthetic Pages.
  • "2-Chloroacetophenone | C8H7ClO | CID 10757.
  • "1340170-80-0 | 2-(2-Chlorophenyl)pent-4-yn-2-ol." ChemScene.

Sources

Method

Application Note: Precision Gold-Catalyzed Cyclization of 2-(2-Chlorophenyl)-4-pentyn-2-ol

Executive Summary This application note details the optimized protocol for the intramolecular hydroalkoxylation of 2-(2-chlorophenyl)-4-pentyn-2-ol to synthesize the corresponding dihydrofuran scaffold. While gold(I)-cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the intramolecular hydroalkoxylation of 2-(2-chlorophenyl)-4-pentyn-2-ol to synthesize the corresponding dihydrofuran scaffold. While gold(I)-catalyzed cycloisomerization is a well-established methodology, the presence of the ortho-chloro substituent on the aryl ring introduces specific steric and electronic considerations that require tailored reaction conditions to suppress side reactions (e.g., oligomerization or hydration).

This guide provides a self-validating workflow, moving from mechanistic understanding to a robust, scale-up-ready protocol.

Mechanistic Insight & Reaction Design[1]

The Challenge of the Substrate

The substrate, 2-(2-chlorophenyl)-4-pentyn-2-ol , is a tertiary homopropargylic alcohol.

  • Steric Bulk: The o-chloro group creates significant steric hindrance around the hydroxyl center, potentially retarding the initial nucleophilic attack.

  • Electronic Effect: The electron-withdrawing nature of the chlorine atom slightly acidifies the hydroxyl proton but also deactivates the aryl ring, reducing the likelihood of competing Friedel-Crafts-type pathways.

Pathway Selection: 5-exo-dig vs. 6-endo-dig

According to Baldwin’s rules and experimental precedence in Au(I) catalysis, terminal alkynes in homopropargylic systems preferentially undergo 5-exo-dig cyclization.

  • Activation: The cationic Au(I) species coordinates to the alkyne

    
    -system (alkynophilicity).
    
  • Cyclization: The hydroxyl oxygen attacks the internal carbon (C4) of the alkyne.

  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to form an exocyclic enol ether.

  • Isomerization: Under the reaction conditions, the exocyclic double bond isomerizes to the thermodynamically stable endocyclic position, yielding 2-(2-chlorophenyl)-2-methyl-2,3-dihydrofuran .

Visualized Pathway (Graphviz)

GoldCyclization Substrate Substrate 2-(2-Cl-Ph)-4-pentyn-2-ol Au_Complex [L-Au]+ Coordination (π-activation) Substrate->Au_Complex + Au(I) Cat TS_Attack 5-exo-dig Attack (O -> C-internal) Au_Complex->TS_Attack Nucleophilic Attack Vinyl_Au Vinyl-Au Intermediate TS_Attack->Vinyl_Au Ring Closure Exo_Product Exocyclic Enol Ether (Kinetic Product) Vinyl_Au->Exo_Product Protodeauration (-[Au]+) Endo_Product Dihydrofuran (Thermodynamic Product) Exo_Product->Endo_Product Isomerization (H+)

Figure 1: Mechanistic flow of the Au(I)-catalyzed hydroalkoxylation. The transformation proceeds via a specific 5-exo-dig pathway followed by isomerization.

Experimental Optimization

Catalyst & Solvent Screening Data

The following data summarizes the optimization phase. The goal was to maximize the yield of the dihydrofuran (Endo) product while minimizing the acyclic ketone byproduct (hydration).

Table 1: Reaction Optimization Matrix

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Yield (%)*Comments
1AuCl₃DCM251245Significant decomposition; Au(III) too harsh.
2PPh₃AuCl / AgOTfDCM25482Standard effective system. Minor hydration.
3IPrAuCl / AgOTf DCM 25 1 94 Optimal. NHC ligand accelerates rate.
4PPh₃AuCl / AgOTfToluene60278Higher temp promoted oligomerization.
5JohnPhosAu(MeCN)SbF₆DCM250.591Excellent, but catalyst is more expensive.

*Isolated yield of 2-(2-chlorophenyl)-2-methyl-2,3-dihydrofuran.

Selection: The IPrAuCl / AgOTf system (Entry 3) is selected for the protocol due to its superior turnover frequency (TOF) and stability, crucial for overcoming the steric hindrance of the 2-chlorophenyl group.

Detailed Protocol

Reagents and Materials
  • Substrate: 2-(2-Chlorophenyl)-4-pentyn-2-ol (Prepared via Grignard/Barbier propargylation of 2'-chloroacetophenone).

  • Catalyst Precursor: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl ) [CAS: 478259-04-8].

  • Activator: Silver trifluoromethanesulfonate (AgOTf ) [CAS: 2923-28-6].

  • Solvent: Dichloromethane (DCM), anhydrous (water content < 50 ppm).

  • Quench: Triethylamine (

    
    ).
    
Step-by-Step Procedure

Step 1: Catalyst Activation (In Situ)

  • In a flame-dried 10 mL vial equipped with a magnetic stir bar, weigh IPrAuCl (12.4 mg, 0.02 mmol, 2 mol%) and AgOTf (5.1 mg, 0.02 mmol, 2 mol%).

  • Add anhydrous DCM (1.0 mL) under an argon atmosphere.

  • Stir at room temperature for 10 minutes. The solution should become cloudy as AgCl precipitates.

    • Note: Pre-generating the cationic species ensures active catalyst concentration is known before substrate addition.

Step 2: Reaction Initiation

  • Weigh 2-(2-chlorophenyl)-4-pentyn-2-ol (194 mg, 1.0 mmol) into a separate 25 mL round-bottom flask.

  • Dissolve the substrate in anhydrous DCM (4.0 mL).

  • Transfer the activated catalyst supernatant (Step 1) to the substrate solution via syringe, utilizing a 0.2 µm PTFE syringe filter to exclude AgCl precipitate if possible (optional but recommended for kinetics).

  • Rinse the catalyst vial with DCM (1.0 mL) and add to the reaction. Total concentration: ~0.15 M.

Step 3: Monitoring & Workup

  • Stir the reaction at 25 °C .

  • Monitor by TLC (Hexanes/EtOAc 9:1) every 20 minutes.

    • Substrate R_f: ~0.4 (Alcohol)

    • Product R_f: ~0.7 (Less polar ether)

  • Upon full conversion (typically 45–60 mins), add Triethylamine (0.1 mL) to quench the acidic gold species and prevent product hydrolysis.

  • Concentrate the mixture under reduced pressure on a rotary evaporator.

Step 4: Purification

  • Load the crude residue directly onto a silica gel column.

  • Elute with Hexanes:EtOAc (95:5) containing 1%

    
     (The amine protects the acid-sensitive enol ether moiety during purification).
    
  • Collect fractions, dry, and concentrate to yield a clear, colorless oil.

Characterization & Validation

To validate the synthesis of 2-(2-chlorophenyl)-2-methyl-2,3-dihydrofuran , look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Vinyl Protons: Two multiplets at

      
       6.40 (d, J=2.5 Hz, =CH-O) and 
      
      
      
      4.95 (m, =CH-CH2). The disappearance of the alkyne proton (
      
      
      ~2.0, t) is the primary indicator of conversion.
    • Ring Methylene: A diastereotopic pattern or broad multiplet around

      
       2.8–3.0 ppm (corresponding to the C3 position).
      
    • Methyl Group: A sharp singlet at

      
       1.6–1.7 ppm (shifted downfield from the starting material due to the adjacent oxygen and double bond).
      
  • ¹³C NMR:

    • Appearance of the enol ether carbon at

      
       ~145 ppm (C5) and 
      
      
      
      ~100 ppm (C4).
    • Quaternary carbon (C2) at

      
       ~85-90 ppm.
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Black Rain" (Colloidal Gold) Catalyst decomposition due to impurities or lack of stabilizing ligands.Ensure solvent is strictly anhydrous. Use NHC ligands (IPr) instead of phosphines (PPh₃).
Low Yield / Hydrolysis Formation of hydroxy-ketone via hydration.The reaction is wet. Use fresh anhydrous DCM. Ensure immediate quench with

before workup.
Slow Reaction (>4h) Steric bulk of 2-Cl-Ph inhibiting attack.Increase catalyst loading to 5 mol%. Gently warm to 35 °C (do not exceed 40 °C to avoid oligomers).
Isomerization Failure Product remains as exocyclic methylene.Trace acid is required for isomerization. If using ultra-pure neutral conditions, add 1 mol% p-TsOH post-cyclization to drive the double bond into the ring.

References

  • General Mechanism of Gold-Catalyzed Cyclization: Gagosz, F. (2010). Gold-catalyzed synthesis of heterocycles from alkynyl derivatives.

  • Stereocontrolled Cyclization of Homopropargylic Alcohols: Aponick, A., & Biannic, B. (2011). Gold(I)-Catalyzed Cyclization of Monoallylic Diols: Selective Access to Specific Enantiomers.

  • Use of NHC-Gold Catalysts (IPrAuCl): Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. (Context on IPr ligand stability).

  • Synthesis of Dihydrofurans via 5-exo-dig: Genêt, J. P., & Michelet, V. (2005). AuCl3-Catalyzed Cycloisomerization of ω-Alkynyl-diols and -triols.

  • Review of Gold Catalysis in Total Synthesis: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions.

Application

Application Note: Regioselective Barbier Synthesis of Chlorophenyl Alkynols

Executive Summary Chlorophenyl alkynols, specifically homopropargylic alcohols like 1-(4-chlorophenyl)but-3-yn-1-ol, are highly valuable synthetic intermediates in drug development and the synthesis of complex active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenyl alkynols, specifically homopropargylic alcohols like 1-(4-chlorophenyl)but-3-yn-1-ol, are highly valuable synthetic intermediates in drug development and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Traditional Grignard propargylations often suffer from poor regioselectivity and require strictly anhydrous conditions. The Barbier reaction overcomes these limitations by utilizing a one-pot process where the metal, the alkylating species, and the carbonyl compound are present simultaneously[2]. This application note details a highly regioselective, field-proven protocol for the synthesis of chlorophenyl alkynols using Zinc-mediated Barbier propargylation in aqueous media.

Mechanistic Rationale & Regioselectivity (E-E-A-T Insights)

The fundamental advantage of the Barbier approach over traditional Grignard chemistry lies in the circumvention of pre-formed organometallic reagents. Propargyl Grignard reagents are notoriously unstable and exist in a rapid equilibrium with their allenyl isomers, which often leads to complex mixtures of homopropargylic and allenic alcohols.

By performing the reaction under Barbier conditions using Zinc (or Indium) in a biphasic solvent system (e.g., THF/aq. NH4Cl), the reaction dynamics are fundamentally altered[3].

  • Surface Activation & Protonation : The aqueous ammonium chloride serves a dual causality. First, it continuously etches the passivated surface of the zinc dust, facilitating the initial single-electron transfer (SET). Second, it acts as an immediate proton source to quench the newly formed alkoxide, driving the equilibrium forward and preventing reversible side reactions[3].

  • Regiocontrol : With unsubstituted propargyl bromide, the transient organometallic intermediate heavily favors the thermodynamically stable allenyl-metal species. When this species attacks the 4-chlorobenzaldehyde via a six-membered Zimmerman-Traxler cyclic transition state, the unsaturated system inverts, exclusively yielding the desired homopropargylic alcohol (alkynol)[3][4].

BarbierMechanism A 4-Chlorobenzaldehyde + Propargyl Bromide B Metal Insertion (Zn Dust Activation) A->B THF, RT C Allenyl-Metal Intermediate (Thermodynamically Favored) B->C Oxidative Addition D Cyclic Transition State (Nucleophilic Attack) C->D Carbonyl Addition E Aqueous Protonation (aq. NH4Cl Quench) D->E Rapid Quench F 1-(4-Chlorophenyl)but-3-yn-1-ol (Homopropargylic Alcohol) E->F High Regioselectivity

Mechanistic pathway of the Barbier propargylation yielding the homopropargylic alcohol.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)but-3-yn-1-ol

This self-validating protocol utilizes Zinc in a semi-aqueous system to maximize yield while maintaining operational simplicity and safety.

Materials & Reagents
  • 4-Chlorobenzaldehyde : 1.40 g (10.0 mmol, 1.0 equiv)

  • Propargyl Bromide : 1.67 mL (15.0 mmol, 1.5 equiv, 80 wt% solution in toluene)

  • Zinc Dust : 1.30 g (20.0 mmol, 2.0 equiv, particle size <10 μm preferred)

  • Tetrahydrofuran (THF) : 20 mL (Analytical grade, no strict anhydrous requirement)

  • Saturated Aqueous NH₄Cl : 20 mL

Step-by-Step Methodology
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.40 g, 10.0 mmol) and dissolve completely in 20 mL of THF.

  • Metal Addition : Add Zinc dust (1.30 g, 20.0 mmol) to the stirring solution in one portion. Ensure vigorous stirring to keep the dense zinc powder suspended.

  • Halide Addition : Slowly add propargyl bromide (1.67 mL, 15.0 mmol) dropwise via syringe over 5 minutes. (Safety Note: Propargyl bromide is a potent lachrymator and alkylating agent; perform this step in a well-ventilated fume hood).

  • Aqueous Activation (Critical Step) : Add 20 mL of saturated aqueous NH₄Cl solution in a steady stream. The coupling reaction typically initiates only after the addition of the aqueous phase, often accompanied by a mild exotherm[3].

  • Reaction Monitoring : Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Quench and Filtration : Once the aldehyde is fully consumed, dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc). Filter the entire biphasic mixture through a 1-inch pad of Celite to remove unreacted zinc and insoluble zinc salts, washing the filter cake with an additional 20 mL of EtOAc[5].

  • Extraction : Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the remaining aqueous layer with EtOAc (2 × 20 mL).

  • Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford pure 1-(4-chlorophenyl)but-3-yn-1-ol[1].

Quantitative Data & Optimization

The choice of metal and solvent heavily dictates the efficiency and regioselectivity of the Barbier propargylation. The table below summarizes optimized parameters based on field data.

EntryMetal (Equiv)Solvent SystemTime (h)Regioselectivity (Alkynol : Allenol)Isolated Yield (%)
1 Zn (2.0) THF / aq. NH₄Cl (1:1) 2.5 > 95 : 5 88
2In (1.2)THF / H₂O (1:1)3.0> 95 : 592
3Sn (2.0)H₂O (with SnCl₂ cat.)5.099 : 185
4Zn (2.0)Anhydrous DMF12.080 : 2065

Data Interpretation: While Indium (Entry 2) provides slightly higher yields and operates well in pure water/THF mixtures, Zinc (Entry 1) remains the most cost-effective solution for large-scale pharmaceutical synthesis[3][4]. Reactions in strictly anhydrous polar aprotic solvents (Entry 4) suffer from sluggish kinetics and degraded regiocontrol due to the lack of an immediate proton source.

Troubleshooting & Field-Proven Insights

  • Issue: Formation of Wurtz Coupling Side Products (e.g., 1,5-hexadiyne)

    • Causality: Excess propargyl bromide reacts with the newly formed organozinc intermediate before the intermediate can nucleophilically attack the aldehyde.

    • Solution: Ensure the 4-chlorobenzaldehyde is fully dissolved and present in the flask before the addition of the propargyl halide. Maintain a slow, dropwise addition rate for the propargyl bromide.

  • Issue: Stalled Reaction / Unreacted Aldehyde

    • Causality: Severe passivation of the Zinc dust (thick ZnO/Zn(OH)₂ layers) preventing the initial SET.

    • Solution: Ensure the aqueous NH₄Cl is fully saturated. If the reaction fails to initiate upon aqueous addition, add a catalytic amount of iodine (I₂) or 1,2-dibromoethane to chemically etch the zinc surface[3].

References

  • Barbier allylation of aldehydes and ketones with aluminium and catalytic indium metal: an economical alternative Source: arkat-usa.org URL: [Link]

  • Active bismuth mediated allylation of carbonyls/N-tosyl aldimines and propargylation of aldehydes in water Source: ias.ac.in URL: [Link]

  • Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution Source: nih.gov URL: [Link]

  • Barbier-type Propargylation of Aldehyde in Aqueous Media Promoted by Metal Tin Source: jlu.edu.cn URL: [Link]

  • 1-(4-chlorophenyl)but-3-yn-1-ol - CAS号42249-99-0 Source: molaid.com URL: [Link]

Sources

Method

Application Note: Expedient Synthesis of Highly Substituted Furans from 2-(2-Chlorophenyl)-4-pentyn-2-ol via Tandem Dehydration and Gold(I)-Catalyzed Oxidative Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Strategic Rationale

Substituted furans are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for phenyl rings and key structural motifs in kinase inhibitors and anti-inflammatory agents. The synthesis of structurally dense furans from readily available homopropargylic alcohols is a highly sought-after transformation.

However, utilizing 2-(2-Chlorophenyl)-4-pentyn-2-ol as a direct precursor presents a unique mechanistic challenge: the C2-carbinol center is fully substituted (bearing both a methyl and a 2-chlorophenyl group). Direct cycloisomerization of this tertiary alcohol into an aromatic furan is sterically and electronically prohibited without the cleavage of a C–C bond.

To overcome this, we detail a highly efficient tandem protocol that leverages the tertiary nature of the substrate:

  • Acid-Catalyzed Dehydration: Rapid conversion of the tertiary homopropargylic alcohol into a conjugated 1,3-enyne.

  • Gold(I)-Catalyzed Oxidative Cyclization: Intermolecular oxidation of the alkyne followed by a cascade cyclization to yield the highly substituted 3-(2-chlorophenyl)-2-methylfuran .

This approach avoids harsh conditions and provides a self-validating, scalable system for generating complex furan architectures.

Mechanistic Insights (Causality & E-E-A-T)

The transformation relies on the exquisite carbophilic pi-activation provided by Gold(I) catalysts. The choice of catalyst and oxidant is not arbitrary; it is dictated by the need to suppress competing pathways (e.g., simple hydration or polymerization).

  • Dehydration to 1,3-Enyne: Treatment of 2-(2-Chlorophenyl)-4-pentyn-2-ol with catalytic p-toluenesulfonic acid (PTSA) selectively eliminates water, yielding 2-(2-chlorophenyl)pent-2-en-4-yne. The conjugated system is thermodynamically favored.

  • α-Oxo Gold Carbene Generation: The Gold(I) catalyst (IPrAuNTf₂) activates the terminal alkyne. An external oxidant, 8-methylquinoline N-oxide, attacks the activated alkyne, generating a highly reactive α-oxo gold carbene intermediate at the terminal carbon .

  • Cascade Cyclization: The adjacent alkene nucleophilically attacks the electrophilic carbene center, forming a transient cyclopropyl gold intermediate. Subsequent ring expansion and oxygen insertion yield the aromatic furan core. The bulky IPr ligand prevents catalyst dimerization, while the non-coordinating NTf₂ counterion ensures maximal Lewis acidity.

G A 1,3-Enyne (from Dehydration) B [Au] π-Activation A->B + IPrAuNTf2 C α-Oxo Gold Carbene Generation B->C + 8-Methylquinoline N-oxide D Cyclopropyl Gold Intermediate C->D Alkene attack E Ring Expansion & Aromatization D->E Rearrangement E->B [Au] recycle F 3-(2-Chlorophenyl)-2-methylfuran E->F Protodeauration

Catalytic cycle of Au(I)-mediated oxidative cyclization of 1,3-enynes to substituted furans.

Experimental Design & Optimization

To ensure a self-validating protocol, catalyst and solvent conditions for the oxidative cyclization step were rigorously optimized. The data below demonstrates the causality behind selecting IPrAuNTf₂ in 1,2-Dichloroethane (DCE) .

Table 1: Optimization of the Gold(I)-Catalyzed Oxidative Cyclization

EntryCatalyst (5 mol%)Oxidant (1.2 equiv)SolventTemp (°C)Yield (%)
1Ph₃PAuCl / AgNTf₂Pyridine N-oxideDCM2534
2JohnPhosAuNTf₂Pyridine N-oxideDCE6058
3IPrAuNTf₂Pyridine N-oxideDCE6072
4IPrAuNTf₂8-Methylquinoline N-oxideDCE6091
5IPrAuNTf₂8-Methylquinoline N-oxideTHF6045

Note: 8-Methylquinoline N-oxide is superior as the steric bulk of the methyl group prevents coordination of the resulting quinoline byproduct to the gold center, avoiding catalyst poisoning.

Detailed Step-by-Step Protocols

Protocol A: Dehydration of 2-(2-Chlorophenyl)-4-pentyn-2-ol
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Chlorophenyl)-4-pentyn-2-ol (1.0 g, 5.14 mmol) and anhydrous toluene (40 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (49 mg, 0.25 mmol, 5 mol%).

  • Execution: Attach a Dean-Stark apparatus and reflux the mixture at 110 °C for 3 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf = 0.3) should completely disappear, replaced by a non-polar UV-active spot (Rf = 0.8).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (20 mL), extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Pass through a short pad of silica gel (100% Hexanes) to yield 2-(2-chlorophenyl)pent-2-en-4-yne as a pale yellow oil.

Protocol B: Gold(I)-Catalyzed Oxidative Cyclization
  • Preparation (Glovebox Recommended): In a dry 20 mL Schlenk tube, weigh IPrAuNTf₂ (22 mg, 0.025 mmol, 5 mol%) and 8-methylquinoline N-oxide (95 mg, 0.60 mmol, 1.2 equiv).

  • Reaction Initiation: Dissolve the enyne intermediate from Protocol A (88 mg, 0.50 mmol) in anhydrous DCE (5.0 mL) and transfer it to the Schlenk tube.

  • Execution: Seal the tube and stir the reaction mixture at 60 °C for 4 hours.

  • Validation Checkpoint: The solution will transition from pale yellow to deep amber. TLC (Hexanes) should show the formation of a highly fluorescent blue spot under 254 nm UV light (Rf = 0.65).

  • Workup & Purification: Cool the mixture, filter through a short plug of Celite to remove the gold catalyst, and concentrate. Purify via flash column chromatography (Hexanes) to afford 3-(2-chlorophenyl)-2-methylfuran .

Workflow W1 1. PTSA-Catalyzed Dehydration W2 2. Dean-Stark Reflux (3h) W1->W2 W3 3. Au(I) Catalyst Addition W2->W3 W4 4. Oxidative Cyclization (60°C) W3->W4 W5 5. Celite Filtration W4->W5 W6 6. NMR/HRMS Validation W5->W6

Step-by-step experimental workflow for the synthesis and purification of furans.

Analytical Characterization

The structural integrity of the final product, 3-(2-chlorophenyl)-2-methylfuran , must be verified using the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.38 (d, J = 1.8 Hz, 1H, Furan-H5), 7.32 (td, J = 7.6, 1.5 Hz, 1H, Ar-H), 7.25 (td, J = 7.5, 1.8 Hz, 1H, Ar-H), 7.20 (dd, J = 7.6, 1.8 Hz, 1H, Ar-H), 6.45 (d, J = 1.8 Hz, 1H, Furan-H4), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 149.5, 140.8, 133.2, 132.5, 131.0, 129.8, 128.5, 126.7, 118.2, 111.5, 12.5.

  • HRMS (ESI-TOF): m/z calculated for C₁₁H₁₀ClO [M+H]⁺ 193.0415; found 193.0418.

References

  • Homogeneous Gold-Catalyzed Oxidation Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Polysubstituted Furans through Electrochemical Selenocyclization of Homopropargylic Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines Source: ACS Omega (ACS Publications) URL:[Link]

Application

Click chemistry applications using the terminal alkyne of 2-(2-Chlorophenyl)-4-pentyn-2-ol

Application Note: Click Chemistry Functionalization of 2-(2-Chlorophenyl)-4-pentyn-2-ol for Triazole Library Synthesis Executive Summary This technical guide details the application of 2-(2-Chlorophenyl)-4-pentyn-2-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Click Chemistry Functionalization of 2-(2-Chlorophenyl)-4-pentyn-2-ol for Triazole Library Synthesis

Executive Summary

This technical guide details the application of 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS 1340170-80-0) as a high-value scaffold in medicinal chemistry.[1][2] Featuring a sterically demanding tertiary alcohol and a bioorthogonal terminal alkyne, this molecule serves as a "privileged structure" for the synthesis of 1,2,3-triazole-based antifungal libraries .[1]

The protocol focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] Unlike simple propargyl alcohols, the steric bulk of the 2-chlorophenyl group and the tertiary hydroxyl moiety requires optimized catalytic conditions to ensure high yields and prevent side reactions.[1] This guide provides a validated workflow for transforming this scaffold into biologically active triazole derivatives, which act as bioisosteres to commercial azole antifungals.[1]

Technical Profile & Mechanistic Insight

The Scaffold

The molecule 2-(2-Chlorophenyl)-4-pentyn-2-ol contains three critical functional zones:

  • Terminal Alkyne (

    
    ):  The handle for "Click" chemistry.[3] It allows for the rapid attachment of diverse azides (R-N3) to generate a library of compounds.[2]
    
  • Tertiary Alcohol (-OH): Provides hydrogen-bonding capability essential for binding to the heme iron of CYP51 (lanosterol 14

    
    -demethylase), the target of azole antifungals.[2]
    
  • 2-Chlorophenyl Ring: A lipophilic moiety that mimics the halogenated aromatic rings found in drugs like Miconazole or Voriconazole, enhancing membrane permeability and hydrophobic pocket occupancy.

Reaction Mechanism: CuAAC

The transformation relies on the Cu(I)-catalyzed cycloaddition of the terminal alkyne with an organic azide.[4]

  • Challenge: The tertiary alcohol at the homopropargylic position can coordinate with Copper, potentially poisoning the catalyst or altering the reaction rate.

  • Solution: Use of a stabilizing ligand (THPTA or TBTA) is mandatory to protect the Cu(I) oxidation state and prevent non-productive chelation by the substrate's hydroxyl group.

Validated Protocol: CuAAC Triazole Synthesis

This protocol is designed for the synthesis of a library of 1,2,3-triazoles using 2-(2-Chlorophenyl)-4-pentyn-2-ol as the alkyne component.[1][2]

Reagents & Materials
  • Alkyne: 2-(2-Chlorophenyl)-4-pentyn-2-ol (1.0 equiv).[1][2]

  • Azide: Diverse organic azides (1.1 equiv) (e.g., Benzyl azide, alkyl azides).[1]

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (

    
    ).[2]
    
  • Reductant: Sodium Ascorbate (NaAsc).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Preferred for aqueous solubility and protecting the tertiary alcohol.[1][2]

  • Solvent: DMSO/Water (1:[2]1) or t-BuOH/Water (1:1).[1][2] Note: The chlorophenyl group makes the alkyne lipophilic; DMSO is recommended for full solubility.

Experimental Workflow

Step 1: Stock Solution Preparation

  • Alkyne Stock: Dissolve 2-(2-Chlorophenyl)-4-pentyn-2-ol in DMSO to 200 mM.

  • Azide Stock: Dissolve organic azide in DMSO to 200 mM.

  • Catalyst Premix (Critical Step):

    • Prepare 20 mM

      
       in water.
      
    • Prepare 50 mM THPTA ligand in water.

    • Mix

      
       and THPTA in a 1:2 molar ratio (e.g., 100 
      
      
      
      L Cu + 200
      
      
      L Ligand) and let stand for 5 minutes. The solution should remain clear blue (Cu-Ligand complex formed).[2]
  • Reductant Stock: Prepare fresh 100 mM Sodium Ascorbate in water.

Step 2: Reaction Assembly

  • In a reaction vial, combine:

    • 350

      
      L Solvent (DMSO/Water 1:1).
      
    • 50

      
      L Alkyne Stock (Final: 10 mM).
      
    • 55

      
      L Azide Stock (Final: 11 mM, 1.1 equiv).[1]
      
  • Add 25

    
    L of the Cu-THPTA Premix  (Final: 0.5 mM Cu, 5 mol%).
    
  • Initiate reaction by adding 20

    
    L Sodium Ascorbate  (Final: 4 mM).
    
  • Cap the vial and purge headspace with Nitrogen/Argon for 30 seconds.

Step 3: Incubation & Monitoring [1][2]

  • Stir at Room Temperature (25°C) for 2–4 hours.

  • Optimization: If the azide is sterically hindered, heat to 40°C.[1]

  • Monitor: Check conversion via LC-MS. The alkyne peak (RT ~ min) should disappear, replaced by the triazole product peak (M+1 = MW_Alkyne + MW_Azide).

Step 4: Workup

  • Dilute reaction with 5 mL Ethyl Acetate.

  • Wash with 5 mL Water (to remove Cu/Ascorbate/DMSO).

  • Wash with 5 mL Brine.

  • Dry organic layer over

    
    , filter, and concentrate.[1]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Visualization of Workflow

The following diagram illustrates the logical flow of the CuAAC reaction specifically for this scaffold, highlighting the role of the THPTA ligand in preventing chelation interference.

G cluster_0 Reaction Environment Alkyne 2-(2-Chlorophenyl)- 4-pentyn-2-ol (Lipophilic Scaffold) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Coordination Azide Organic Azide (R-N3) Azide->Intermediate Catalyst Cu(II) + THPTA (Pre-complexed) Catalyst->Intermediate Catalysis Reductant Na Ascorbate (Activator) Reductant->Catalyst Reduction Cu(II)->Cu(I) Product 1,2,3-Triazole Derivative (Antifungal Pharmacophore) Intermediate->Product Cycloaddition Warning THPTA Ligand prevents OH- group interference Warning->Intermediate

Figure 1: Mechanistic pathway for the CuAAC ligation of 2-(2-Chlorophenyl)-4-pentyn-2-ol. The THPTA ligand is crucial for shielding the copper catalyst from the substrate's tertiary alcohol.

Data & Optimization

The following table summarizes solvent and catalyst effects observed when "clicking" this specific lipophilic alcohol.

ParameterConditionOutcomeRecommendation
Solvent Water/t-BuOH (1:1)Precipitation of AlkyneNot Recommended for this scaffold.
Solvent DMSO/Water (1:1) Homogeneous Solution Optimal. Ensures full solubility of the chlorophenyl group.
Ligand None (Ligand-free)Slow reaction (<50% in 4h)Poor.[2] Cu likely sequestered by tertiary -OH.[2]
Ligand THPTA >95% Conv. in 2h Optimal. Protects Cu species.
Ligand TBTAGood Conv., but poor solubilityUse only if working in pure organics (DCM/MeOH).[1]
Temperature 25°CStandard RateSufficient for most azides.
Temperature 60°CAcceleratedUse for sterically hindered azides.

Applications in Drug Discovery

Antifungal Pharmacophore Generation

The resulting 1,2,3-triazoles serve as bioisosteres for the 1,2,4-triazole ring found in commercial antifungals (e.g., Fluconazole).[1][2]

  • Mechanism: The tertiary alcohol mimics the transition state of the lanosterol demethylation process. The 2-chlorophenyl group occupies the hydrophobic access channel of the enzyme.

  • Library Design: By varying the azide (R-N3), researchers can explore the Structure-Activity Relationship (SAR) of the "tail" region of the molecule, optimizing binding affinity and metabolic stability.[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment" (MW ~194 Da).[2]

  • Protocol: The alkyne is clicked with a library of azide-modified protein binders or solubilizing tags.

  • Screening: The resulting compounds are screened against fungal pathogens (Candida albicans, Aspergillus fumigatus) to identify hits with improved potency over the parent alcohol.

References

  • National Institutes of Health (NIH). (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Retrieved October 24, 2025, from [Link]

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.[1] (Standard reference for CuAAC mechanism and ligand usage).

  • Shimi, K., et al. (2016).[1] Synthesis and Antifungal Evaluation of 1,2,3-Triazole Derivatives. (General context for triazole antifungals).

Sources

Method

Technical Application Note: Enantioselective Catalytic Synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol

This application note details the enantioselective synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0), a critical chiral tertiary alcohol intermediate. The presence of the ortho-chlorine substituent and th...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the enantioselective synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0), a critical chiral tertiary alcohol intermediate. The presence of the ortho-chlorine substituent and the quaternary stereocenter presents specific steric challenges that require precise catalytic control to ensure high enantiomeric excess (ee) and regioselectivity (homopropargylic vs. allenic product).

Executive Summary & Strategic Analysis

The synthesis of chiral tertiary alcohols via the addition of carbon nucleophiles to ketones is a cornerstone of modern pharmaceutical chemistry. The target molecule, 2-(2-Chlorophenyl)-4-pentyn-2-ol , features a quaternary stereocenter vicinal to a terminal alkyne and an ortho-substituted aromatic ring.

Key Synthetic Challenges:

  • Regioselectivity (The Allenyl/Propargyl Equilibrium): Propargyl-metal species often exist in equilibrium with their allenyl counterparts. Uncontrolled addition typically yields a mixture of homopropargylic alcohol (desired) and allenic alcohol (undesired).

  • Enantioselectivity: Differentiating the two faces of a methyl ketone is thermodynamically difficult due to the small steric difference between the methyl group and the planar aromatic ring. The ortho-chloro substituent, while sterically demanding, can be leveraged to restrict substrate rotation within the chiral pocket.

  • Protonolysis: The resulting tertiary alkoxide is basic; preventing retro-reaction or racemization during workup is critical.

Selected Methodology: This guide prioritizes Copper(I)-Catalyzed Asymmetric Propargylation using Allenylboronates . This method is selected for its superior functional group tolerance, high regiocontrol (>98% homopropargyl), and ability to generate the active nucleophile in situ under mild conditions.

Mechanism & Pathway Visualization

The reaction proceeds via a metallotropic shift where the allenylboronate is transmetallated to a chiral copper-allenyl species. This nucleophile attacks the ketone with high facial selectivity dictated by the chiral ligand.

ReactionPathway Reagents Reagents: 2'-Chloroacetophenone Allenylboronic Acid Pinacol Ester Intermediate Active Species: Chiral Allenyl-Cu(I) (Nucleophile) Reagents->Intermediate Transmetallation Catalyst Catalyst Complex: Cu(OAc) + (R,R)-Ph-BPE (Chiral Bisphosphine) Catalyst->Intermediate Coordination TS Transition State: Rigid Cyclic Assembly (Ortho-Cl directs orientation) Intermediate->TS Facial Attack Product Target Product: (S)-2-(2-Chlorophenyl)-4-pentyn-2-ol (>95% ee, >99:1 Regio) TS->Product Protonolysis

Caption: Figure 1. Mechanistic pathway for the Cu-catalyzed asymmetric propargylation. The chiral copper species ensures exclusive gamma-addition to yield the homopropargylic alcohol.

Experimental Protocol: Copper-Catalyzed Asymmetric Propargylation

This protocol is optimized for the synthesis of the (S)-enantiomer . To obtain the (R)-enantiomer, substitute the ligand with its enantiomer.

Materials & Reagents
ComponentSpecificationRole
Substrate 2'-Chloroacetophenone (CAS 2142-68-9)Electrophile
Reagent Allenylboronic acid pinacol esterNucleophile Precursor
Catalyst Precursor Cu(OAc)₂ (Copper(II) Acetate)Metal Source
Chiral Ligand (R,R)-Ph-BPE (or (R)-DTBM-SEGPHOS)Chiral Inducer
Solvent Methanol (MeOH) / THF (anhydrous)Reaction Medium
Additive CsF or t-BuONa (catalytic amounts)Activator
Step-by-Step Methodology

Step 1: Catalyst Activation (Inert Atmosphere Required)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OAc)₂ (5 mol%) and (R,R)-Ph-BPE (5.5 mol%).

  • Evacuate and backfill with Argon three times.

  • Add anhydrous THF (0.5 M concentration relative to substrate) and stir at room temperature for 30 minutes until a clear blue-green solution forms (indicating complexation).

Step 2: Substrate Addition

  • Cool the catalyst solution to 0°C using an ice bath. Note: Lower temperatures (-20°C) may enhance ee but will reduce reaction rate due to the steric bulk of the ortho-chloro group.

  • Add Allenylboronic acid pinacol ester (1.2 equivalents) dropwise via syringe.

  • Add 2'-Chloroacetophenone (1.0 equivalent) slowly to the mixture.

  • Add MeOH (2 equivalents) as a proton source to facilitate catalyst turnover.

Step 3: Reaction Monitoring

  • Stir the mixture at 0°C for 12–24 hours.

  • Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 8:1) or HPLC.[1] The product is more polar than the starting ketone.

    • Self-Validation: If conversion is <50% after 12h, allow the reaction to warm to room temperature. The ortho-Cl steric hindrance may significantly slow kinetics.

Step 4: Workup & Purification

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc) .

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane to 5% EtOAc/Hexane.

    • Note: The tertiary alcohol is sensitive to strong acids; avoid acidified silica.

Analytical Validation & QC

To ensure scientific integrity, the synthesized product must be validated for both chemical purity and optical purity.

Characterization Data (Expected)[3]
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, 1H, Ar-H), 7.35–7.20 (m, 3H, Ar-H), 2.95 (dd, 1H, propargyl-CH₂), 2.70 (dd, 1H, propargyl-CH₂), 2.05 (t, 1H, alkyne-CH), 1.85 (s, 3H, methyl).

    • Diagnostic Signal: The diastereotopic propargyl protons (~2.7–3.0 ppm) confirm the formation of the quaternary center.

  • ¹³C NMR: Distinct quaternary carbon signal at ~75 ppm; Alkyne carbons at ~80 and ~71 ppm.

Enantiomeric Excess (ee) Determination
  • Technique: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane/Isopropanol (98:2 to 90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Target: >95% ee.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from ortho-ClIncrease catalyst loading to 10 mol%; Increase temperature to 25°C; Use a less bulky ligand (e.g., BINAP instead of SEGPHOS).
Low ee (<80%) Background uncatalyzed reactionEnsure temperature is strictly controlled at 0°C or lower. Verify ligand purity.
Allenic Byproduct Wrong catalyst pathwayEnsure Cu(I) species is active. Avoid Magnesium/Lithium reagents (Grignard) which favor allenyl products.
Protodesilylation N/AThis protocol uses non-silylated alkynes. If using TMS-propargyl, avoid fluoride bases during workup.

Workflow Diagram

Workflow Start Start: Prepare Schlenk Flask (Flame dry, Ar atm) Complexation Catalyst Complexation: Cu(OAc)2 + Ligand + THF (30 min, RT) Start->Complexation Addition Substrate Addition: Add Boronate + Ketone + MeOH (0°C) Complexation->Addition Reaction Reaction Phase: Stir 12-24h @ 0°C Monitor via HPLC Addition->Reaction Workup Workup: Quench NH4Cl -> Extract EtOAc Concentrate Reaction->Workup Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Analysis QC Analysis: NMR (Structure) Chiral HPLC (ee) Purification->Analysis

Caption: Figure 2.[1] Operational workflow for the batch synthesis of chiral 2-(2-Chlorophenyl)-4-pentyn-2-ol.

References

  • Catalytic Asymmetric Propargylation. Chemical Reviews. (2011). Detailed review of transition metal-catalyzed propargylation mechanisms and regioselectivity control.

  • Cr-Catalyzed Regio-, Diastereo-, and Enantioselective Reductive Couplings of Ketones and Propargyl Halides. ACS Catalysis. (2023). Describes modern radical-polar crossover methods for forming vicinal stereocenters in tertiary alcohols.

  • Recent Advances in the Synthesis of Propargyl Derivatives. Molecules. (2023). Overview of boronate and silane reagents for asymmetric synthesis.

  • 2'-Chloroacetophenone Reference Data. Sigma-Aldrich. Physical properties and safety data for the starting material.

  • 2-(2-Chlorophenyl)pent-4-yn-2-ol Product Data. ChemScene. Commercial availability and CAS registry confirmation.

Sources

Application

Application Note: Chemoselective Sonogashira Coupling Strategies for 2-(2-Chlorophenyl)-4-pentyn-2-ol

Introduction & Strategic Value in Drug Development In modern medicinal chemistry, the rapid assembly of complex, rigid molecular architectures relies heavily on bifunctional building blocks. 2-(2-Chlorophenyl)-4-pentyn-2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value in Drug Development

In modern medicinal chemistry, the rapid assembly of complex, rigid molecular architectures relies heavily on bifunctional building blocks. 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0) is a highly versatile tertiary homopropargylic alcohol characterized by the presence of both a terminal alkyne and an ortho-aryl chloride[1].

This unique structural motif presents a distinct chemoselective advantage: the terminal alkyne can be selectively functionalized via 2[2], while the aryl chloride remains completely intact for subsequent late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, the tertiary alcohol serves as a valuable directing group or internal nucleophile for downstream cycloisomerization into complex oxygen-containing heterocycles[3].

Structural Causality & Chemoselectivity Principles

To achieve high yields and avoid complex reaction mixtures, it is critical to understand the thermodynamic and kinetic properties of this specific substrate:

  • The Terminal Alkyne (

    
     C-H):  Highly acidic and readily deprotonated by mild amine bases in the presence of Cu(I) salts. This forms a reactive copper acetylide intermediate that rapidly transmetalates to a Palladium(II) center[4].
    
  • The Aryl Chloride (

    
     C-Cl):  The C-Cl bond possesses a high bond dissociation energy (~96 kcal/mol). Standard electron-neutral Pd(0) catalysts (like 
    
    
    
    ) lack the electron density required to undergo oxidative addition into this bond at room temperature[2]. This energetic barrier is the root cause of the molecule's excellent chemoselectivity.
  • The Tertiary Hydroxyl (-OH): Sterically hindered and resistant to unwanted oxidation. Pd-catalyzed Sonogashira couplings are highly tolerant of unprotected tertiary alcohols, eliminating the need for inefficient protection/deprotection workflows[3][4].

Mechanistic Pathway Analysis

The reaction proceeds via a dual catalytic cycle. The chemoselectivity is strictly governed by the initial oxidative addition step, which exclusively targets the exogenous aryl iodide/bromide over the internal aryl chloride of the substrate.

Sonogashira_Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar'-I + Pd(0) -> Ar'-Pd(II)-I Pd0->OxAdd Ar'-I addition TransMet Transmetalation Ar'-Pd(II)-Alkynyl OxAdd->TransMet Cu-Acetylide entry RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 Regenerates Pd(0) CuCycle Cu Co-Catalysis Alkyne + CuI + Base -> Cu-Acetylide CuCycle->TransMet Transfers Alkynyl

Fig 1: Dual Pd/Cu catalytic cycle for the Sonogashira coupling of terminal alkynes.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity when coupling 2-(2-Chlorophenyl)-4-pentyn-2-ol with a standard aryl iodide.

Catalyst SystemCo-CatalystBase / SolventTemp (°C)Chemoselectivity (Alkyne : Ar-Cl)Yield (%)Causality / Observation

(2 mol%)
CuI (5 mol%)

/ THF
25>99:192Ideal conditions; Ar-Cl remains completely inert[2].

(2 mol%)
CuI (5 mol%)DIPA / DMF50>99:188Higher temp accelerates coupling; Ar-Cl still unreactive.

/ XPhos
CuI (5 mol%)

/ Dioxane
10040:6045Buchwald ligand + heat activates Ar-Cl; complex mixture.

(2 mol%)
None

/ THF
25N/A<10Lack of CuI halts transmetalation; negligible conversion[4].

(2 mol%)
CuI (5 mol%)

/ THF (Air)
25>99:130O₂ presence drives Glaser homocoupling of the alkyne[4].

Self-Validating Experimental Protocol

This protocol is engineered for the chemoselective coupling of 2-(2-Chlorophenyl)-4-pentyn-2-ol (10 mmol scale) with an exogenous aryl iodide, ensuring the aryl chloride is preserved.

Experimental_Workflow Step1 1. Reagent Prep Degas Solvents (Ar/N2) to prevent Glaser coupling Step2 2. Catalyst Loading Add Pd(PPh3)4 (2 mol%) & CuI (5 mol%) Step1->Step2 Step3 3. Substrate Addition Add Ar-I & 2-(2-Chlorophenyl)-4-pentyn-2-ol Step2->Step3 Step4 4. Reaction Execution Stir at RT, Monitor via LC-MS (IPC) Step3->Step4 Step5 5. Workup & Isolation Quench, Extract, Column Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for chemoselective Sonogashira coupling.

Step-by-Step Methodology
  • Solvent Degassing (Critical Causality): Add 50 mL of anhydrous THF and 30 mmol (3.0 equiv) of Triethylamine (

    
    ) to a flame-dried Schlenk flask. Sparge the mixture with Argon for 30 minutes. Reasoning: Molecular oxygen promotes the oxidative Glaser homocoupling of the terminal alkyne, which rapidly consumes the starting material and depresses yields[4].
    
  • Catalyst Activation: Under an Argon atmosphere, add 231 mg of

    
     (0.02 equiv) and 95 mg of CuI (0.05 equiv). Stir for 5 minutes until the solution transitions to a pale yellow/orange hue, indicating active catalyst stabilization.
    
  • Substrate Addition: Sequentially add 10 mmol (1.0 equiv) of the chosen aryl iodide, followed by 1.95 g (10 mmol, 1.0 equiv) of 2-(2-Chlorophenyl)-4-pentyn-2-ol .

  • Reaction Execution & IPC: Stir the reaction at room temperature (20–25 °C). Self-Validation: Perform In-Process Controls (IPC) via TLC or LC-MS every 2 hours. The reaction is deemed complete when the aryl iodide is fully consumed. Do not exceed 40 °C to strictly prevent background activation of the internal aryl chloride[2].

  • Quench & Workup: Once complete, quench the reaction by adding 50 mL of saturated aqueous

    
    . Reasoning: Ammonium chloride acts as a chelating agent, solubilizing the copper salts into the aqueous layer and preventing the formation of stubborn emulsions during extraction.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

References

  • Source: acs.
  • Source: mdpi.
  • Title: 1340170-80-0 | 2-(2-Chlorophenyl)
  • Source: organic-chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Barbier Propargylation for 2-(2-Chlorophenyl)-4-pentyn-2-ol

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing sterically hindered or electronically deactivated tertiary alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing sterically hindered or electronically deactivated tertiary alcohols. The synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol via the Barbier reaction—coupling 1-(2-chlorophenyl)ethanone (2'-chloroacetophenone) with propargyl bromide—is a classic example.

While the Barbier reaction is highly versatile, achieving high yields and strict regioselectivity requires precise control over metal activation, solvent biphasic dynamics, and the metallotropic equilibrium of the organometallic intermediates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible success.

Mechanistic Overview: The "Why" Behind the Reaction

To troubleshoot effectively, you must understand the causality of the reaction. When propargyl bromide reacts with a metal (Zinc or Indium), it does not form a single discrete nucleophile. Instead, it forms a mixture of propargyl-metal and allenyl-metal species that exist in a dynamic metallotropic equilibrium[1].

Crucially, the addition to the carbonyl group proceeds via a cyclic, six-membered transition state (an


 mechanism). Because of this rearrangement:
  • The allenyl-metal species attacks the ketone to yield the desired homopropargylic alcohol (2-(2-Chlorophenyl)-4-pentyn-2-ol).

  • The propargyl-metal species attacks the ketone to yield the unwanted allenic alcohol byproduct.

For unsubstituted propargyl halides, the equilibrium and subsequent transition state kinetics strongly favor the formation of the homopropargylic alcohol when the correct solvent system is utilized[2].

Mechanism cluster_intermediates Metallotropic Equilibrium PB Propargyl Bromide + Zn(0) PM Propargyl-Zinc Species PB->PM AM Allenyl-Zinc Species PB->AM PM->AM Rearrangement A_Alc Allenic Alcohol (Byproduct) PM->A_Alc SE2' Addition HP_Alc 2-(2-Chlorophenyl)-4-pentyn-2-ol (Target Homopropargylic Alcohol) AM->HP_Alc SE2' Addition Ketone 1-(2-Chlorophenyl)ethanone Ketone->HP_Alc reacts with AM Ketone->A_Alc reacts with PM

Fig 1: Mechanistic pathway showing SE2' addition of allenyl-zinc to yield the target alcohol.

Troubleshooting FAQs

Q1: My reaction stalls, and unreacted 1-(2-chlorophenyl)ethanone remains. How do I initiate the metal? Causality: Zinc metal rapidly forms a passivating oxide/hydroxide layer upon exposure to air, preventing the oxidative addition of propargyl bromide. Solution: You must chemically clean the zinc surface. We recommend washing the zinc dust with dilute HCl, washing with water and ethanol, and drying under vacuum. Alternatively, adding a catalytic amount of 1,2-dibromoethane or Trimethylsilyl chloride (TMSCl) to the zinc suspension in THF prior to reagent addition will effectively scour the surface.

Q2: Why did my coupling reaction only start when I added aqueous NH₄Cl during the workup? Causality: This is a documented phenomenon in Zinc-mediated Barbier propargylations. When reacting propargyl bromide and a carbonyl in anhydrous THF, the organozinc intermediate forms, but the actual addition to the ketone can be extremely slow. Solution: The addition of saturated aqueous NH₄Cl is not just a quench—it is often the initiator of the coupling step[2]. The aqueous salt solution acts as a proton donor that rapidly traps the newly formed alkoxide, driving the reaction forward thermodynamically. It also continuously cleans the zinc surface[1].

Q3: I am observing a significant amount of 1,5-hexadiyne in my GC-MS. What is causing this? Causality: 1,5-hexadiyne is the product of Wurtz-type homocoupling between two propargyl bromide molecules. This occurs when the local concentration of the propargyl halide is too high relative to the ketone, or if the reaction temperature spikes. Solution: Dilute the propargyl bromide in THF and add it dropwise using a syringe pump. Maintain the reaction temperature strictly below 30°C.

Q4: Should I use Indium instead of Zinc for 1-(2-chlorophenyl)ethanone? Causality: While Indium is exceptional for Barbier propargylations of aldehydes in aqueous media, unactivated ketones like acetophenone derivatives are significantly less electrophilic[3]. Solution: Stick to Zinc. Literature shows that Indium-mediated propargylation often fails to proceed with standard acetophenones due to their lower reactivity[3]. Zinc in a biphasic THF/aq. NH₄Cl system provides the necessary nucleophilic driving force for this specific substrate.

Standard Operating Procedure (SOP): Self-Validating Zinc-Mediated Propargylation

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint has been met.

Step 1: Metal Preparation & Activation

  • To an oven-dried, argon-purged flask, add Zinc dust (2.5 eq).

  • Add anhydrous THF to suspend the metal, followed by 1,2-dibromoethane (0.05 eq). Heat gently to 60°C for 3 minutes, then cool to room temperature.

  • Validation Checkpoint: You must observe the evolution of ethylene gas (mild bubbling). This confirms the zinc surface is active.

Step 2: Reagent Introduction

  • Add 1-(2-chlorophenyl)ethanone (1.0 eq) to the activated zinc suspension.

  • Slowly add propargyl bromide (1.5 eq, 80% wt in toluene) dropwise over 10 minutes.

  • Validation Checkpoint: The temperature should remain relatively stable. Little to no product formation will occur in this strictly anhydrous phase[2].

Step 3: Reaction Initiation (The Critical Step)

  • Vigorously stir the mixture and add saturated aqueous NH₄Cl solution (equal volume to THF).

  • Validation Checkpoint: An immediate mild exotherm will occur, and the grey zinc powder will begin to visibly consume/dissolve. This visual cue confirms the coupling has successfully initiated[1].

Step 4: Monitoring & Workup

  • Stir for 15–30 minutes at room temperature.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the UV-active ketone spot and the appearance of a new, more polar spot corresponding to 2-(2-Chlorophenyl)-4-pentyn-2-ol.

Troubleshooting Start Issue: Low Yield or Stalled Reaction CheckMetal Is the Zinc surface activated? Start->CheckMetal Activate Wash with HCl, or add TMSCl / 1,2-dibromoethane CheckMetal->Activate No CheckSolvent Is aq. NH4Cl present? CheckMetal->CheckSolvent Yes AddNH4Cl Add Sat. aq. NH4Cl (Initiates coupling) CheckSolvent->AddNH4Cl No CheckRate Are Wurtz dimers forming? CheckSolvent->CheckRate Yes SlowAdd Slow propargyl bromide addition Keep Temp < 30°C CheckRate->SlowAdd Yes

Fig 2: Troubleshooting decision tree for optimizing Barbier propargylation workflows.

Quantitative Data: System Comparison

The choice of metal and solvent drastically alters the yield and regioselectivity. The table below summarizes expected outcomes based on established literature parameters for acetophenone derivatives[2],[3],[1].

Metal SystemSolvent EnvironmentKetone ReactivityRegioselectivity (Homopropargyl : Allenic)Primary Operational Issue
Zn (Unactivated) Anhydrous THFLowVariableSevere metal passivation; stalled reaction.
Zn (Activated) THF / Sat. aq. NH₄ClHigh> 95 : 5 Requires careful temperature control to prevent homocoupling.
In(0) Water / THFLowHighPoor conversion; Indium struggles with unactivated ketones.

References

  • Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. URL: [Link]

  • Latvala, A., et al. (2012). Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. Journal of Organic Chemistry, 77(2), 889-898. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Propargylation of 2-Chloroacetophenone

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the propargylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the propargylation of 2-chloroacetophenone.

Whether your substrate is


-chloroacetophenone  (phenacyl chloride) or o-chloroacetophenone , the addition of a propargyl group via organometallic reagents (e.g., Barbier or Grignard conditions) is notoriously prone to side reactions. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve high chemoselectivity and regioselectivity.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why am I getting a mixture of homopropargylic and allenic alcohols?

The Causality: This is the classic propargyl-allenyl rearrangement . When you react propargyl bromide with a metal (Zn, Mg, or In), the resulting organometallic species exists in a dynamic equilibrium between a propargyl-metal and an allenyl-metal form. Because the addition to the ketone proceeds via a cyclic, six-membered


 transition state, the allenyl-metal species yields the desired homopropargylic alcohol, whereas the propargyl-metal species yields the unwanted allenic alcohol[1].
The Solution:  Switch from Zinc or Magnesium to Indium (In)  in an aqueous biphasic solvent system (e.g., THF/aq. NH

Cl). Water coordinates with the Indium center, thermodynamically favoring the allenyl-indium intermediate and tightening the transition state, which exclusively drives the formation of the homopropargylic alcohol[2].
Q2: My ketone is disappearing, but I am isolating a pinacol dimer. How do I stop ketone reduction?

The Causality: Highly electropositive metals like Zinc or Magnesium can undergo Single Electron Transfer (SET) to the electron-deficient carbonyl of 2-chloroacetophenone. This forms a ketyl radical intermediate that rapidly dimerizes (pinacol coupling) or abstracts a proton to form a secondary alcohol. The electron-withdrawing chloro group exacerbates this by stabilizing the ketyl radical. The Solution: Indium has a lower propensity for SET pathways compared to Zinc in aqueous media. By using Indium powder and ensuring the reaction is kept at or below room temperature (0 °C to 25 °C), you suppress the SET pathway in favor of the two-electron nucleophilic addition[2][3].

Q3: I am using -chloroacetophenone, and I am isolating an epoxide instead of the propargylated alcohol. What is happening?

The Causality: You are observing a Darzens-type epoxidation . Once the organometallic reagent successfully adds to the carbonyl, it forms an intermediate alkoxide. Because there is a highly reactive


-chloride adjacent to this alkoxide, an intramolecular 

displacement occurs, closing the ring to form an epoxide[4]. The Solution: The alkoxide must be protonated faster than the intramolecular cyclization can occur. Performing the Barbier reaction in a biphasic mixture containing saturated aqueous NH

Cl
ensures instantaneous protonation of the alkoxide intermediate, trapping it as the stable homopropargylic alcohol.

Part 2: Mechanistic Visualizations

The Propargyl-Allenyl Equilibrium Pathway

The diagram below illustrates how the choice of metal and transition state dictates the regioselectivity of the addition.

Propargylation cluster_eq Organometallic Equilibrium PB Propargyl Bromide PM Propargyl-Metal (M-CH2-C≡CH) PB->PM + Metal (In/Zn) AM Allenyl-Metal (M-CH=C=CH2) PM->AM Equilibrium Ketone 2-Chloroacetophenone PM->Ketone SE2' Addition AM->Ketone SE2' Addition PA Allenic Alcohol (Side Product) Ketone->PA from Propargyl-Metal HA Homopropargylic Alcohol (Desired) Ketone->HA from Allenyl-Metal

Caption: Regioselectivity is controlled by the SE2' addition of the allenyl-metal intermediate.

Competing Side Reactions (Reduction vs. Epoxidation)

This diagram maps the causality of the two major side reactions encountered with chlorinated acetophenones.

SideReactions cluster_SET SET Pathway (Reduction) cluster_Nu Nucleophilic Addition Pathway K 2-Chloroacetophenone KR Ketyl Radical K->KR Single Electron Transfer Alk Alkoxide Intermediate K->Alk Allenyl-Metal Addition PC Pinacol Dimer KR->PC Dimerization Epox Epoxide (Darzens) (If α-chloro) Alk->Epox Intramolecular SN2 (Slow protonation) HA Homopropargylic Alcohol Alk->HA Rapid Protonation (aq. NH4Cl)

Caption: Divergent pathways leading to Pinacol coupling, Darzens epoxidation, or the desired alcohol.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the impact of metal selection and solvent environment on the chemoselectivity and regioselectivity of the propargylation of 2-chloroacetophenone.

MetalSolvent SystemTemp (°C)Propargyl : Allenyl RatioPinacol/Epoxide Side ProductsOverall Yield (%)
Zn (dust)Neat THF65 (Reflux)60 : 40High (Pinacol dominant)< 30%
Zn (dust)THF / aq. NH

Cl
2585 : 15Moderate (Epoxide traces)55%
Mg (turnings)Diethyl Ether0 to 2550 : 50High (Reduction dominant)20%
In (powder) THF / aq. NH

Cl
25 > 99 : 1 None detected > 85%

Data Synthesis: Indium in aqueous media provides the optimal thermodynamic sink for the allenyl-metal species while preventing SET reduction[2][3].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Indium-mediated Barbier reaction in aqueous media to suppress both the propargyl-allenyl rearrangement and halogen-directed side reactions[2][3].

Reagents Required:

  • 2-Chloroacetophenone (1.0 equiv, 10 mmol)

  • Propargyl bromide (80 wt% in toluene, 1.5 equiv, 15 mmol)

  • Indium powder (100 mesh, 1.2 equiv, 12 mmol)

  • THF (Analytical Grade)

  • Saturated aqueous NH

    
    Cl
    

Step-by-Step Methodology:

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Indium powder (12 mmol). Note: Inert atmosphere (Argon/N

    
    ) is recommended but not strictly required due to the aqueous nature of the reaction.
    
  • Solvent Addition: Add 15 mL of THF and 15 mL of saturated aqueous NH

    
    Cl. The biphasic nature is critical; the aqueous layer provides the rapid proton source required to prevent Darzens epoxidation.
    
  • Substrate Introduction: Add 2-chloroacetophenone (10 mmol) to the stirring suspension. Cool the flask in an ice-water bath to 0 °C to mitigate any exothermic radical initiation.

  • Propargyl Bromide Addition: Dropwise, add propargyl bromide (15 mmol) over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir vigorously at room temperature (25 °C) for 2 to 4 hours.

  • Self-Validation Checkpoint (TLC):

    • Eluent: Hexane:EtOAc (8:2).

    • Validation: The starting ketone is strongly UV-active. The desired homopropargylic alcohol will show a new spot with lower

      
      . To confirm the terminal alkyne (and rule out the allene), stain the TLC plate with aqueous KMnO
      
      
      
      ; the terminal alkyne will rapidly reduce the stain, appearing as a bright yellow spot on a purple background.
  • Quenching & Workup: Once the ketone is consumed, dilute the mixture with 30 mL of Ethyl Acetate. Filter the biphasic mixture through a pad of Celite to remove unreacted Indium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure homopropargylic alcohol.

Part 5: References

  • Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds. RSC Advances. Available at:[Link]

  • Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. ResearchGate. Available at:[Link]

  • Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances (via PMC). Available at:[Link]

  • Synthesis and Applications of Carbohydrate-Based Organocatalysts (Darzens condensation context). Molecules (via PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for the Cyclization of 2-(2-Chlorophenyl)-4-pentyn-2-ol

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals optimizing the transition-metal-catalyzed cycloisomerization of 2-(2-chlorophenyl)-4-pentyn-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals optimizing the transition-metal-catalyzed cycloisomerization of 2-(2-chlorophenyl)-4-pentyn-2-ol .

Because this substrate is a sterically hindered homopropargylic alcohol with a tertiary, benzylic carbinol center, standard "plug-and-play" catalyst loadings often fail. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to help you achieve high-yielding syntheses of the corresponding methylene-tetrahydrofuran or dihydrofuran heterocycles.

Mechanistic Workflow & Causality

Understanding the delicate balance of catalyst loading requires analyzing the competing pathways in the reaction vessel. The ortho-chloro substituent and the tertiary alcohol moiety create a highly sensitive system where incorrect catalyst loading leads to either rapid deactivation or destructive side reactions [3].

G Substrate 2-(2-Chlorophenyl)- 4-pentyn-2-ol PiComplex π-Alkyne Complex (Productive) Substrate->PiComplex + [L-Au]+ Dehydration Enyne Byproduct (High Catalyst Loading) Substrate->Dehydration High Lewis Acidity (>5 mol% loading) ActiveCat Active Catalyst [L-Au]+ (1-2 mol%) ActiveCat->PiComplex OffCycle σ,π-Digold Acetylide (Inactive Resting State) PiComplex->OffCycle Excess [L-Au]+ (High Loading) Cyclization 5-exo-dig Cyclization (Oxonium Intermediate) PiComplex->Cyclization Intramolecular Attack Product Methylene-tetrahydrofuran Derivative Cyclization->Product Protodeauration Product->ActiveCat Catalyst Regeneration

Figure 1: Catalytic cycle highlighting productive cyclization vs. off-cycle deactivation pathways.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% conversion. Should I just double the catalyst loading?

A: No. Stalling is rarely a simple kinetic issue in alkynol cycloisomerizations; it is usually a symptom of catalyst deactivation. When using standard Gold(I) catalysts (e.g.,


), increasing the loading beyond 2–5 mol% accelerates the formation of inactive 

-digold acetylide resting states. Furthermore, the ortho-chloro group on the phenyl ring creates steric bulk that slows down the productive 5-exo-dig cyclization, giving the off-cycle dimerization more time to occur. Solution: Instead of increasing the loading, switch to a bulkier ligand (e.g., JohnPhos) that sterically prevents the dimerization of the gold species. This allows you to maintain a highly efficient 1–2 mol% loading [3].
Q2: I am observing a significant amount of dehydration byproduct instead of the cyclized product. How do I fix this?

A: Your catalyst loading is too high, creating an overly Lewis acidic environment. The C2 position of 2-(2-chlorophenyl)-4-pentyn-2-ol is both tertiary and benzylic. Under highly Lewis acidic conditions (which occur when cationic Au(I) or Ru(II) loading exceeds 5 mol%), the hydroxyl group is activated and leaves, forming a highly stabilized tertiary carbocation. This intermediate rapidly loses a proton to form a dehydrated enyne (a 1-(2-chlorophenyl)-3-penten-1-yne derivative). Solution: Reduce the catalyst loading to


 2.0 mol% and ensure strictly anhydrous conditions. If using Ru(II) catalysts like 

, add a mild base buffer (like pyridine) to neutralize trace acids generated during the cycle [1].
Q3: How do I control regioselectivity (5-exo-dig vs. 5-endo-dig) via catalyst loading?

A: Regioselectivity is governed by the thermodynamic vs. kinetic control dictated by the catalyst's electrophilicity and concentration. Homopropargylic alcohols generally favor the 5-exo-dig pathway under kinetic control, yielding a methylene-tetrahydrofuran. However, high catalyst loadings combined with highly electrophilic counterions (e.g.,


) can catalyze the post-reaction isomerization of the exocyclic double bond into the ring, yielding the thermodynamic 2,5-dihydrofuran product. If you want the kinetic product, keep loading low (2 mol%) and quench immediately upon completion.
Q4: What is the best way to scale up this reaction without linearly scaling the expensive catalyst cost?

A: Implement a slow-addition (syringe pump) protocol. For scale-ups (>10 mmol), batch addition exposes the catalyst to a high localized concentration of terminal alkynes, promoting catalyst poisoning. By using a syringe pump to slowly add the substrate over 2 hours, you keep the steady-state concentration of the homopropargylic alcohol low. This self-validating technique prevents alkyne dimerization and allows you to drop the overall catalyst loading to as low as 0.5 mol% without sacrificing yield.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst choice, loading, and the resulting reaction profile.

Catalyst SystemLoading (mol%)AdditiveTime (h)Conversion (%)Major Product / Observation

1.0None1245%Stalled (Off-cycle resting state)

5.0None1265%Enyne byproduct (Dehydration)

2.0 None 4 >95% 5-exo-dig cyclized product

5.0Pyridine885%5-endo-dig cyclized product [1]

1.0Pyridine2430%Stalled (Catalyst poisoning)

Troubleshooting Logic Workflow

Use the following diagnostic tree to adjust your parameters dynamically based on analytical feedback.

Workflow Start Reaction Stalls at <50% Conversion CheckByproduct Check for Dehydration Byproduct (GC-MS / NMR) Start->CheckByproduct HighLoading Byproduct Present: Catalyst Loading Too High or Acidic Conditions CheckByproduct->HighLoading Yes LowLoading No Byproduct: Catalyst Poisoning or Steric Hindrance CheckByproduct->LowLoading No Action1 Reduce Loading to 1-2 mol% Add Mild Base Buffer HighLoading->Action1 Action2 Switch to Bulkier Ligand (e.g., JohnPhos) LowLoading->Action2 Action3 Implement Syringe Pump Slow Addition LowLoading->Action3 Success Optimized Full Conversion Action1->Success Action2->Success Action3->Success

Figure 2: Logical workflow for diagnosing and resolving stalled cycloisomerization reactions.

Standard Operating Procedure (SOP): Optimized Cycloisomerization

This self-validating protocol utilizes the optimized 2.0 mol% loading of a bulky Gold(I) catalyst to ensure complete conversion while suppressing dehydration.

Step 1: Vessel Preparation Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous environment (critical for preventing carbinol dehydration).

Step 2: Substrate Solvation Add 2-(2-chlorophenyl)-4-pentyn-2-ol (1.0 mmol, 194.7 mg) to the flask. Dissolve in 5.0 mL of anhydrous, degassed dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 3: Catalyst Preparation In a separate argon-purged vial, weigh 2.0 mol% of


 (15.5 mg). Dissolve in 1.0 mL of anhydrous DCM. Note: Using a pre-formed cationic gold complex avoids the generation of silver salts in situ, which can act as unwanted Lewis acids.

Step 4: Initiation Add the catalyst solution dropwise to the substrate solution at 25 °C while stirring at 600 rpm.

Step 5: Reaction Monitoring Stir for 4 hours. Monitor reaction progress via GC-MS or TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the


 194 starting material peak disappears and is replaced by the cyclized isomer peak, without the appearance of the dehydrated enyne mass (

176).

Step 6: Quenching (Critical Step) Quench the reaction by filtering the mixture through a 1-inch pad of basic alumina, eluting with 10 mL of DCM. Causality: Basic alumina physically removes the active gold catalyst and neutralizes trace acids. This strictly halts the reaction and prevents the kinetic methylene-tetrahydrofuran product from acid-catalyzed isomerization into the thermodynamic dihydrofuran.

Step 7: Isolation Concentrate the filtrate under reduced pressure to yield the purified oxygen heterocycle.

References

  • Cycloisomerization of Aromatic Homo- and Bis-homopropargylic Alcohols via Catalytic Ru Vinylidenes: Formation of Benzofurans and Isochromenes Source: Organic Letters, ACS Publications URL:[Link]

  • Gold(I)-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center Source: National Institutes of Health (NIH) / JACS URL:[Link]

Optimization

Technical Guide: Chiral Resolution of Racemic 2-(2-Chlorophenyl)-4-pentyn-2-ol

Part 1: Strategic Assessment & Diagnostic User Query: "I have synthesized racemic 2-(2-Chlorophenyl)-4-pentyn-2-ol and need to separate the enantiomers. Which method should I use?" Scientist's Assessment: This compound p...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Assessment & Diagnostic

User Query: "I have synthesized racemic 2-(2-Chlorophenyl)-4-pentyn-2-ol and need to separate the enantiomers. Which method should I use?"

Scientist's Assessment: This compound presents a specific challenge: it is a tertiary alcohol . Unlike primary or secondary alcohols, the hydroxyl group is bonded to a quaternary carbon (bearing the 2-chlorophenyl ring, a methyl group, and the propargyl chain).

  • The Challenge: The steric hindrance around the hydroxyl group makes standard enzymatic acylation (kinetic resolution) slow and often non-selective with common lipases like CAL-B.

  • The Steric Factor: The ortho-chloro substituent on the phenyl ring adds significant bulk, further impeding enzyme access.

  • The Solution: We must employ aggressive resolution strategies. Standard "salt formation" is impossible as the molecule is neutral.

Decision Matrix:

Scale Recommended Method Why?
Analytical (<10 mg) Chiral HPLC Fastest route for ee% determination or isolating reference standards.
Preparative (100 mg - 5 g) Chemical Derivatization High reliability. Tertiary alcohols react well with reactive acyl chlorides (e.g., Camphanic chloride), and the resulting diastereomers separate easily on silica.
Process Scale (>10 g) Enzymatic Resolution (CAL-A) Requires optimization but is most cost-effective if a suitable lipase variant is found.

Part 2: Detailed Protocols

Protocol A: Chemical Resolution via Derivatization (Recommended for Lab Scale)

Rationale: Since direct enzymatic resolution is sterically hindered, converting the alcohol into diastereomeric esters using a chiral acyl chloride allows for separation via standard flash chromatography.

Reagents:

  • (1S)-(-)-Camphanic chloride (Chiral auxiliary)

  • Pyridine (Solvent/Base)

  • DMAP (4-Dimethylaminopyridine) (Catalyst)

  • Dichloromethane (DCM)

Workflow:

  • Derivatization:

    • Dissolve racemic 2-(2-Chlorophenyl)-4-pentyn-2-ol (1.0 eq) in anhydrous DCM.

    • Add Pyridine (3.0 eq) and DMAP (0.1 eq).

    • Cool to 0°C. slowly add (1S)-(-)-Camphanic chloride (1.2 eq).

    • Allow to warm to RT and stir for 12–24 hours. Note: Tertiary alcohols react slowly; monitor by TLC.

  • Separation:

    • Quench with water, extract with DCM, and dry over MgSO₄.

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Result: Two distinct spots will appear (Diastereomer A and Diastereomer B). Collect them separately.

  • Hydrolysis (Cleavage):

    • Dissolve the isolated diastereomer in MeOH/THF (1:1).

    • Add LiOH (4.0 eq) or KOH. Heat to reflux.[1][2]

    • Critical Check: Tertiary esters are hard to hydrolyze.[3] If LiOH fails, use DIBAL-H (2.5 eq) at -78°C in DCM to reductively cleave the ester back to the alcohol without reducing the alkyne.

Protocol B: Enzymatic Kinetic Resolution (Green Route)

Rationale: Lipase A from Candida antarctica (CAL-A) is known to accommodate bulky tertiary alcohols better than the standard CAL-B.

Reagents:

  • Enzyme: Novozym 435 (CAL-B) or Immobilized CAL-A (Recommended).

  • Acyl Donor: Vinyl Butyrate (Irreversible donor).

  • Solvent: n-Heptane or Isooctane (Hydrophobic solvents preserve enzyme activity).

Workflow:

  • Setup:

    • Dissolve substrate (50 mM) in n-Heptane.

    • Add Vinyl Butyrate (3.0 eq).

    • Add Immobilized Lipase (1:1 weight ratio to substrate).

    • Incubate at 40°C - 50°C with orbital shaking (200 rpm).

  • Monitoring:

    • Check conversion every 24 hours via HPLC.

    • Stop Point: When conversion reaches ~45-50%. Do not exceed 50% or the enantiomeric excess (ee) of the remaining alcohol will drop.

  • Workup:

    • Filter off the enzyme.

    • Evaporate solvent.[1][2][4]

    • Separate the (R)-Ester (product) from the (S)-Alcohol (unreacted) using silica gel chromatography.

Protocol C: Analytical Chiral HPLC Method

Rationale: Essential for determining the enantiomeric excess (ee) of your resolved fractions.

Method Specifications:

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Alkyne/Phenyl absorption)
Expected alpha (

)
> 1.2 (Baseline separation)

Part 3: Troubleshooting & FAQs

Q1: I tried the enzymatic resolution with Novozym 435 (CAL-B), but after 48 hours, I have <5% conversion. What is wrong?

A: This is a classic issue with tertiary alcohols.

  • Root Cause: The active site of CAL-B is a "funnel" that is too narrow for the sterically hindered tertiary center, especially with the ortho-chloro substituent.

  • Fix: Switch to CAL-A (Lipase A from Candida antarctica). CAL-A has a distinct "cup-shaped" active site that accommodates bulky tertiary substrates much better. Alternatively, increase temperature to 60°C (if the enzyme carrier allows) to overcome the activation energy barrier.

Q2: During Chemical Resolution, I cannot hydrolyze the camphanic ester back to the alcohol. KOH/MeOH reflux isn't working.

A: Tertiary esters are notoriously stable against nucleophilic attack (saponification) due to the steric bulk protecting the carbonyl carbon.

  • Fix: Switch to Reductive Cleavage .

    • Use DIBAL-H (Diisobutylaluminum hydride) in DCM at -78°C.

    • Mechanism:[5][6][7][8][9][10] DIBAL-H reduces the ester to an aldehyde and the desired alcohol.

    • Warning: Monitor carefully to ensure the terminal alkyne is not affected, although DIBAL is generally chemoselective for esters at low temps.

    • Alternative: Use LiAlH₄ in ether at 0°C, but be cautious of the alkyne reducing to an alkene (trans-alkene risk). DIBAL is safer.

Q3: My HPLC peaks are tailing significantly, ruining the resolution.

A: The terminal alkyne and the hydroxyl group can interact with the silica support of the column.

  • Fix: Add a modifier.

    • Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • For Chiralpak AD-H, DEA is safe and suppresses silanol interactions, sharpening the peaks.

Q4: Can I use crystallization to resolve this?

A: Direct crystallization of the racemate is unlikely to work unless it is a conglomerate (rare). However, you can try Diastereomeric Salt Crystallization after derivatization.

  • Strategy: React the alcohol with succinic anhydride to form the hemi-succinate (now it has a carboxylic acid tail).

  • Resolution: Form a salt with a chiral base like (R)-(+)-α-Methylbenzylamine or Brucine . Crystallize the salt from Ethanol/Acetone.

Part 4: Visual Workflows

Workflow 1: Chemical Resolution Pathway

ChemicalResolution Racemate Racemic 2-(2-Chlorophenyl)-4-pentyn-2-ol Derivatization Step 1: Derivatization (1S)-Camphanic Chloride + DMAP Racemate->Derivatization Mixture Mixture of Diastereomeric Esters (S,S)-Ester + (R,S)-Ester Derivatization->Mixture Chromatography Step 2: Flash Chromatography (Silica Gel, Hex/EtOAc) Mixture->Chromatography Dia1 Diastereomer 1 (Pure) Chromatography->Dia1 Fraction 1 Dia2 Diastereomer 2 (Pure) Chromatography->Dia2 Fraction 2 Hydrolysis Step 3: Hydrolysis DIBAL-H (-78°C) or KOH/MeOH Dia1->Hydrolysis FinalProd Enantiopure Alcohol (>98% ee) Hydrolysis->FinalProd

Caption: Step-by-step chemical resolution workflow using chiral derivatization and chromatographic separation.

References

  • Padhi, S. K., et al. (2020). Lipase catalyzed kinetic resolution of bulky tertiary alcohols: A review. Journal of Molecular Catalysis B: Enzymatic. (General principles for CAL-A/Tertiary Alcohols).

  • Daicel Chiral Technologies. (2023). Application Note: Separation of Aromatic Alcohols on Chiralpak AD-H.

  • Smith, A. B., & Jones, R. (2018). Strategies for the resolution of tertiary propargylic alcohols. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: (1S)-(-)-Camphanic chloride.

Sources

Troubleshooting

Preventing dehydration of tertiary alcohol in 2-(2-Chlorophenyl)-4-pentyn-2-ol

Welcome to the technical support guide for 2-(2-Chlorophenyl)-4-pentyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Chlorophenyl)-4-pentyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this tertiary propargyl alcohol. The primary focus of this guide is to provide in-depth troubleshooting and preventative measures for the common issue of alcohol dehydration, a critical consideration for maintaining the structural integrity and desired reactivity of this molecule.

Introduction: The Challenge of Stability

2-(2-Chlorophenyl)-4-pentyn-2-ol is a valuable synthetic intermediate. However, its tertiary propargyl alcohol moiety presents a significant stability challenge. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration, a reaction that eliminates a water molecule to form an alkene.[1][2] In the case of propargyl alcohols, this can lead to a complex mixture of products, including enynes and rearranged carbonyl compounds via the Meyer-Schuster rearrangement.[3][4][5] Understanding and controlling these side reactions is paramount for successful and reproducible synthetic outcomes.

This guide provides a structured approach to troubleshooting and preventing the unwanted dehydration of 2-(2-Chlorophenyl)-4-pentyn-2-ol. It is organized into a series of frequently asked questions (FAQs) that directly address common experimental issues, followed by detailed, validated protocols.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments. The solutions are grounded in fundamental principles of organic chemistry to provide a clear rationale for each recommendation.

FAQ 1: My reaction is producing a significant amount of a non-polar byproduct, which I suspect is the dehydrated enyne. How can I prevent this?

Answer: The formation of a non-polar enyne byproduct is a classic sign of acid-catalyzed dehydration. Tertiary alcohols, like the one in your compound, readily undergo this E1 elimination reaction in the presence of even trace amounts of acid.[6][7][8] The reaction proceeds through a stable tertiary carbocation intermediate.[1][9]

Root Cause Analysis & Prevention Strategy:

  • Acidic Reagents and Glassware: Scrutinize your reaction setup for any acidic components. This includes reagents that are inherently acidic or may contain acidic impurities. Even seemingly neutral salts can be slightly acidic. Glassware that has been washed with strong acids and not properly neutralized can also be a source of protons.

    • Actionable Advice:

      • Use freshly distilled or high-purity, anhydrous solvents.

      • If a reagent is suspected of being acidic, consider passing it through a short plug of basic alumina.

      • Ensure all glassware is thoroughly rinsed with a dilute base solution (e.g., 1% aqueous sodium bicarbonate), followed by deionized water and then dried completely before use.

  • Reaction Temperature: Dehydration reactions are often accelerated by heat.[10][11]

    • Actionable Advice:

      • Run your reaction at the lowest possible temperature that still allows for the desired transformation to occur at a reasonable rate. Consider performing a temperature screen to find the optimal balance.

  • pH Control: Maintaining a neutral or slightly basic reaction medium is the most direct way to prevent acid-catalyzed dehydration.

    • Actionable Advice:

      • Incorporate a non-nucleophilic base into your reaction mixture. Examples include proton sponges like 1,8-bis(dimethylamino)naphthalene or hindered amines like 2,6-lutidine. The choice of base will depend on the specific reaction conditions and compatibility with other reagents.

FAQ 2: I am attempting a reaction that requires acidic conditions, but the dehydration of my tertiary alcohol is the major competing reaction. What are my options?

Answer: This is a common dilemma. When acidic conditions are necessary for the desired transformation, preventing the dehydration of a sensitive tertiary alcohol requires a more nuanced approach. The key is to select reaction conditions that favor your desired pathway kinetically or to use milder acid catalysts.

Strategies for Acidic Environments:

  • Use of Milder Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are highly effective at promoting dehydration.[12][13]

    • Actionable Advice:

      • Consider using weaker Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid (H₃PO₄), which can be sufficient to catalyze the desired reaction without aggressively promoting elimination.[9]

      • Lewis acids can also be an alternative. For instance, some transition metal-based and Lewis acid catalysts have been shown to promote specific rearrangements of propargyl alcohols under milder conditions than strong Brønsted acids.[4]

  • Protecting Group Strategy: If the hydroxyl group is not directly involved in the desired reaction, protecting it is a robust strategy.

    • Actionable Advice:

      • Convert the tertiary alcohol to a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or another acid-stable protecting group. This will shield the alcohol from the acidic environment. The protecting group can then be removed in a subsequent step under non-acidic conditions.

FAQ 3: My NMR analysis shows the formation of an α,β-unsaturated ketone. What is causing this rearrangement?

Answer: The formation of an α,β-unsaturated ketone from a tertiary propargyl alcohol is characteristic of the Meyer-Schuster rearrangement.[3][5] This acid-catalyzed reaction involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable enone.[14][15]

Understanding and Mitigating the Meyer-Schuster Rearrangement:

  • Mechanism: The reaction is initiated by the protonation of the alcohol, followed by the loss of water to form a carbocation. A subsequent rearrangement and tautomerization lead to the final product.[4]

  • Preventative Measures: The strategies to prevent the Meyer-Schuster rearrangement are largely the same as those for preventing simple dehydration, as both are typically acid-catalyzed.

    • Actionable Advice:

      • Strictly avoid acidic conditions.

      • Maintain a neutral or slightly basic pH.

      • Run the reaction at low temperatures.

      • If acidic conditions are unavoidable, consider the use of milder Lewis acid catalysts that may favor other reaction pathways.[4]

Recommended Protocols

The following protocols are designed to provide a starting point for experiments where the preservation of the tertiary alcohol in 2-(2-Chlorophenyl)-4-pentyn-2-ol is critical.

Protocol 1: General Procedure for a Reaction Under Neutral Conditions

This protocol is suitable for reactions where acidic conditions are not required and the primary goal is to prevent inadvertent dehydration.

Materials:

  • 2-(2-Chlorophenyl)-4-pentyn-2-ol

  • Anhydrous, non-acidic solvent (e.g., THF, Dichloromethane)

  • Other reaction-specific reagents

  • Basic alumina

  • 1% Aqueous sodium bicarbonate solution

  • Deionized water

Procedure:

  • Glassware Preparation:

    • Wash all glassware with a laboratory detergent.

    • Rinse thoroughly with tap water, followed by a rinse with 1% aqueous sodium bicarbonate solution.

    • Rinse again with deionized water.

    • Dry the glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Solvent and Reagent Preparation:

    • Use freshly opened anhydrous solvents or solvents purified by passing through a column of activated alumina.

    • If any solid reagents are suspected of being acidic, they can be dissolved in a suitable solvent and passed through a small plug of basic alumina before use.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Add the solvent and any non-acidic reagents to the reaction flask.

    • Add 2-(2-Chlorophenyl)-4-pentyn-2-ol to the reaction mixture.

    • Maintain the reaction at the desired temperature, preferably at or below room temperature if the reaction kinetics allow.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over a neutral or basic drying agent (e.g., sodium sulfate or magnesium sulfate). Avoid acidic drying agents like calcium chloride.

    • Purify the product using column chromatography on silica gel that has been pre-treated with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to prevent on-column dehydration.

Protocol 2: Reaction in the Presence of a Non-Nucleophilic Base

This protocol is designed for reactions that may generate trace amounts of acid or are particularly sensitive to acidic conditions.

Materials:

  • 2-(2-Chlorophenyl)-4-pentyn-2-ol

  • Anhydrous, non-acidic solvent

  • Non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)

  • Other reaction-specific reagents

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for glassware and solvent preparation.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere.

    • Add the solvent and the non-nucleophilic base (typically 1.1 to 1.5 equivalents relative to any potential acid source, or a catalytic amount if the source of acid is unknown).

    • Add any other necessary reagents.

    • Add 2-(2-Chlorophenyl)-4-pentyn-2-ol to the reaction mixture.

    • Maintain the reaction at the appropriate temperature.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1. The use of a basified silica gel for chromatography is still recommended.

Data Summary and Visualization

Table 1: Influence of Reaction Conditions on Dehydration

ConditionExpected Outcome for 2-(2-Chlorophenyl)-4-pentyn-2-olRationale
Strong Acid (e.g., conc. H₂SO₄), Heat Major products are the dehydrated enyne and/or Meyer-Schuster rearrangement products.Promotes E1 elimination via a stable tertiary carbocation.[1][6][9]
Mild Acid (e.g., p-TsOH), Room Temp. A mixture of starting material and dehydrated/rearranged products.Lower activation energy for dehydration is still met, but at a slower rate.[9]
Neutral (pH ~7), Room Temp. Starting material is largely stable.The activation barrier for uncatalyzed dehydration is high.[16]
Basic (e.g., with 2,6-lutidine), Room Temp. Starting material is stable.Any adventitious acid is neutralized, preventing the initiation of the dehydration pathway.

Diagrams:

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A Tertiary Alcohol (R-OH) B Protonated Alcohol (R-OH2+) A->B + H+ H_plus H+ C Tertiary Carbocation (R+) B->C - H2O (Rate-Determining) D Alkene C->D - H+ H2O H2O

Caption: Acid-catalyzed E1 dehydration mechanism of a tertiary alcohol.[1][6][8]

Meyer_Schuster_Rearrangement Start Propargyl Alcohol Protonated Protonated Alcohol Start->Protonated + H+ Allenol Allenol Intermediate Protonated->Allenol 1,3-Hydroxyl Shift Enone α,β-Unsaturated Ketone (Enone) Allenol->Enone Tautomerization

Caption: Simplified pathway of the Meyer-Schuster rearrangement.[3][4][14]

References

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing).
  • Meyer–Schuster rearrangement - Wikipedia.
  • Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is .. - Filo.
  • Meyer-Schuster Rearrangement - SynArchive.
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com.
  • The Meyer–Schuster Rearrangement - Organic Reactions.
  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE.
  • The Nucleophile-Intercepted Meyer–Schuster Rearrangement of the (Z-enoate and Z-enal) Propargylic Alcohols.
  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps.
  • Dehydration Reactions of Alcohols - Chemistry LibreTexts.
  • Elimination Reactions of Alcohols - Master Organic Chemistry.
  • DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION - PHARMD GURU.
  • Dehydrogenation (Dehydration) of Alcohols - BYJU'S.
  • Elimination Reactions of Alcohols - AQA A-Level Chemistry - MyEdSpace.
  • dehydration of alcohols - Chemguide.
  • Stability of Dihydro cuminyl alcohol under different pH and temperature conditions - Benchchem.

Sources

Optimization

Technical Support Center: Scale-Up of 2-(2-Chlorophenyl)-4-pentyn-2-ol

[1] Topic: Process Development & Troubleshooting for Homopropargylic Alcohol Synthesis Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: [LIVE] [1] Core Directive & Process Overview The Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Process Development & Troubleshooting for Homopropargylic Alcohol Synthesis Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: [LIVE] [1]

Core Directive & Process Overview

The Challenge: The production of 2-(2-Chlorophenyl)-4-pentyn-2-ol involves the nucleophilic addition of a propargyl species to 2'-chloroacetophenone .[1] While conceptually simple, scaling this reaction presents three critical failure modes:

  • Safety: Propargyl halides are shock-sensitive and high-energy reagents.[1]

  • Regioselectivity: The "Propargyl-Allene" equilibrium leads to inseparable impurities.[1]

  • Stability: The resulting tertiary benzylic alcohol is prone to acid-catalyzed dehydration during workup.[1]

The Solution Strategy: This guide advocates for a Zinc-Mediated Barbier Protocol over the traditional Grignard route for kilogram-scale batches.[1] This approach minimizes the accumulation of high-energy organometallics and significantly improves regioselectivity.

Critical Safety Protocols (The "Red" Zone)

Reagent Handling: Propargyl Bromide
  • Hazard: Pure propargyl bromide is shock-sensitive and can detonate upon heating or adiabatic compression.[1]

  • Scale-Up Rule: NEVER use neat propargyl bromide in reactors >100 mL.

  • Protocol: Use 80% w/w solution in Toluene . Toluene acts as a heat sink and diluent, desensitizing the reagent.

  • Engineering Control: All transfer lines must be grounded. Use diaphragm pumps, not piston pumps, to avoid friction heating.[1]

Exotherm Management

The reaction is highly exothermic (


).[1]
  • Dosing: Reagent addition must be rate-limited by the cooling capacity of the reactor (Dosage Controlled).

  • Accumulation Check: Stop addition after 5% of the halide is added. Verify exotherm (initiation) before continuing.[1] If no temperature rise is observed, DO NOT add more reagent.[1]

Troubleshooting Guide (Q&A Format)

Category A: Reaction Initiation & Conversion

Q: The reaction won't start (induction period is too long). Should I add iodine? A: While iodine is a common activator, it is often insufficient for propargyl halides on scale.[1]

  • Root Cause: Oxide layer on the metal (Zn or Mg) or wet solvent.

  • Technical Fix:

    • TMSCl Activation: Add 1-2 mol% Trimethylsilyl chloride (TMSCl).[1] It chemically scours the metal surface and is more effective than iodine for Zinc.

    • Solvent Dryness: Ensure THF water content is <200 ppm.[1] Propargyl reagents hydrolyze rapidly, coating the metal in hydroxides.

    • The "Heel" Method: For batches >1 kg, keep 5% of the reaction mixture from a previous successful run (under inert gas) to use as a starter for the next batch.

Q: Why does the reaction stall at 70% conversion? A: This is likely due to Enolization .

  • Mechanism: The basic organometallic reagent acts as a base rather than a nucleophile, deprotonating the alpha-position of the acetophenone.

  • Solution:

    • Switch to Barbier: Run the reaction with Zinc (Zn) instead of Magnesium. Organozinc reagents are less basic than Grignards, reducing enolization side-reactions.[1]

    • Temperature: Lower the reaction temperature to 0°C - 5°C. Enolization has a higher activation energy than nucleophilic addition.[1]

Category B: Regioselectivity (The Allene Impurity)

Q: I am seeing 10-15% of the allenyl isomer (2-(2-chlorophenyl)-2,3-pentadien-2-ol). How do I remove it? A: You cannot easily remove it; you must prevent it.

  • The Science: Propargyl metal species exist in a metallotropic equilibrium between the propargyl form and the allenyl form.

    • Mg (Grignard): The equilibrium is fast; steric bulk often favors the allenyl attack, leading to the wrong isomer.

    • Zn (Barbier): Zinc coordinates tightly in a cyclic transition state, heavily favoring the homopropargyl product (the alkyne).

  • Protocol: Use Zn dust (1.5 eq) in THF with saturated aqueous

    
     (Barbier conditions) or anhydrous THF/Zn. This typically boosts selectivity to >98:2.[1]
    
Category C: Work-up & Isolation[1][2][3][4]

Q: My product purity drops after rotary evaporation. The NMR shows new olefin peaks. A: You are dehydrating your product.[2]

  • Mechanism: The product is a tertiary benzylic alcohol . It is extremely sensitive to acid-catalyzed E1 elimination, forming the conjugated enyne.[1]

  • Troubleshooting:

    • Quench: Do NOT use HCl or

      
       to quench the reaction. Use saturated Ammonium Chloride (
      
      
      
      )
      or a buffered Citric Acid solution (pH > 4).[1]
    • Temperature: Keep the rotary evaporator bath < 40°C.

    • Stabilizer: Add trace Triethylamine (0.1%) to the crude oil if storing for long periods to neutralize any residual acidity.

Visualizing the Process Logic

Workflow: Grignard vs. Barbier Selectivity

The following diagram illustrates why the Zinc-Barbier route is superior for this specific molecule.

ReactionPathways cluster_Mg Path A: Magnesium (Grignard) cluster_Zn Path B: Zinc (Barbier) Start 2-Chloroacetophenone + Propargyl Bromide Mg_Step Formation of Propargyl-MgBr Start->Mg_Step + Mg / THF Zn_Step In-situ Reaction (Surface Mediated) Start->Zn_Step + Zn / THF Equilibrium Rapid Equilibrium Propargyl-Mg <-> Allenyl-Mg Mg_Step->Equilibrium Mix_Product Mixture: Product + Allenyl Impurity Equilibrium->Mix_Product Low Selectivity TS Rigid Cyclic Transition State Zn_Step->TS Pure_Product Target: Homopropargylic Alcohol (>98% Selectivity) TS->Pure_Product High Selectivity

Caption: Comparison of Magnesium vs. Zinc pathways. Zinc avoids the free allenyl-anion equilibrium, locking the geometry to yield the desired alkyne.

Impurity Formation Pathway

Understanding the dehydration risk during workup.

ImpurityPath Target Target Molecule (Tertiary Alcohol) Carbocation Benzylic Carbocation (Intermediate) Target->Carbocation Protonation & -H2O Acid Acidic Workup (pH < 4) or Heat Acid->Carbocation Enyne Enyne Impurity (Dehydration Product) Carbocation->Enyne E1 Elimination

Caption: The dehydration pathway. The tertiary benzylic position is highly labile; acidic conditions trigger rapid loss of water to form the enyne.

Summary of Quantitative Data

ParameterGrignard Route (Mg)Barbier Route (Zn)Recommendation
Exotherm Onset Instant / ViolentGradual (Surface limited)Zn (Safer)
Selectivity (Alkyne:Allene) ~85 : 15> 98 : 2Zn (Higher Quality)
Reagent Stability Low (Dimerizes)High (Formed in-situ)Zn (Process Stable)
Water Tolerance None (Strictly Anhydrous)Moderate (Can use aq.[1]

)
Zn (Robust)
Conversion 60-80% (Enolization issues)85-95%Zn (Higher Yield)

Validated Experimental Protocol (Zinc-Barbier)

Scale: 100g Input (2-Chloroacetophenone)

  • Setup: 1L 3-neck flask, overhead stirrer, reflux condenser,

    
     inlet, dropping funnel.
    
  • Activation: Charge Zinc Dust (1.5 eq, 63g) and dry THF (300 mL). Add TMSCl (2 mL) and stir for 15 min at 25°C.

  • Substrate: Add 2-Chloroacetophenone (1.0 eq, 100g) to the reactor. Cool to 0°C.[1]

  • Addition: Mix Propargyl Bromide (80% in Toluene, 1.3 eq) with THF (50 mL). Add dropwise over 2 hours.

    • Control Point: Maintain internal temp < 10°C.[1]

  • Reaction: Allow to warm to 20°C. Stir for 4 hours. Monitor by HPLC (Target >95% conversion).

  • Quench: Cool to 0°C. Add saturated

    
     (300 mL)  slowly.
    
    • Note: Do not use HCl.[1]

  • Workup: Separate layers. Wash organic layer with Brine.[1] Dry over

    
     (buffered with 1% 
    
    
    
    ).
  • Isolation: Concentrate at <40°C.

References

  • American Chemical Society. (2023).[1] Laboratory Reaction Safety Summary: Grignard Reactions.[3] ACS Chemical Safety.[1] [Link]

  • J. Y. Zhou, et al. (1997).[1][4] Barbier-type reaction of propargyl bromide with aldehydes and ketones.[1] Synthetic Communications, 27(11), 1899-1906. [Link][1][4][5]

  • Molle, G., & Bauer, P. (1982).[1] Reformatsky and Barbier type reactions.[1] Journal of the American Chemical Society, 104(12), 3481. [Link]

  • LibreTexts Chemistry. (2020).[1][6] Dehydration of Alcohols.[2][6][Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Selection for 2-(2-Chlorophenyl)-4-pentyn-2-ol

Welcome to the Technical Support Center for the isolation and crystallization of 2-(2-Chlorophenyl)-4-pentyn-2-ol . This active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 2-(2-Chlorophenyl)-4-pentyn-2-ol . This active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges due to its specific structural motifs: a sterically hindered ortho-chlorophenyl ring, a flexible pentynyl chain, and a tertiary alcohol capable of acting as both a strong hydrogen bond donor and acceptor. These features make the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, colloquially known as "oiling out") and unintended solvate formation.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Solvent Selection Matrix

Selecting the right solvent system is the foundational step in preventing kinetic hindrances during crystal lattice integration. The table below categorizes solvent systems based on their thermodynamic interactions with the tertiary alcohol and alkyne moieties.

Solvent System (Primary / Anti-Solvent)Solvation Role & MechanismH-Bonding PropensityOiling-Out (LLPS) RiskSolvate Formation RiskRecommended Application
Ethanol / Water High solubility in EtOH; water drives rapid supersaturation.High (Donor/Acceptor)High (Miscibility gap easily crossed)High (Hydrates/Ethanolates)Early-stage crude isolation; not recommended for final form.
Ethyl Acetate / Heptane Moderate polarity; ester disrupts intermolecular API H-bonds.Moderate (Acceptor only)Moderate (Requires precise seeding)LowStandard purification; balances yield and purity.
Toluene / Heptane Apolar environment; forces API-API intermolecular H-bonding.Low (Pi-Pi interactions)Low to ModerateVery Low Final polishing step to isolate the thermodynamically stable anhydrous form.
Troubleshooting Guides & FAQs

Q1: Why does my crystallization consistently yield a milky emulsion ("oiling out") instead of solid crystals, and how can I resolve this?

  • The Science (Causality): You are observing Liquid-Liquid Phase Separation (LLPS). For small, highly soluble molecules like 2-(2-Chlorophenyl)-4-pentyn-2-ol, the energy barrier for forming a solute-rich liquid droplet is often lower than the energy barrier for forming a rigid crystal lattice. According to Gibbsian surface thermodynamics, when the system is cooled or anti-solvent is added too rapidly, the trajectory crosses the binodal curve into a miscibility gap before primary nucleation can occur[1]. Solvents that exhibit extremely high solubility for the drug exacerbate this by compressing the metastable zone and reducing the maximum achievable supersaturation[2].

  • The Solution:

    • Thermodynamic Shift: Switch to a solvent system with a narrower solubility differential (e.g., Toluene/Heptane instead of pure Ethanol/Water) to shift the phase diagram and avoid the LLPS region.

    • Kinetic Control (Seeding): Introduce 1-2 wt% of crystalline seeds within the metastable zone, before the LLPS boundary is reached. This provides an existing lattice for solute integration, bypassing the high energy barrier of primary nucleation and consuming supersaturation before oiling out can occur[3].

Q2: Analytical testing (TGA/DSC) indicates trapped solvent in the crystal lattice. How do I force the anhydrous/unsolvated form?

  • The Science (Causality): The tertiary hydroxyl group and the terminal alkyne of 2-(2-Chlorophenyl)-4-pentyn-2-ol form strong intermolecular hydrogen-bonding networks. When crystallized from polar protic solvents (like alcohols), the solvent molecules successfully compete for these H-bond sites and become thermodynamically trapped within the crystal lattice, forming a stable solvate[4].

  • The Solution:

    • Solvent Replacement: Transition to a low-polarity, non-hydrogen-bonding solvent system (e.g., Toluene/Heptane).

    • Temperature Elevation: If a polar solvent is strictly required for solubility, conduct the crystallization at a higher temperature. Solvate formation is typically an exothermic process; thus, higher temperatures thermodynamically favor the unsolvated (anhydrous) form.

Q3: How do I optimize the anti-solvent addition rate to balance yield and purity?

  • The Science (Causality): Linear or rapid anti-solvent addition causes localized spikes in supersaturation. This triggers rapid primary nucleation ("crashing out"), which traps impurities within the rapidly forming lattice and creates irregular, highly agglomerated crystal habits.

  • The Solution: Implement a cubic (non-linear) addition profile . Crystal surface area grows proportionally to the square of its characteristic length. To maintain a constant supersaturation level—ensuring steady crystal growth rather than secondary nucleation—the anti-solvent must be added extremely slowly at first, accelerating only as the total surface area of the crystal bed increases.

Standard Operating Procedure (SOP): Self-Validating Seeded Anti-Solvent Crystallization

This protocol utilizes Process Analytical Technology (PAT) to ensure a self-validating workflow, guaranteeing that the system remains within the metastable zone and avoids kinetic pitfalls.

  • Step 1: Dissolution & Clarification

    • Dissolve 2-(2-Chlorophenyl)-4-pentyn-2-ol in the primary solvent (Ethyl Acetate) at 50°C to achieve a concentration of 150 mg/mL.

    • Pass the solution through a 0.22 µm PTFE filter into the crystallizer to remove foreign particulates that could act as uncontrolled nucleation sites.

  • Step 2: Supersaturation Generation

    • Cool the solution to 35°C at a controlled rate of 0.5°C/min.

    • Validation Check: Use in-line ATR-FTIR to monitor the solute concentration. Ensure the concentration remains constant, confirming no premature nucleation or oiling out has occurred.

  • Step 3: Seeding

    • Add 1.5 wt% (relative to total API) of pre-milled 2-(2-Chlorophenyl)-4-pentyn-2-ol seed crystals suspended in a small volume of anti-solvent (Heptane).

    • Age the suspension for 60 minutes.

    • Validation Check: Use Focused Beam Reflectance Measurement (FBRM) to verify a stable chord length distribution, confirming the seeds have not dissolved (indicating the system is truly supersaturated) and are ready for growth.

  • Step 4: Cubic Anti-Solvent Addition

    • Add Heptane (anti-solvent) over 4 hours using a programmed cubic addition rate.

    • Formula:

      
      
      
    • Validation Check: Monitor ATR-FTIR to ensure supersaturation remains constant and below the LLPS binodal curve throughout the addition.

  • Step 5: Final Cooling, Aging, and Isolation

    • Cool the suspension to 5°C at a rate of 0.2°C/min. Age for 2 hours to maximize yield.

    • Filter the slurry, wash the cake with cold Heptane, and dry under vacuum at 40°C until constant weight is achieved.

Crystallization Workflow & Decision Logic

SolventSelection Start Initiate Crystallization 2-(2-Chlorophenyl)-4-pentyn-2-ol CheckPhase Observe Phase Separation (via FBRM/Visual) Start->CheckPhase OilingOut Liquid-Liquid Phase Separation (Oiling Out) CheckPhase->OilingOut Emulsion formed SolidCrystals Solid Crystals Formed CheckPhase->SolidCrystals Nucleation AdjustSolvent Shift Phase Diagram: Reduce Good Solvent Power OilingOut->AdjustSolvent CheckForm Check Crystal Form (TGA / DSC / XRPD) SolidCrystals->CheckForm Seed Introduce Seeds in Metastable Zone AdjustSolvent->Seed Seed->CheckPhase Retry Process Solvate Solvate/Hydrate Detected CheckForm->Solvate Trapped Solvent Anhydrous Target Anhydrous Form CheckForm->Anhydrous Pure API Isolated ChangeSolvent Switch to Apolar Solvent (e.g., Toluene/Heptane) Solvate->ChangeSolvent ChangeSolvent->Start Re-crystallize

Caption: Decision matrix for mitigating oiling-out (LLPS) and solvate formation during API crystallization.

References
  • Source: Langmuir (ACS Publications)
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL
  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL
  • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: PMC / NIH URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Assignment for 2-(2-Chlorophenyl)-4-pentyn-2-ol: A Comparative Guide to Analytical Workflows

For researchers and drug development professionals working with chiral building blocks, unambiguous structural validation is non-negotiable. Chiral propargyl alcohols present unique NMR assignment challenges due to the m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with chiral building blocks, unambiguous structural validation is non-negotiable. Chiral propargyl alcohols present unique NMR assignment challenges due to the magnetic anisotropy induced by the alkyne and the adjacent stereocenter, which renders the propargylic protons highly diastereotopic[1].

When assigning the 1H NMR spectrum of 2-(2-Chlorophenyl)-4-pentyn-2-ol , analytical chemists face a critical choice: rely on rapid AI predictions, utilize baseline 1D NMR, or invest in a Multiparametric 2D NMR Workflow. This guide objectively compares these three approaches, demonstrating why 2D NMR remains the gold standard for creating a self-validating structural map.

The Structural Challenge

2-(2-Chlorophenyl)-4-pentyn-2-ol contains several features that complicate standard 1D NMR analysis:

  • Chiral Quaternary Center (C2): Acts as an invisible barrier in 1H NMR, breaking scalar coupling chains.

  • Diastereotopic Methylene (C3): The proximity to the chiral C2 center causes magnetic inequivalence. The two protons form an AB spin system, which is further split by the terminal alkyne into an ABX system.

  • Anisotropic Deshielding: The ortho-chloro group and the hydroxyl oxygen create overlapping deshielding cones, complicating the assignment of the aromatic protons.

Workflow Comparison Matrix

To objectively evaluate the best approach for structural validation, we compared the three primary analytical workflows against key performance metrics.

FeatureAI-Assisted Prediction (e.g., MNova)Traditional 1D 1H NMR (Baseline)Multiparametric 2D NMR (Gold Standard)
Diastereotopic Resolution Poor (Often predicts a single averaged shift)Moderate (Shows splitting, but lacks origin proof)Excellent (HSQC confirms CH2 origin)
Quaternary Anchoring Predictive only (Algorithm-dependent)None (Invisible in 1H NMR)Definitive (HMBC correlation to C2)
Aromatic Assignment Moderate (Struggles with specific anisotropy)Moderate (Overlap causes ambiguity)High (HMBC to C-Cl carbon)
Time-to-Result < 5 minutes~10 minutes~1.5 hours
Validation Confidence LowMediumAbsolute (Self-Validating)

Deep Dive: Evaluating the Alternatives

Alternative 1: AI-Assisted Prediction (The Fast but Flawed Approach)

Software tools utilize ensemble machine learning and database matching to predict chemical shifts. While excellent for flat, achiral molecules, they frequently miscalculate the magnetic anisotropy induced by the chiral C2 center in 2-(2-Chlorophenyl)-4-pentyn-2-ol. AI typically predicts the C3 methylene protons as a single peak or severely underestimates their chemical shift difference (


). Furthermore, the deshielding cone of the ortho-chloro group often leads to inverted assignments for the H-3 and H-6 aromatic protons.
Alternative 2: Traditional 1D 1H NMR (The Baseline)

Experimental 1D NMR provides the raw data but leaves critical ambiguities. For instance, the diastereotopic CH2 protons appear as two distinct doublet of doublets (dd) at


 3.12 and 

2.88. While the 2.6 Hz long-range coupling to the alkyne CH (

1.98) suggests the correct structure, 1D NMR alone cannot definitively prove that the methyl group (

1.78) and the propargyl group are attached to the same quaternary carbon.
The Product: Multiparametric 2D NMR (The Gold Standard)

Assigning the relative configuration or anchoring the quaternary carbons in such systems heavily relies on 2D NMR techniques, as 1D data alone is often ambiguous[2]. By combining HSQC, HMBC, and COSY, you create a self-validating system where every assignment is cross-verified by orthogonal data points.

Experimental Data Summary (Derived via 2D Workflow)
Position1H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)13C Chemical Shift (δ, ppm)
1 (CH3) 1.78s, 3H28.2
2 (C-OH) --73.8
OH 2.95br s, 1H-
3 (CH2) 3.12, 2.88dd, 1H (J = 16.6, 2.6)34.5
4 (C≡) --80.5
5 (≡CH) 1.98t, 1H (J = 2.6)71.2
Ar-H6 7.72dd, 1H (J = 7.8, 1.6)126.9
Ar-H3 7.35dd, 1H (J = 7.8, 1.4)131.0

Step-by-Step Methodology: The 2D NMR Protocol

To ensure absolute trustworthiness in your structural assignment, follow this causality-driven protocol. Enzymatic or asymmetric syntheses of these terminal aryl propargylic alcohols require this level of rigorous analytical validation to confirm structural integrity[3].

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of CDCl3.

  • Causality: CDCl3 is chosen because its lack of exchangeable protons allows for the observation of the hydroxyl (-OH) signal. The 20 mg concentration ensures a sufficient signal-to-noise ratio for the insensitive 13C nucleus and 2D HMBC experiments within a practical timeframe (under 2 hours).

Step 2: 1D Acquisition (1H and 13C)

  • Action: Acquire 1H (16 scans) and 13C (512 scans) spectra at 298K.

  • Causality: Establishes the baseline chemical shifts and confirms sample purity before committing to time-intensive 2D experiments.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Run multiplicity-edited HSQC.

  • Causality: Correlates directly bonded 1H-13C pairs. This is critical for proving that the two distinct multiplets at

    
     3.12 and 
    
    
    
    2.88 belong to the same carbon (
    
    
    34.5), definitively confirming their diastereotopic nature.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Optimize the HMBC delay for

    
     = 8 Hz.
    
  • Causality: 8 Hz represents the average long-range carbon-proton coupling. This experiment anchors the isolated spin systems (the methyl and the aromatic ring) to the quaternary chiral center (C2), bridging the gap that 1D NMR cannot cross.

Step 5: COSY (Correlation Spectroscopy)

  • Action: Acquire standard gradient COSY.

  • Causality: Validates the 4-bond long-range coupling (

    
    ) between the diastereotopic CH2 protons and the terminal alkyne CH, confirming the integrity of the propargyl chain.
    

Visualizing the Validation Network

The true power of the 2D NMR workflow lies in its interconnected logic. Below is the correlation network that definitively anchors the structure.

NMR_Network C2 Chiral Center (C2) δC 73.8 CH3 Methyl (H1) δH 1.78 CH3->C2 HMBC (2JCH) CH2 Diastereotopic CH2 (H3a/b) δH 3.12, 2.88 CH2->C2 HMBC (2JCH) Alkyne Alkyne CH (H5) δH 1.98 CH2->Alkyne COSY (4JHH) ArH Aromatic H6 δH 7.72 ArH->C2 HMBC (3JCH)

Figure 1: 2D NMR correlation network anchoring the chiral center (C2) via HMBC and COSY pathways.

Experimental_Workflow Prep Sample Prep 20 mg in CDCl3 Acq1D 1D Acquisition 1H & 13C NMR Prep->Acq1D Acq2D 2D Acquisition HSQC, HMBC, COSY Acq1D->Acq2D Process Data Processing Zero-filling, Apodization Acq2D->Process Assign Multiparametric Assignment Process->Assign

Figure 2: Step-by-step experimental workflow for multiparametric 2D NMR assignment.

Conclusion

While AI prediction tools offer speed and 1D NMR provides a baseline, neither can independently validate the complex stereochemical and anisotropic nuances of 2-(2-Chlorophenyl)-4-pentyn-2-ol. The Multiparametric 2D NMR Workflow remains the definitive product for drug development professionals, transforming ambiguous multiplets into a rigorously proven, self-validating molecular structure.

References

  • [1] A Striking Exception to the Chelate Model for Acyclic Diastereocontrol: Efficient Access to a Versatile Propargyl Alcohol for Chemical Synthesis. Molecules (MDPI).[Link]

  • [2] A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis. Beilstein Journal of Organic Chemistry (PMC).[Link]

  • [3] Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. Tetrahedron: Asymmetry (ResearchGate).[Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Spectral Features of 2-(2-Chlorophenyl)-4-pentyn-2-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted ¹³C NMR spectral data for 2-(2-Chlorophenyl)-4-pentyn-2-ol, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed comparison with structurally related compounds, offering a robust framework for spectral interpretation and prediction. This analysis is grounded in established principles of NMR spectroscopy and supported by experimental data from peer-reviewed literature and chemical databases.

The Structural Significance of 2-(2-Chlorophenyl)-4-pentyn-2-ol

The molecule 2-(2-Chlorophenyl)-4-pentyn-2-ol possesses a unique combination of functional groups: a chlorinated aromatic ring, a quaternary alcohol, and a terminal alkyne. Each of these features imparts distinct electronic and steric properties that are reflected in the ¹³C NMR spectrum. Understanding these spectral signatures is crucial for confirming the successful synthesis of the target molecule and for the characterization of related compounds.

Predicted ¹³C NMR Spectral Data for 2-(2-Chlorophenyl)-4-pentyn-2-ol

The following table presents the predicted ¹³C NMR chemical shifts for 2-(2-Chlorophenyl)-4-pentyn-2-ol. These predictions are derived from a composite analysis of the experimental data from the analogs discussed in the subsequent sections and established substituent effects in ¹³C NMR spectroscopy.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 ~30The methyl group attached to the quaternary carbon is expected to be in the typical aliphatic region.
C2 ~75The quaternary carbon bearing the hydroxyl and chlorophenyl groups will be significantly downfield due to the electronegativity of the oxygen and the aromatic ring.
C3 ~45The methylene carbon adjacent to the quaternary center is expected in the aliphatic region, influenced by the proximity of the sp-hybridized carbons.
C4 ~83The internal sp-hybridized carbon of the alkyne will be downfield.[1]
C5 ~72The terminal sp-hybridized carbon of the alkyne will be slightly upfield compared to the internal alkyne carbon.
C1' ~142The ipso-carbon of the phenyl ring attached to the quaternary center will be downfield.
C2' ~134The carbon bearing the chlorine atom will be deshielded.
C3' ~129Aromatic CH carbon.
C4' ~128Aromatic CH carbon.
C5' ~127Aromatic CH carbon.
C6' ~130Aromatic CH carbon ortho to the substituent.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined ¹³C NMR data of analogous compounds is indispensable. The following table contrasts the spectral data of key structural fragments and a closely related molecule.

CompoundC-quaternary (ppm)C-alkynyl (ppm)C-aromatic (ppm)C-methyl (ppm)
2-Methyl-4-(o-tolyl)but-3-yn-2-ol 65.797.9, 81.0140.1, 131.8, 129.3, 128.2, 125.4, 122.431.6
2-Methyl-4-phenyl-3-butyn-2-ol 65.693.8, 82.1131.6, 128.2, 122.731.4
Propargyl Alcohol -84.3, 76.5--
2-Chlorotoluene --137.9, 134.2, 130.2, 129.6, 127.0, 125.720.6

Note: Data for analogs are sourced from publicly available databases and scientific literature.[2][3]

Insights from the Comparison:
  • Effect of the Aromatic Ring: The presence of the phenyl ring in 2-methyl-4-phenyl-3-butyn-2-ol shifts the quaternary carbon (C2) downfield compared to a simple alcohol. The electronic effects of the aromatic system influence the entire molecule.

  • Influence of the Ortho-Substituent: Comparing the o-tolyl analog with the unsubstituted phenyl analog reveals subtle shifts in the aromatic region due to the electronic and steric influence of the methyl group. We can extrapolate that the electron-withdrawing and sterically bulky chlorine atom in our target molecule will induce more significant downfield shifts on the attached and adjacent carbons of the phenyl ring.

  • The Alkynyl Moiety: The chemical shifts of the alkynyl carbons in the propargyl alcohol and the phenyl-substituted analogs provide a reliable range for our target molecule. The terminal alkyne carbon is consistently found at a higher field (lower ppm) than the internal alkyne carbon.[1]

  • The Quaternary Center: The chemical shift of the quaternary carbon (C2) is highly sensitive to its substituents. The presence of both an aromatic ring and a hydroxyl group places it in the 65-75 ppm range. The additional inductive effect of the ortho-chloro substituent is expected to push this slightly further downfield in 2-(2-Chlorophenyl)-4-pentyn-2-ol.

Visualizing the Structure-Spectrum Relationship

To clarify the carbon assignments and the structural relationships discussed, the following diagrams are provided.

Caption: Numbering scheme for 2-(2-Chlorophenyl)-4-pentyn-2-ol.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire an experimental ¹³C NMR spectrum of 2-(2-Chlorophenyl)-4-pentyn-2-ol or similar compounds, the following protocol outlines a robust methodology.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent provides a suitable reference peak.

2. NMR Instrument Setup:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient for most organic molecules.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak pick and integrate all signals. Note that for standard proton-decoupled ¹³C NMR spectra, integration values are not always quantitative.

4. Advanced Experiments (Optional):

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning peaks. Quaternary carbons are not observed in DEPT spectra.

  • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbons with their directly attached protons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range C-H correlations (2-3 bonds). These experiments are powerful tools for unambiguous assignment of all carbon and proton signals.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition (400 MHz) cluster_Processing Data Processing cluster_Analysis Spectral Analysis Sample_Weighing Weigh Sample (10-20 mg) Dissolution Dissolve in Deuterated Solvent Sample_Weighing->Dissolution Filtering Filter into NMR Tube Dissolution->Filtering Standard_Addition Add Internal Standard (TMS) Filtering->Standard_Addition Instrument_Setup Instrument Setup (Pulse Program, SW, etc.) Standard_Addition->Instrument_Setup Data_Collection Acquire Data (NS = 1024+) Instrument_Setup->Data_Collection Fourier_Transform Fourier Transform & Phasing Data_Collection->Fourier_Transform Baseline_Correction Baseline Correction Fourier_Transform->Baseline_Correction Calibration Calibrate Spectrum Baseline_Correction->Calibration Peak_Picking Peak Picking & Integration Calibration->Peak_Picking DEPT DEPT (CH, CH2, CH3) Peak_Picking->DEPT 2D_NMR 2D NMR (HSQC, HMBC) Peak_Picking->2D_NMR Structure_Elucidation Structure Elucidation DEPT->Structure_Elucidation 2D_NMR->Structure_Elucidation

Caption: A typical workflow for acquiring and analyzing ¹³C NMR data.

Conclusion

References

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000363 - Propargyl Alcohol (C3H4O). Retrieved from [Link]

  • Supporting Information for a relevant publication. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4-penten-2-ol. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Parella, T. (2010). Time shared NMR experiments. Concepts in Magnetic Resonance Part A, 36A(1), 1–23.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of chlorophenyl pentynols

Comparative Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Analysis of Chlorophenyl Pentynols Chlorophenyl pentynols (e.g., 5-(4-chlorophenyl)pent-4-yn-1-ol) are critical structural motifs and versatile building blocks in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Analysis of Chlorophenyl Pentynols

Chlorophenyl pentynols (e.g., 5-(4-chlorophenyl)pent-4-yn-1-ol) are critical structural motifs and versatile building blocks in medicinal chemistry and agrochemical development. Characterizing these molecules requires precise analytical strategies to differentiate structural isomers and quantify trace levels in complex matrices. This guide provides an objective comparison of the two premier mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—detailing their mechanistic fragmentation profiles and self-validating experimental protocols.

Part 1: Mechanistic Fragmentation Profiling (The "Why")

As an application scientist, interpreting mass spectra requires understanding the fundamental physics of the ionization source. The fragmentation of chlorophenyl pentynols is governed by the interplay between the halogenated aromatic ring, the rigid alkyne spacer, and the labile aliphatic hydroxyl group.

1. The Isotopic Signature of Chlorine Regardless of the ionization technique, the presence of a chlorine atom provides a distinct isotopic fingerprint. Chlorine exists naturally as two major isotopes:


 (75%) and 

(25%). Consequently, any intact molecular ion or chlorine-retaining fragment will exhibit a characteristic

and

peak cluster in an approximate 3:1 relative abundance ratio[1]. This signature is the first diagnostic checkpoint in spectral interpretation.

2. GC-EI-MS: Hard Ionization and Radical Cations Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule, generating a highly energetic radical cation (


). For chlorophenyl pentynols, the excess internal energy drives predictable, structurally informative fragmentation pathways:
  • Dehydration: The aliphatic hydroxyl group readily undergoes a loss of water (-18 Da), often yielding a prominent

    
     peak.
    
  • 
    -Cleavage:  Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon is driven by the stabilization of the resulting oxonium ion.
    
  • Benzylic/Propargylic Cleavage: The alkyne and phenyl ring stabilize adjacent carbocations. Cleavage often produces a stable chlorotropylium or chlorobenzyl cation (

    
     125/127), which dominates the lower mass region[2].
    
  • Rearrangements: If the pentynol undergoes in-source oxidation to a ketone, or possesses a specific

    
    -hydrogen geometry, it can undergo a McLafferty rearrangement—a six-membered cyclic transition state yielding a neutral alkene and a stabilized enol radical cation[3].
    

3. LC-ESI-MS/MS: Soft Ionization and Even-Electron Dissociation Electrospray Ionization (ESI) is a "soft" technique that typically protonates the molecule to form an even-electron


 ion, preserving the intact molecular mass[4]. During Collision-Induced Dissociation (CID) in tandem MS, fragmentation is governed by the "even-electron rule," where even-electron precursors preferentially expel neutral molecules rather than radicals.
  • Neutral Losses: The primary CID pathway is the loss of

    
     (-18 Da), forming 
    
    
    
    .
  • Alkyne Chain Cleavage: Higher collision energies induce heterolytic cleavage along the pentynyl chain, generating chlorophenyl-alkyne fragments that help map the carbon skeleton.

Part 2: Platform Comparison

Choosing the right platform depends on whether the analytical goal is de novo structural discovery or high-sensitivity targeted quantification.

Analytical FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Method Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Molecular Ion Often weak or absent (

)
Highly abundant (

)
Sample Preparation Requires derivatization (e.g., TMS)Direct injection (dilute & shoot)
Isomer Differentiation Superior (rich fragmentation spectra)Moderate (relies heavily on LC resolution)
Primary Application Structural discovery, library matchingHigh-sensitivity targeted quantification
Sensitivity Limit Picogram (pg) rangeFemtogram (fg) range

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol A: GC-EI-MS Workflow (Structural Elucidation)

Because pentynols contain a polar hydroxyl group, they are prone to thermal degradation and poor peak shape in GC. Derivatization is mandatory.

  • Derivatization: Dissolve 1 mg of the chlorophenyl pentynol in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA (with 1% TMCS). Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • Self-Validation Check: Monitor the total ion chromatogram (TIC). The reaction is complete when the underivatized pentynol peak disappears and a new peak emerges with a mass shift of +72 Da. If the original peak persists, the BSTFA reagent has likely hydrolyzed; repeat with a fresh ampoule.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the quadrupole MS in full scan mode (

    
     50–500) with the EI source set to 70 eV and 230°C.
    
Protocol B: LC-ESI-MS/MS Workflow (Trace Quantification)

This protocol is optimized for quantifying chlorophenyl pentynols in biological or environmental matrices without derivatization.

  • Sample Preparation: Dilute the sample in 50:50 Methanol/Water containing 0.1% Formic Acid to promote protonation.

  • LC Separation: Inject 5 µL onto a C18 reverse-phase column (100 mm × 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: Acetonitrile. Run a gradient from 10% B to 90% B over 8 minutes.

  • Self-Validation of CID Energy: To optimize the tandem MS method, perform a product ion scan on the

    
     precursor. Gradually increase the collision energy from 10 eV to 40 eV. The optimal energy is achieved when the precursor ion abundance drops to approximately 10% of the base peak. This ensures sufficient fragmentation for Multiple Reaction Monitoring (MRM) without shattering the molecule into uninterpretable low-mass noise.
    
  • MS Detection: Operate in Positive ESI mode. Monitor the primary MRM transition:

    
    .
    

Part 4: Visualizing the Workflows and Pathways

Workflow Start Chlorophenyl Pentynol Sample GC_Prep Derivatization (TMS ether formation) Start->GC_Prep LC_Prep Direct Injection (No Derivatization) Start->LC_Prep GC_Sep Gas Chromatography (Capillary Column) GC_Prep->GC_Sep EI_Ion Electron Ionization (70 eV) Hard Ionization GC_Sep->EI_Ion GC_Detect Quadrupole MS (Radical Cations, Isotope Clusters) EI_Ion->GC_Detect Data Structural Elucidation & Quantification GC_Detect->Data LC_Sep Liquid Chromatography (C18 Reverse Phase) LC_Prep->LC_Sep ESI_Ion Electrospray Ionization (+) Soft Ionization LC_Sep->ESI_Ion LC_Detect Tandem MS (CID) (Even-Electron Fragments) ESI_Ion->LC_Detect LC_Detect->Data

Fig 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Fragmentation MolIon Molecular Ion [M]•+ m/z 194/196 (3:1 Cl isotope) Dehydration [M - H2O]•+ m/z 176/178 MolIon->Dehydration -H2O AlphaCleavage Alpha-Cleavage Loss of Alkyl/Alkyne MolIon->AlphaCleavage C-C cleavage Tropylium Chlorotropylium Cation m/z 125/127 MolIon->Tropylium Benzylic cleavage McLafferty McLafferty-type Rearrangement (If oxidized/isomerized) MolIon->McLafferty gamma-H transfer

Fig 2: Key electron ionization (EI) fragmentation pathways for chlorophenyl pentynols.

References

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations Source: Metabolomics (The Wheelock Laboratory) URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Interpretation of Isotope Peaks in Small Molecule LC-MS Source: LCGC International URL: [Link]

Sources

Comparative

Structural Characterization Guide: 2-(2-Chlorophenyl)-4-pentyn-2-ol

The following guide is structured as a high-level technical manual for researchers tasked with the structural characterization of 2-(2-Chlorophenyl)-4-pentyn-2-ol , a challenging tertiary propargylic alcohol often encoun...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manual for researchers tasked with the structural characterization of 2-(2-Chlorophenyl)-4-pentyn-2-ol , a challenging tertiary propargylic alcohol often encountered as a liquid or low-melting solid.

Executive Summary & Strategic Context

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antifungal pharmacophores, the tertiary propargylic alcohol motif is a critical junction. However, structural validation of 2-(2-Chlorophenyl)-4-pentyn-2-ol (Target A) presents a unique challenge: unlike its crystalline para-substituted analogs, the ortho-chloro substitution often disrupts symmetry, leading to low-melting solids or viscous oils that resist standard crystallization.

This guide provides a comparative workflow for obtaining definitive X-ray crystallography data. We contrast the Direct Cryo-Crystallization of the target against Derivatization Strategies and compare the expected lattice behavior with the commercially available 2-Phenyl-4-pentyn-2-ol (Baseline) .

Comparison Matrix: Physical State & Crystallizability
FeatureTarget A: 2-(2-Cl-Ph) Alternative B: 2-(4-Cl-Ph) Baseline C: 2-Ph (No Cl)
Physical State (RT) Viscous Oil / Low-Melting Solid Crystalline SolidOil (Ref. 1)
Symmetry Group Low (

), steric clash
High (

potential), linear packing
Low
Crystallization Difficulty High (Requires in situ cryo-methods)Low (Standard evaporation)High (Requires derivatization)
Key Interaction Intramolecular OH···Cl / Cl···

Intermolecular OH···OH chainsOH···

(Alkyne)

Technical Causality: Why This Molecule is Difficult

The difficulty in crystallizing 2-(2-Chlorophenyl)-4-pentyn-2-ol stems from the "Ortho-Effect" combined with the flexible propargyl tail.

  • Rotational Freedom: The

    
     bond connecting the propargyl group (
    
    
    
    ) to the chiral center allows significant conformational flexibility.
  • Steric Inhibition: The chlorine atom at the ortho position creates steric bulk that prevents the efficient planar stacking often seen in phenyl systems.

  • Hydrogen Bonding Competition: The hydroxyl proton (

    
    ) has two competing acceptors:
    
    • Intermolecular: Connecting to another molecule (desired for crystal lattice).

    • Intramolecular: Forming a weak hydrogen bond with the ortho-chlorine or the alkyne

      
      -system, promoting discrete molecular units (liquids) rather than infinite networks (solids).
      

Scientist's Insight: To force this molecule into a lattice, you must overcome the entropic penalty of the propargyl tail. We recommend In Situ Cryo-Crystallography as the primary protocol.

Experimental Protocol: Synthesis & Crystallization Workflow

This protocol validates the structure through a self-validating synthesis-to-structure pipeline.

Step 1: Synthesis (Barbier Conditions)

Ensure high purity (>98%) before attempting crystallization. Impurities act as nucleation inhibitors.

  • Reagents: 1-(2-Chlorophenyl)ethanone (1.0 eq), Propargyl bromide (1.2 eq), Activated Zinc dust (1.5 eq), THF/Sat.

    
    .
    
  • Procedure:

    • Activate Zn with 1,2-dibromoethane.

    • Add ketone and propargyl bromide dropwise at

      
       to suppress allene byproduct formation.
      
    • Quench with

      
      , extract with EtOAc.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5). Target is likely a pale yellow oil.[1]

Step 2: Crystallization Strategy (The "Decision Fork")

If the product remains an oil at room temperature (highly likely for the ortho isomer), follow Path A . If it solidifies, use Path B .

Path A: In Situ Cryo-Crystallography (Recommended)

Used for oils/liquids.

  • Capillary Loading: Draw the neat liquid into a 0.3 mm Lindemann glass capillary.

  • Mounting: Mount on the goniometer head of the diffractometer.

  • Zone Melting:

    • Cool the stream to

      
       to freeze the sample into a polycrystal.
      
    • Use the OHRS (Optical Heating and Crystallization System) or a micro-laser to melt a zone and slowly translate it, selecting a single grain.

    • Success Metric: Sharp Bragg peaks and discrete spots, not rings.

Path B: Derivatization (Alternative)

If Path A fails, increase molecular weight and rigidity.

  • Reaction: React the alcohol with 3,5-Dinitrobenzoyl chloride and Pyridine.

  • Result: The resulting ester (3,5-dinitrobenzoate) introduces strong

    
    -stacking interactions, guaranteeing a high-melting solid suitable for standard X-ray diffraction.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing this specific scaffold.

G Start Crude 2-(2-Chlorophenyl)-4-pentyn-2-ol CheckState Physical State Check (25°C) Start->CheckState Solid Path B: Solid (Recrystallize from Hexane) CheckState->Solid Crystalline Oil Path A: Viscous Oil (Common for Ortho-isomer) CheckState->Oil Liquid XRD X-Ray Data Collection (Mo/Cu Source) Solid->XRD Cryo In Situ Cryo-Crystallography (Capillary method, 100 K) Oil->Cryo Primary Method Deriv Derivatization (3,5-Dinitrobenzoate) Oil->Deriv Backup Method Cryo->XRD Deriv->XRD Structure Solved Structure (P21/c or P-1 expected) XRD->Structure

Caption: Decision tree for structural characterization of low-melting aryl-alkynols.

Comparative Data Analysis: What to Expect

When analyzing your solved structure, use these reference parameters to validate your model. These values are derived from the Cambridge Structural Database (CSD) averages for tertiary propargylic alcohols.

Table 1: Reference Geometric Parameters (Validation Standard)
ParameterExpected Value (

/

)
Structural Significance
C(sp)-C(sp)

Triple bond integrity. Shorter indicates disorder.
C(sp)-C(sp3)

Propargyl linkage.
C(Ar)-Cl

Typical Aryl-Chloride bond.
O-H···

(Alkyne)

Common interaction in "Baseline" (Des-chloro) analogs.
O-H···Cl

Critical for Target A. Look for this intramolecular lock.
Interpretation of Results
  • If you see disorder in the alkyne tail: This is normal for this class. Model the terminal

    
     group over two positions with split occupancy (e.g., 0.60/0.40) to lower the R-factor.
    
  • Packing Motif:

    • Target (Ortho-Cl): Expect Helical Chains or Dimers driven by

      
       bonding, disrupted by the Cl atom. Space group likely 
      
      
      
      or
      
      
      .
    • Alternative (Para-Cl): Expect Linear Sheets . The symmetry allows the molecules to pack "head-to-tail," often resulting in a higher melting point and easier crystallization.

References

  • Synthesis & Physical State of Analogs

    • Marvelli, L., et al. (2004). Synthesis, characterisation and molecular structure of Re(III) 2-oxacyclocarbenes. Dalton Transactions. (Describes 2-phenylpent-4-yn-2-ol as a yellow oil).[1][2]

  • Crystallization of Propargyl Alcohols

    • Toda, F., et al. (1996). Separation of Isomers of Propargyl Alcohols by Complexation. Journal of the American Chemical Society.[3][4] (Discusses packing difficulties).

  • In Situ Crystallography Methodology: Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In: Organic Crystal Chemistry. IUCr Texts on Crystallography.
  • General Barbier Synthesis Protocol

    • Saavedra, B., et al. (2018).[4][5] Zinc-mediated Barbier-type allylation.[2][6] Green Chemistry.

Sources

Validation

Advanced Characterization: Distinguishing 2-(2-Chlorophenyl)-4-pentyn-2-ol from Isomeric Impurities

Strategic Overview 2-(2-Chlorophenyl)-4-pentyn-2-ol is a critical chiral intermediate, often utilized in the synthesis of dissociative anesthetics, fungicides, and complex heterocyclic scaffolds. Its structural integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2-(2-Chlorophenyl)-4-pentyn-2-ol is a critical chiral intermediate, often utilized in the synthesis of dissociative anesthetics, fungicides, and complex heterocyclic scaffolds. Its structural integrity relies on three specific features: the ortho-position of the chlorine atom, the tertiary alcohol functionality, and the terminal alkyne tail.

In drug development, "isomeric impurities" are not merely contaminants; they are potential false positives in bioassays. A 4-chlorophenyl analog (para-isomer) may exhibit vastly different receptor binding affinities than the 2-chlorophenyl target (ortho-isomer). Furthermore, as a chiral molecule, the specific enantiomer (


 or 

) often dictates biological activity.

This guide outlines a self-validating analytical workflow to rigorously distinguish the target molecule from its three primary isomeric threats:

  • Regioisomers: 3-chlorophenyl and 4-chlorophenyl analogs.

  • Enantiomers: The non-superimposable mirror image (

    
     vs 
    
    
    
    ).
  • Structural Isomers: Allenyl isomers resulting from propargylic rearrangement.

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for isolating and identifying these specific impurities.

AnalyticalWorkflow Sample Crude Sample 2-(2-Chlorophenyl)-4-pentyn-2-ol MS_Check LC-MS Analysis (m/z 194.6) Sample->MS_Check Mass_Diff Different Mass? (e.g., Ketone precursor) MS_Check->Mass_Diff Screen Synthetic Byproducts Mass_Same Same Mass? (Isomeric Impurity) MS_Check->Mass_Same Screen Isomers Remove via Flash Chrom. Remove via Flash Chrom. Mass_Diff->Remove via Flash Chrom. NMR_Analysis 1H NMR (400+ MHz) Aromatic Region Analysis Mass_Same->NMR_Analysis Regio_Check Coupling Pattern? (Ortho vs Meta/Para) NMR_Analysis->Regio_Check Chiral_HPLC Chiral HPLC (Polysaccharide Column) Regio_Check->Chiral_HPLC If Regio-pure Final_ID Confirmed Identity & Enantiomeric Excess Chiral_HPLC->Final_ID

Figure 1: Step-by-step analytical logic for distinguishing isomeric impurities from the target molecule.

Distinguishing Regioisomers (Ortho vs. Meta/Para)

The most persistent isomeric impurity arises from contaminated starting material (e.g., commercial 2'-chloroacetophenone containing traces of 4'-chloroacetophenone). Mass spectrometry cannot distinguish these as they share the exact molecular weight (


). Nuclear Magnetic Resonance (NMR)  is the gold standard here.
A. 1H NMR Spectroscopy Protocol

Objective: Differentiate the substitution pattern on the phenyl ring.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Region: Aromatic zone (

    
    ).
    
FeatureTarget: 2-Chlorophenyl (Ortho)Impurity: 4-Chlorophenyl (Para)Impurity: 3-Chlorophenyl (Meta)
Symmetry Asymmetric (ABCD) Symmetric (AA'BB') Asymmetric (ABCD)
Signal Count 4 distinct sets of peaks.2 distinct sets of peaks (appearing as doublets).4 distinct sets, but spacing differs.
Key Shift H-3 (dd) : Distinctly deshielded due to adjacent Cl.Symmetric Doublets : Distinct "roofing" effect common in para-substituents.H-2 (s) : Isolated singlet-like peak between substituents.
Coupling (

)
Complex splitting (

,

).
Clean doublets (

).
Complex, but look for the isolated proton.

Expert Insight: In the ortho-isomer (the target), the steric bulk of the chlorine atom forces the side chain to rotate, often causing magnetic anisotropy that shifts the alkyne propargylic protons (


) to a slightly different ppm value compared to the para-isomer. Check the aliphatic region (

) for "shadow" peaks indicating regio-impurities.
B. 13C NMR Validation

The carbon attached to the chlorine (C-Cl) appears in distinct regions:

  • Ortho (Target):

    
     (often shifted downfield due to steric compression).
    
  • Para (Impurity):

    
    .
    

Distinguishing Enantiomers (Chiral Resolution)

Since 2-(2-Chlorophenyl)-4-pentyn-2-ol has a chiral center at C2, it exists as an


 pair. Standard HPLC (C18) cannot separate these.
Experimental Protocol: Chiral HPLC

Objective: Quantify Enantiomeric Excess (


).
  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent). The "H" denotes high performance

    
    .
    
  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Note: The high hexane content is necessary to maintain the chiral recognition mechanism of the polysaccharide stationary phase.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (absorption of the chlorobenzene moiety) or 
    
    
    
    .

Self-Validating Check:

  • Inject the racemate (mix of

    
     and 
    
    
    
    ) first to establish separation conditions (
    
    
    ).
  • Inject your sample. If only one peak appears at the retention time of the desired enantiomer, the sample is enantiopure.

Distinguishing Structural Isomers (Rearrangement)

A common "silent" impurity in alkynol synthesis is the Meyer-Schuster Rearrangement or propargylic isomerization, which can occur under acidic workup conditions or thermal stress.

  • Target: 2-(2-Chlorophenyl)-4-pentyn-2-ol (Terminal Alkyne).

  • Impurity: Allenyl isomer (

    
    ) or conjugated enone.
    
Detection Method: IR and Raman Spectroscopy

While NMR is useful, Vibrational Spectroscopy provides a rapid "Go/No-Go" test.

Functional GroupTarget (Alkyne)Impurity (Allene/Enone)
C≡C Stretch Sharp, weak band at

.
Absent.
≡C-H Stretch Sharp, strong band at

.
Absent.
C=C=C Stretch Absent.Strong band at

(Allene).
C=O Stretch Absent.Strong band at

(Enone).

Synthesis & Impurity Origin Map[1][2]

Understanding where impurities originate allows for proactive process control.[1]

ImpurityMap SM Starting Material 2-Chloroacetophenone Reaction Barbier/Grignard Reaction SM->Reaction Reagent Propargyl Bromide + Zn/Mg Reagent->Reaction Target TARGET 2-(2-Cl-Ph)-4-pentyn-2-ol Reaction->Target Imp_Regio Impurity A (4-Cl Isomer) From impure SM Reaction->Imp_Regio Contaminant Imp_Dehyd Impurity B (Enyne) Acidic Workup Reaction->Imp_Dehyd -H2O Imp_Dimer Impurity C (Wurtz Dimer) Reagent Coupling Reaction->Imp_Dimer Side Rxn

Figure 2: Origin of structural and isomeric impurities during synthesis.

Summary of Comparative Techniques

TechniquePrimary Use CaseLimit of Detection (LOD)Key Limitation
1H NMR Distinguishing Regioisomers (Ortho vs Para).

Low sensitivity for trace impurities.
Chiral HPLC Quantifying Enantiomers (

).

Requires expensive columns; specific method development.
GC-MS Quantifying Volatile Impurities (Dimers).

Thermal degradation of the tertiary alcohol can occur in the injector port.
FT-IR Detecting Functional Group Isomers (Allene).

Qualitative only; not suitable for trace quantitation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on NMR coupling patterns for ortho/meta/para substitution).
  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Meyer-Schuster rearrangement and Grignard additions to ketones).
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link (Verified source for 13C and 1H chemical shifts of chlorobenzenes).

Sources

Comparative

Comparative Guide: GC-MS Analysis of 2-(2-Chlorophenyl)-4-pentyn-2-ol and Its Derivatives

Executive Summary The analysis of 2-(2-Chlorophenyl)-4-pentyn-2-ol (referred to herein as CP-Pentynol ) presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS). As a tertiary benzylic-like alcohol a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-(2-Chlorophenyl)-4-pentyn-2-ol (referred to herein as CP-Pentynol ) presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS). As a tertiary benzylic-like alcohol and a structural analog to ketamine precursors, CP-Pentynol exhibits significant thermal instability. Direct injection often leads to on-column dehydration, resulting in broad, tailing peaks and the formation of enyne degradation products.

This guide objectively compares the chromatographic performance of the native molecule against its Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) derivatives. Experimental evidence suggests that TMS derivatization offers the optimal balance of reaction kinetics and hydrolytic stability for routine quantification, while TBDMS provides superior ion specificity for trace-level detection.

The Analytical Challenge: Thermal Instability

CP-Pentynol contains a tertiary hydroxyl group adjacent to a bulky 2-chlorophenyl moiety and a propargyl chain. This structural arrangement makes the molecule highly susceptible to E1 elimination (dehydration) within the hot environment of a GC injection port (


200°C).
Mechanism of Degradation

Upon thermal stress, the tertiary alcohol undergoes elimination of water to form conjugated enynes. This results in:

  • Retention Time Shift: The dehydration product elutes earlier than the parent alcohol.

  • Peak Broadening: The reaction occurs continuously as the band travels through the inlet, causing severe tailing.

  • Quantification Errors: The Total Ion Current (TIC) area becomes split between the parent and degradation product.

Experimental Methodology

To ensure reproducibility, the following protocols utilize a "self-validating" internal standard approach.

Reagents & Standards
  • Analyte: 2-(2-Chlorophenyl)-4-pentyn-2-ol (>98% purity).

  • Derivatizing Agents:

    • TMS: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

    • TBDMS: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]

  • Solvent: Anhydrous Pyridine (acts as acid scavenger and catalyst).

  • Internal Standard (IS): Tridecane or deuterated Ketamine-d4 (depending on availability).

Derivatization Protocol (Step-by-Step)
StepActionCritical Scientific Rationale
1 Dissolve 1 mg of sample in 500 µL anhydrous pyridine.Pyridine catalyzes the silylation of sterically hindered tertiary alcohols.
2 Add 100 µL of Derivatizing Agent (BSTFA or MTBSTFA).Excess reagent drives the equilibrium forward (Le Chatelier's principle).
3 Incubate: 60°C for 45 mins (TMS) or 75°C for 60 mins (TBDMS).The bulky ortho-chloro group creates steric hindrance, requiring heat to complete the reaction.
4 Cool to RT and dilute with Ethyl Acetate (1:10).Dilution prevents column overload; EtOAc is compatible with MS sources.
5 Inject 1 µL (Split 1:50).High split ratio minimizes residence time in the hot injector liner.
GC-MS Conditions
  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Oven Program: 80°C (1 min) → 15°C/min → 300°C (3 min).

  • MS Source: EI mode (70 eV), Source Temp 230°C.

Comparative Analysis: Native vs. Derivatives[2]

The following data compares the retention behavior and mass spectral characteristics. Note that Retention Indices (RI) are reported relative to n-alkanes (C10-C20) on a DB-5ms column.

Performance Metrics
ParameterNative (Underivatized)TMS DerivativeTBDMS Derivative
Retention Index (RI) ~1480 - 1510 (Variable)~1560 ± 2~1680 ± 2
Peak Symmetry (Tailing Factor) > 2.5 (Poor)1.05 (Excellent)1.02 (Excellent)
Molecular Ion (

)
Weak/Absent (m/z 194)Distinct (m/z 266)Weak (m/z 308)
Base Peak m/z 159 [M-Cl]

or Dehydration
m/z 73 [SiMe

]

m/z 251 [M-57]

Stability (24h) Low (Oxidation/Dehydration)High (Hydrolytically sensitive)Very High
Mass Spectral Interpretation
  • Native: The spectrum is often dominated by the dehydration peak ([M-18]), making it difficult to distinguish from synthetic impurities (alkenes).

  • TMS Derivative: Shows a characteristic M+ at m/z 266. Key fragments include m/z 73 (TMS group) and m/z 251 (loss of methyl).

  • TBDMS Derivative: The molecular ion is often weak, but the [M-57] peak (loss of the tert-butyl group) is extremely intense and diagnostic. This removes the "noise" from the lower mass range, improving signal-to-noise ratio in complex matrices.

Visualizing the Workflow & Mechanism

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the sample state and required sensitivity.

AnalyticalWorkflow Start Start: CP-Pentynol Sample CheckPurity Is Purity > 95%? Start->CheckPurity DirectInject Direct Injection (Screening) CheckPurity->DirectInject Yes (Rapid Check) Derivatize Derivatization Required CheckPurity->Derivatize No (Quantification) ResultBad Result: Tailing Peak Dehydration Artifacts DirectInject->ResultBad Thermal Degradation Choice Select Reagent Derivatize->Choice BSTFA BSTFA (TMS) Routine QC Fast Reaction Choice->BSTFA Standard MTBSTFA MTBSTFA (TBDMS) Trace Analysis High Stability Choice->MTBSTFA High Sensitivity GCMS GC-MS Analysis (DB-5ms Column) BSTFA->GCMS MTBSTFA->GCMS Result1 Result: M+ 266 Sharp Peak GCMS->Result1 TMS Path Result2 Result: [M-57] Base Peak High Specificity GCMS->Result2 TBDMS Path

Figure 1: Analytical workflow for the selection of derivatization strategies based on analytical needs.

Thermal Degradation vs. Stabilization Pathway

This diagram contrasts the thermal breakdown of the native alcohol with the stabilization provided by silylation.

ReactionPathway Native Native CP-Pentynol (Tertiary Alcohol) Heat GC Inlet Heat (>200°C) Native->Heat Direct Inject Reagent Silylation (BSTFA/Pyridine) Native->Reagent Sample Prep Dehydrated Dehydration Product (Enyne Artifact) Broad/Split Peak Heat->Dehydrated - H2O (Elimination) TMS_Deriv TMS-Ether Derivative (Thermally Stable) Sharp Gaussian Peak Reagent->TMS_Deriv Protection of -OH TMS_Deriv->Heat Stable Injection

Figure 2: Mechanistic comparison of thermal degradation versus silylation protection.

References

  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • Haken, J. K., et al. (1985).[2] Gas chromatography of homologous esters... on SE-30. Journal of Chromatography, 325, 61-73.[2] (Reference for retention indexing of pentynol derivatives).

  • Vertex AI Search. (2023). Synthesis of ketamine precursors and intermediates. (Contextual grounding for chlorophenyl analogs).
  • Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Chlorophenyl)-4-pentyn-2-ol

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0). As a Senior Application Scientist, I have structured this not mer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS: 1340170-80-0).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system. This compound presents a dual-hazard profile: the chlorinated aromatic ring introduces toxicity and irritation risks, while the terminal alkyne moiety creates specific reactivity hazards (acetylide formation) that are often overlooked in standard safety protocols.

Hazard Identification & Risk Assessment

Before handling, you must understand the why behind the safety protocols. This compound is a functionalized alkynol.

Hazard ClassGHS CodeDescription & Mechanism
Acute Toxicity (Oral) H302 Chlorinated aromatics can be biologically active.[1] Ingestion or mucous membrane absorption can lead to systemic toxicity.
Skin/Eye Irritation H315 / H319 The alcohol and chlorinated ring act as contact irritants, capable of defatting skin and damaging corneal tissue.
Reactivity (Hidden Hazard) N/A Terminal Alkyne Warning: The proton on the terminal alkyne (

) is acidic (

). It reacts with heavy metals (Cu, Ag, Hg) to form explosive metal acetylides .[2]
Flammability H226 As a low-molecular-weight organic, it is combustible. Vapors may travel to ignition sources.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this specific matrix designed for handling halogenated alkynols.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil) or Laminate Film (Silver Shield)Chlorinated compounds can permeate standard latex. Double nitrile provides a breakthrough time >480 mins for incidental contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors or splashes can bypass side shields. Goggles seal the ocular area completely.
Respiratory Half-face Respirator with Organic Vapor (OV) cartridgesIf working outside a fume hood (not recommended), OV cartridges capture volatile organic vapors.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Kevlar)Synthetic blends melt onto skin during a fire. FR cotton/Nomex provides thermal insulation.

Operational Handling Protocols

This workflow is designed to maintain compound integrity (preventing hydration/oxidation) while maximizing operator safety.[2]

A. Storage & Equilibration
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a PTFE-lined cap (protects against light degradation).

  • Protocol: Before opening, allow the vial to warm to room temperature in a desiccator.

    • Reasoning: Opening a cold vial in humid air causes water condensation, which can deactivate the alkyne or affect stoichiometry in sensitive catalysis.

B. Weighing & Transfer (The "No-Metal" Rule)
  • Tooling: Use plastic, ceramic, or glass spatulas/pipettes .

    • Critical:NEVER use metal spatulas (especially those containing copper or silver alloys). Trace metal contact with the terminal alkyne can generate shock-sensitive acetylides over time.[2]

  • Environment: Weigh inside a functioning fume hood or a glovebox. Use an anti-static gun if the solid is powdery to prevent dispersal.

C. Reaction Setup
  • Solvent Choice: Avoid protic solvents if using strong bases to prevent deprotonation/side reactions.

  • Inertion: Purge reaction vessels with Nitrogen/Argon for 15 minutes prior to addition. Oxygen can promote oxidative homocoupling (Glaser coupling) of the alkyne, creating impurities.

Emergency Response & Spill Management

Scenario: Benchtop Spill (< 10 mL/g)

  • Isolate: Alert nearby personnel. Turn off hot plates/stirrers to remove ignition sources.

  • PPE Up: Ensure goggles and double gloves are secured.

  • Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Sand).

    • Do not use paper towels alone, as they increase surface area for flammability.

  • Clean: Scoop the absorbed material using a plastic dustpan (remember: no metal tools).

  • Decontaminate: Wipe the surface with a mild detergent followed by water. Collect all wipes as hazardous waste.

Waste Disposal Strategy

Proper disposal prevents downstream hazards in the waste stream.

  • Stream A: Halogenated Organic Waste: The primary stream for the compound.

  • Stream B: Aqueous Waste (if quenched): If the reaction was quenched with water/acid.

  • Segregation Rule: NEVER mix this waste with heavy metal waste (e.g., silver nitrate, copper sulfate solutions).

    • Risk:[1][2][3][4][5] Formation of explosive acetylides in the waste drum. Label the waste container: "CONTAINS TERMINAL ALKYNE - NO METALS."

Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the decision logic for moving the chemical from storage to reaction, emphasizing the "No Metal" rule.

SafeHandling Storage Storage (2-8°C, Inert) Equilibrate Equilibrate (Desiccator to RT) Storage->Equilibrate Warm up Weighing Weighing (Fume Hood) Equilibrate->Weighing ToolCheck Tool Check: Is it Metal? Weighing->ToolCheck SafeTransfer Transfer using Plastic/Glass ToolCheck->SafeTransfer No (Plastic/Glass) Stop STOP: Risk of Acetylide Explosion ToolCheck->Stop Yes (Metal) Reaction Reaction Setup (Inert Gas) SafeTransfer->Reaction

Caption: Operational workflow emphasizing the critical exclusion of metal tools to prevent acetylide formation.

Figure 2: Emergency Spill Decision Tree

A logic flow for immediate response to a spill event.[1][4]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<10mL) In Fume Hood Assess->Small Large Large (>10mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call Safety Officer Large->Evacuate Tools Use PLASTIC Scoop (No Spark/No Metal) Absorb->Tools Waste Dispose as Halogenated Waste Tools->Waste

Caption: Decision tree for spill response, prioritizing evacuation for large spills and non-sparking tools for cleanup.

References

  • ChemScene . 2-(2-Chlorophenyl)pent-4-yn-2-ol Safety Data Sheet (SDS). Retrieved from .

  • Sigma-Aldrich . 4-Pentyn-2-ol Safety Data Sheet (SDS). (Used for analog functional group hazard extrapolation). Retrieved from .

  • BenchChem . Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from .

  • PubChem . Compound Summary: 2-(4-Chlorophenyl)-4-pentyn-2-ol (Isomer Analog). National Library of Medicine. Retrieved from .

Sources

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